molecular formula C4H2BrClN2 B1381580 4-Bromo-5-chloropyrimidine CAS No. 1261628-82-3

4-Bromo-5-chloropyrimidine

Cat. No.: B1381580
CAS No.: 1261628-82-3
M. Wt: 193.43 g/mol
InChI Key: JQJJHFUJRMYKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloropyrimidine is a useful research compound. Its molecular formula is C4H2BrClN2 and its molecular weight is 193.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJHFUJRMYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261628-82-3
Record name 4-bromo-5-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-5-chloropyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-chloropyrimidine: Synthesis, Reactivity, and Application

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique electronic properties and strategically positioned halogen atoms offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and reactivity. Particular emphasis is placed on the principles of regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Physicochemical Properties and Structural Analysis

This compound is a solid compound at room temperature, characterized by the presence of two distinct halogen substituents on the pyrimidine core.[1][2] The arrangement of these halogens, combined with the electron-deficient nature of the pyrimidine ring, dictates its chemical behavior.

Key Properties Summary
PropertyValueSource
CAS Number 1261628-82-3[2][3]
Molecular Formula C₄H₂BrClN₂[1][2]
Molecular Weight 193.43 g/mol [2]
Appearance Solid[1]
SMILES ClC1=CN=CN=C1Br[2]
InChIKey WTVLUSWQWGHYIS-UHFFFAOYSA-N (Isomer)[4]
Structural & Spectroscopic Characterization

The structure of this compound features two aromatic protons. In its ¹H NMR spectrum, these protons are expected to appear as two distinct singlets in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and halogens.

While detailed crystallographic data is not widely published, the electronic structure is of paramount importance. The pyrimidine ring is inherently electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the bromine and chlorine atoms. This deficiency renders the carbon atoms susceptible to nucleophilic attack.[5] Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at the C4 position compared to the C2 position, making C4 the kinetically favored site for nucleophilic attack in many dihalopyrimidines.[6][7]

Synthesis and Manufacturing Pathway

The synthesis of halo-substituted pyrimidines often involves the halogenation of a pyrimidinone precursor. A common and effective method for synthesizing the isomeric 5-bromo-4-chloropyrimidine, which can be adapted, involves the chlorination of 5-bromopyrimidin-4-ol (its tautomer, 5-bromopyrimidin-4-one) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

General Synthetic Protocol
  • Starting Material: Begin with 5-bromopyrimidin-4-ol.

  • Chlorination: Dissolve the starting material in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

  • Activation: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), dropwise at room temperature. The base assists in the formation of the reactive intermediate.

  • Reaction: Heat the mixture to reflux for several hours (typically 3 hours). The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Carefully pour the residue into ice water to quench the reaction and hydrolyze any remaining POCl₃.

  • Extraction & Purification: Extract the aqueous phase with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified by silica gel column chromatography.[8]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 4-Chloro-5-bromopyrimidine start 5-Bromopyrimidin-4-ol step1 Dissolve in POCl₃ Add DIPEA start->step1 Reagents step2 Heat to Reflux (3h) step1->step2 Reaction step3 Remove excess POCl₃ (Vacuum Distillation) step2->step3 Work-up step4 Quench with Ice Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify via Column Chromatography step5->step6 end_product 4-Chloro-5-bromopyrimidine step6->end_product Final Product

Caption: General workflow for the synthesis of 4-Chloro-5-bromopyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for sequential, site-selective functionalization, which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Generally, the C4 position of a pyrimidine ring is more reactive towards nucleophiles than the C2 or C6 positions.[9] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto one of the ring nitrogens without disrupting the aromaticity of the entire system.[5][10] Therefore, nucleophiles such as amines, alkoxides, or thiolates will preferentially displace the halide at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C, C-N, and C-O bonds. The reactivity of aryl halides in these reactions typically follows the order: I > Br > Cl.[11] This established trend is the key to achieving chemoselectivity with this compound.

  • Suzuki-Miyaura Coupling: This reaction forms C-C bonds using an organoboron reagent. By using standard palladium catalysts (e.g., Pd(PPh₃)₄), one can selectively couple a boronic acid at the more reactive C4-Br position, leaving the C5-Cl bond intact for subsequent transformations.[12] To react the C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger conditions are often necessary.[13]

  • Buchwald-Hartwig Amination: This powerful method forges C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the C4 position under milder conditions.[11][14] This selectivity is crucial in multi-step syntheses, as seen in the development of pharmaceuticals like Macitentan, where a related dihalopyrimidine is sequentially functionalized.[15]

Diagram of Regioselective Reactivity

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)₂ Pd(PPh₃)₄, Base start->suzuki_reagents Selective at C4-Br buchwald_reagents R₂NH Pd Catalyst, Ligand, Base start->buchwald_reagents Selective at C4-Br suzuki_product 4-Aryl-5-chloropyrimidine suzuki_reagents->suzuki_product buchwald_product 4-(Amino)-5-chloropyrimidine buchwald_reagents->buchwald_product

Caption: Selective functionalization at the C4-Bromine position.

Example Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from procedures for similar halopyrimidines.[12][16]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add an anhydrous solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up & Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

Dihalogenated pyrimidines are privileged scaffolds in medicinal chemistry. Their ability to undergo sequential, regioselective functionalization makes them ideal starting points for building libraries of compounds for structure-activity relationship (SAR) studies. The pyrimidine core itself is a bioisostere for a phenyl ring and can participate in crucial hydrogen bonding interactions with biological targets.[12]

A notable example demonstrating the utility of this scaffold is the synthesis of Macitentan, a dual endothelin receptor antagonist. The synthesis involves the sequential substitution of halides on a 5-bromo-2,4-dichloropyrimidine core, highlighting the industrial relevance of controlling reactivity at different positions on the pyrimidine ring.[15] These building blocks are frequently employed in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[17]

Safety and Handling

This compound and its isomers are classified as hazardous substances. They are harmful if swallowed, in contact with skin, or if inhaled. They are also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Precautionary Measures:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[18]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]

  • Avoid breathing dust, fumes, or vapors.[19]

  • Store in a cool, dry place under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[8][19]

  • Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the precise electronic and steric properties of its dihalogenated pyrimidine core. A thorough understanding of the principles governing its regioselective reactivity—particularly the preference for SNAr at the C4 position and the higher reactivity of the C-Br bond in palladium catalysis—empowers chemists to design efficient and elegant synthetic routes. Its continued application in the synthesis of complex pharmaceuticals underscores its importance in the field of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved January 19, 2026.
  • Chemistry Stack Exchange. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved January 19, 2026, from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved January 19, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved January 19, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl carbonate. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to 4-Bromo-5-chloropyrimidine (CAS 1261628-82-3): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalogenated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in crucial hydrogen-bonding interactions make it a privileged structure in drug design. Within this class, dihalogenated pyrimidines stand out as exceptionally versatile synthetic intermediates. These molecules are pre-functionalized with two distinct reactive handles, allowing for the sequential and regioselective introduction of various substituents. This capability is paramount in the construction of diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors, antivirals, and other targeted therapies.[1]

This guide focuses on 4-Bromo-5-chloropyrimidine, a specific yet under-documented member of this family. By examining its intrinsic properties and the established chemistry of its isomers, we can delineate its potential as a strategic building block for the synthesis of complex, biologically active molecules.

Physicochemical Profile

The fundamental identity and key properties of this compound are summarized below. While publicly available experimental data on properties such as melting and boiling points are limited, the core molecular attributes are well-established.

PropertyValueSource(s)
CAS Number 1261628-82-3[2][3][4][5]
Molecular Formula C₄H₂BrClN₂[2][3]
Molecular Weight 193.43 g/mol [3]
Physical Form Solid[2]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
SMILES ClC1=CN=CN=C1Br[3]
Calculated LogP 1.8925[3]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]

Synthetic Strategy: A Plausible Pathway

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a theoretical pathway can be constructed based on established principles of heterocyclic chemistry. A common route to halogenated pyrimidines involves the treatment of a corresponding pyrimidinone (or uracil derivative) with a strong halogenating agent.

A plausible synthesis could start from 5-chlorouracil. The hydroxyl groups of the uracil tautomer can be converted to chloro groups using a potent chlorinating agent like phosphorus oxychloride (POCl₃), yielding 2,4,5-trichloropyrimidine. Subsequent selective reduction or substitution to replace the C2 and/or C4 chloro groups would be complex.

A more direct, albeit hypothetical, route could involve the direct bromination of a suitable 5-chloropyrimidine precursor. The challenge lies in controlling the regioselectivity of the bromination to favor the C4 position.

G cluster_start Starting Material cluster_process Proposed Synthesis Step cluster_product Final Product start 5-Chloropyrimidine step1 Electrophilic Bromination (e.g., NBS, HBr/H₂O₂) start->step1 Reagents & Conditions product This compound CAS: 1261628-82-3 step1->product Workup & Purification

Caption: A proposed synthetic workflow for this compound.

Causality Behind the Proposed Strategy: This hypothetical pathway leverages standard halogenation reactions. The choice of brominating agent (e.g., N-Bromosuccinimide or a bromine/acid system) and reaction conditions would be critical to direct the electrophile to the electron-rich C4 position of the 5-chloropyrimidine ring. This remains a theoretical route pending experimental validation.

Reactivity and Application in Medicinal Chemistry

The true value of this compound lies in the differential reactivity of its two halogen atoms, enabling it to serve as a versatile scaffold for building molecular complexity in a controlled, stepwise manner.

The Principle of Regioselective Functionalization

The two halogen substituents offer two distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation.

  • Palladium-Catalyzed Cross-Coupling: The Carbon-Bromine bond is generally more reactive than a Carbon-Chlorine bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This preference allows for the selective introduction of aryl or heteroaryl groups at the C4 position, leaving the C5-chloro group intact for subsequent reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which activates halogens towards nucleophilic attack. In dihalopyrimidines, the C4 position is typically more susceptible to SNAr than the C2 position due to superior resonance stabilization of the anionic Meisenheimer intermediate.[7] While the reactivity of the C5-Cl in this specific isomer is less documented, it provides a potential site for introducing amines, alcohols, or thiols, which are crucial for pharmacophore development.

G cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C4-Br site snar_reagents R-NH₂ (Nucleophile) Base start->snar_reagents C5-Cl site suzuki_product 4-Aryl-5-chloropyrimidine suzuki_reagents->suzuki_product snar_product 4-Bromo-5-(alkylamino)pyrimidine snar_reagents->snar_product

Caption: Differential reactivity of this compound.

Application as a Kinase Inhibitor Scaffold

The pyrimidine core is a proven pharmacophore for kinase inhibitors, mimicking the adenine of ATP to bind in the enzyme's hinge region. The synthetic strategy for many potent inhibitors, such as those targeting Bcr-Abl, involves the use of a dihalopyrimidine core.[1] A precursor like 5-bromo-2,4-dichloropyrimidine is often used, where one chlorine is displaced by a primary aniline, and the second is displaced by another amine, followed by a Suzuki coupling at the bromine site to build out the rest of the molecule.

By analogy, this compound could serve a similar role. A Suzuki reaction at C4 could install a key recognition motif, while the C5-chloro position could be substituted with a solubilizing group or another vector to probe the protein's binding pocket. This makes it a potentially valuable, though currently unexplored, building block for novel kinase inhibitor discovery programs.

Experimental Protocol: A Representative Suzuki Coupling

While a specific protocol for synthesizing the title compound is unavailable, the following is a detailed, field-proven methodology for a representative Suzuki-Miyaura coupling on a related dichloropyrimidine substrate.[8][9] This protocol serves as a robust template for researchers wishing to utilize this compound in cross-coupling reactions.

Objective: To perform a regioselective Suzuki-Miyaura coupling at the C4-bromo position of this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Expert Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is an effective base for this transformation.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio). The solvent mixture should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Expert Insight: The addition of water can accelerate the transmetalation step of the catalytic cycle and help dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then with brine to remove residual base and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel to yield the final 4-phenyl-5-chloropyrimidine product.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1261628-82-3) is not widely available. However, based on the hazard profiles of closely related isomers like 5-bromo-4-chloropyrimidine and other halogenated pyrimidines, the following hazards should be anticipated:[10][11][12]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disclaimer: This information is based on structurally similar compounds and should be used for guidance only. A full risk assessment should be conducted before handling.

Recommended Handling Practices:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

This compound represents a valuable, albeit underexplored, building block for chemical synthesis. Its confirmed molecular structure and the predictable, differential reactivity of its halogen substituents make it a prime candidate for constructing complex molecular architectures. By leveraging established protocols for regioselective Suzuki couplings and nucleophilic aromatic substitutions, researchers can unlock its potential for creating novel compound libraries, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. While the lack of extensive public data necessitates careful handling and methodical protocol development, the foundational principles of pyrimidine chemistry strongly support its utility for the advanced medicinal chemist.

References

  • Patel, K., et al. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. Journal of Applicable Chemistry, 8(5), 2347-2354. Available from: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available from: [Link]

  • Chandrashekar, M.S., et al. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Girgis, A. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7315-7323. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Vadivel, E., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Available from: [Link]

  • Bide Pharmatech. (n.d.). This compound. Available from: [Link]

  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

Spectroscopic Profile of 4-Bromo-5-chloropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-5-chloropyrimidine in Drug Discovery and Chemical Synthesis

This compound is a halogenated heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of immense interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific arrangement of bromo and chloro substituents on the pyrimidine ring makes this compound a valuable and versatile building block in organic synthesis. The precise characterization of this molecule is paramount for its effective utilization in the development of novel therapeutic agents and other advanced materials.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.90Singlet-H-2
~8.65Singlet-H-6

Rationale for Predictions: The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electronegative nitrogen atoms and halogen substituents deshield the protons, shifting them downfield. In the proposed structure of this compound, the two protons are on carbons C-2 and C-6. Due to the symmetrical nature of the electronic effects of the halogens at positions 4 and 5 with respect to the two protons, they are expected to be in slightly different chemical environments. The proton at C-2 is adjacent to two nitrogen atoms, leading to a significant downfield shift. The proton at C-6 is adjacent to one nitrogen atom. The precise chemical shifts are influenced by the combined inductive effects of the bromine and chlorine atoms. As there are no adjacent protons, both signals are predicted to be singlets.

¹³C NMR (Carbon-13 NMR) Predicted Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Predicted Chemical Shift (δ, ppm)Assignment
~160.0C-2
~158.5C-6
~135.0C-4
~120.0C-5

Rationale for Predictions: The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the adjacent atoms. The carbons bonded to nitrogen (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbon bearing the bromine atom (C-4) and the carbon with the chlorine atom (C-5) will have their chemical shifts influenced by the respective halogen's electronegativity and size. Generally, the carbon attached to bromine (C-4) would be at a higher field (lower ppm) than a carbon attached to chlorine, but the overall electronic environment of the ring must be considered.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented below.

Predicted Wavenumber (cm⁻¹)Bond Vibration
3100-3000C-H stretching (aromatic)
1600-1450C=N and C=C stretching (pyrimidine ring)
1350-1200C-N stretching
800-600C-Cl stretching
600-500C-Br stretching

Rationale for Predictions: The IR spectrum of this compound is expected to be dominated by vibrations of the pyrimidine ring. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.[2] The C-N stretching vibrations will be observed in the 1350-1200 cm⁻¹ range.[2] The presence of the carbon-halogen bonds will give rise to absorptions in the fingerprint region, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

m/zInterpretation
192/194/196[M]⁺, Molecular ion peak
113/115[M - Br]⁺
157/159[M - Cl]⁺

Rationale for Predictions: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a cluster of peaks for the molecular ion at m/z 192, 194, and 196. The fragmentation pattern will likely involve the loss of the halogen atoms. The loss of a bromine radical will lead to a fragment ion cluster around m/z 113/115, while the loss of a chlorine radical will result in a fragment ion cluster around m/z 157/159. The relative intensities of these isotopic peaks can be a powerful tool for confirming the presence of bromine and chlorine in the molecule.[4][5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

Workflow for Spectroscopic Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Analyze Sample ir IR Spectroscopy (ATR-FTIR) prep->ir Analyze Sample ms Mass Spectrometry (EI or ESI) prep->ms Analyze Sample interp Structural Elucidation and Quality Control nmr->interp Interpret Spectra ir->interp Interpret Spectra ms->interp Interpret Spectra

Caption: A generalized workflow for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.[6]
  • Insert the sample into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

3. ¹H NMR Acquisition:

  • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's 'zg30').[6]
  • Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.
  • Acquisition Time: Typically 2-4 seconds.[6]
  • Relaxation Delay: 1-2 seconds.[6]
  • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.[7]

4. ¹³C NMR Acquisition:

  • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30').[6]
  • Spectral Width: Set to approximately 200-220 ppm, centered around 100-120 ppm.[6]
  • Acquisition Time: Typically 1-2 seconds.[6]
  • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.[6]
  • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required.[6]

5. Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).
  • Phase correct the resulting spectra.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H spectrum.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

G start Start collect_bkg Collect background spectrum (clean crystal) start->collect_bkg place_sample Place small amount of This compound on ATR crystal apply_pressure Apply pressure to ensure good sample contact place_sample->apply_pressure collect_sample Collect sample spectrum apply_pressure->collect_sample collect_bkg->place_sample process_spectrum Process spectrum (baseline correction, etc.) collect_sample->process_spectrum end End process_spectrum->end

Caption: A step-by-step workflow for acquiring an ATR-FTIR spectrum.

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

2. Background Collection:

  • With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

3. Sample Analysis:

  • Place a small amount of the solid this compound powder onto the ATR crystal.
  • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[8]
  • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Perform baseline correction if necessary.
  • Label the significant peaks.
Mass Spectrometry (MS) Protocol

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9]
  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[10]
  • Filter the sample solution through a 0.22 µm syringe filter if any particulate matter is visible.[9]

2. Ionization Method Selection:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This hard ionization technique will likely produce significant fragmentation, which can be useful for structural elucidation.
  • Electrospray Ionization (ESI): A soft ionization technique that is suitable for a wider range of compounds. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11]

3. Mass Analysis:

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, a direct insertion probe or a gas chromatography (GC) system is used.
  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
  • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

4. Data Interpretation:

  • Identify the molecular ion peak and its characteristic isotopic pattern.
  • Analyze the fragmentation pattern to identify key fragment ions.
  • Compare the observed spectrum with the predicted spectrum for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed protocols for its experimental determination. The provided NMR, IR, and MS data, while predicted, offer a solid foundation for researchers working with this important synthetic intermediate. By following the outlined experimental workflows, scientists and drug development professionals can confidently characterize this compound, ensuring the integrity of their research and the quality of their downstream applications. The synthesis of accurate experimental data and its comparison with the predictions herein will contribute to a more complete understanding of this valuable chemical entity.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research.
  • NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.).
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-step procedure for NMR d
  • (PDF) NMR data collection and analysis protocol for high-throughput protein structure determination. (2006).
  • SOP d
  • Quantifying Small Molecules by Mass Spectrometry. (2014).
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ScienceDirect.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology.
  • NMR D
  • Mass Spectrometry analysis of Small molecules. (2013).
  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Deriv
  • Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. (1994).
  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). PubMed.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.).
  • 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.
  • Principles of
  • Patterns of the molecular ion with multiple chlorine or bromine atoms. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation P
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992).

Sources

A Technical Guide to the Solubility and Stability of 4-Bromo-5-chloropyrimidine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-5-chloropyrimidine is a halogenated heterocyclic building block with significant potential in medicinal chemistry and drug development. Its utility in synthesis is critically dependent on its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides an in-depth analysis of these properties. While specific quantitative data for this compound is not extensively published, this document, grounded in fundamental chemical principles and established analytical methodologies, offers a comprehensive framework for its characterization. It provides researchers, scientists, and drug development professionals with the theoretical background and detailed experimental protocols required to determine the thermodynamic solubility and assess the chemical stability of this compound, ensuring its effective and reliable application in research and development workflows.

Introduction to this compound

This compound is a disubstituted pyrimidine, a class of heterocyclic compounds that form the core of many biologically active molecules, including several approved drugs.[1] Understanding the physicochemical characteristics of such a building block is not merely a preliminary step but a foundational requirement for its successful use in synthesis, formulation, and screening.

1.1 Chemical Structure and Properties

The arrangement of two electron-withdrawing halogens on the pyrimidine ring significantly influences the molecule's reactivity and physical properties. The properties listed below are essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₄H₂BrClN₂[2][3]
Molecular Weight 193.43 g/mol [3][4]
CAS Number 1261628-82-3[2][3]
Appearance Solid / Colorless to light yellow Liquid[2][5][6]
Computed XlogP 1.9[4]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]

The computed XlogP value of 1.9 suggests moderate lipophilicity, indicating that while solubility in nonpolar organic solvents is likely, aqueous solubility may be limited.[4] The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, influencing interactions with protic solvents.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that dictates how a compound can be handled, purified, and formulated for biological assays.[7] For this compound, a combination of theoretical prediction and experimental verification is the most robust approach.

2.1 Theoretical Solubility Considerations

Based on its structure, the following solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol.

  • Low Solubility: Expected in nonpolar solvents like hexanes and in aqueous buffers due to its moderate lipophilicity and crystalline solid-state.[8] A related compound, 4-Amino-5-bromo-2-chloropyrimidine, is described as only slightly soluble in water.[8]

2.2 Protocol: Determination of Thermodynamic Solubility

To obtain definitive, high-quality solubility data, the shake-flask method is the gold standard, as it measures the equilibrium solubility of the crystalline solid.[9][10] This protocol is designed to be a self-validating system.

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial. This step is critical; an excess of solid must be present to ensure a saturated solution is achieved.[10]

  • Solvent Addition: Add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO, Ethanol) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or thermomixer set to 25°C (or desired temperature) with vigorous agitation (e.g., 700 rpm). Allow the suspension to equilibrate for 24-48 hours. This extended time is crucial for the dissolution process to reach a true thermodynamic equilibrium between the solid and solution phases.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. The presence of undissolved solid at this stage validates that saturation was achieved.[10]

  • Sample Collection & Dilution: Carefully collect a known volume (e.g., 100 µL) of the supernatant, ensuring no solid particles are disturbed. Dilute the sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC)-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a stock solution of known concentration (typically in DMSO or acetonitrile). The use of HPLC is superior to simple UV spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[10]

  • Calculation: Calculate the solubility in µg/mL or µM using the determined concentration and the dilution factor.

2.3 Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Weigh Excess Solid Compound B 2. Add 1.0 mL of Test Solvent A->B Add C 3. Equilibrate (24-48h at 25°C) B->C Seal & Agitate D 4. Settle & Visually Confirm Excess Solid C->D Settle E 5. Collect & Dilute Supernatant D->E Pipette F 6. Quantify via HPLC-UV E->F Inject G 7. Calculate Solubility (µg/mL or µM) F->G Use Std. Curve

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Assessment and Degradation Pathways

Understanding the chemical stability of this compound is essential to define appropriate storage conditions, anticipate its reactivity in synthetic reactions, and ensure the integrity of screening results.[12] Forced degradation studies, or stress testing, are the industry-standard approach to identify potential degradation pathways.[12][13]

3.1 Theoretical Stability Considerations

The pyrimidine ring itself is relatively stable. However, the C4-Cl and C5-Br bonds are potential sites of instability. The C4 position is highly activated towards nucleophilic substitution by the adjacent ring nitrogens. Therefore, hydrolysis, particularly under basic or strongly acidic conditions, is a plausible degradation pathway, potentially leading to the replacement of the chloro group with a hydroxyl group to form 5-bromo-pyrimidin-4-one.

3.2 Protocol: Forced Degradation (Stress Testing)

This protocol outlines a systematic approach to evaluating stability under various stress conditions as recommended by international guidelines.[13] The goal is to achieve 10-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound.[14]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of ~1 mg/mL.

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample stored at 5°C in the dark.

    • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions are often harsher.

    • Oxidative Stress: Mix with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[15]

    • Thermal Stress: Incubate a vial of the stock solution at 70°C for 7 days. For solid-state thermal stress, place the neat powder in an oven at the same condition.

    • Photolytic Stress: Expose the stock solution in a photostable, transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[13]

  • Neutralization & Quenching: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is critical to halt the degradation reaction before analysis.

  • Analysis: Analyze all stressed samples, including the control, by a stability-indicating HPLC-UV method. The method must be capable of resolving the parent peak from all degradation products, impurities, and solvent peaks.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. The appearance of new peaks signifies degradation products.

3.3 Workflow for Forced Degradation Studies

This diagram outlines the process of subjecting the compound to various stressors and analyzing the outcome.

G cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Control Control Sample (5°C, Dark) Start->Control Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, RT) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (70°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Control->Analyze Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Quench->Analyze Report Report % Degradation & Degradant Profile Analyze->Report

Caption: Standard workflow for a forced degradation (stress testing) study.

3.4 Recommended Storage and Handling

Based on the chemical nature of halogenated pyrimidines and standard laboratory practice, the following storage and handling procedures are recommended to ensure long-term stability:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][16] For maximum stability, storage at 2-8°C or colder (e.g., -20°C) in a dry environment is advised.[3][17] Protect from light.

  • Handling: Use in a well-ventilated area or chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant and may be harmful if inhaled or swallowed.[4][19]

Conclusion: A Framework for Characterization

This compound is a valuable synthetic intermediate whose successful application hinges on a thorough understanding of its solubility and stability. This guide provides the necessary theoretical foundation and, more critically, robust, field-proven experimental protocols for researchers to generate this data. By employing the thermodynamic solubility assay and the forced degradation workflow described herein, scientists can confidently determine the optimal conditions for using, storing, and formulating this compound. This empirical approach not only mitigates risks associated with poor solubility and unexpected degradation but also accelerates the drug discovery process by ensuring the reliability and reproducibility of experimental results.

References

  • This compound - CymitQuimica. CymitQuimica.

  • How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties? Guidechem.

  • In-vitro Thermodynamic Solubility. Protocols.io.

  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg | PCBIS.

  • 4-Chloro-5-Bromopyrimidine | 56181-39-6. ChemicalBook.

  • 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9. ChemicalBook.

  • 4-Amino-5-bromo-2-chloropyrimidine Safety Data Sheet. CymitQuimica.

  • 56181-39-6|5-Bromo-4-chloropyrimidine. BLD Pharm.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • SAFETY DATA SHEET - 4-Amino-5-bromo-6-chloropyrimidine. Fisher Scientific.

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.

  • Forced Degradation Studies. MedCrave online.

  • SAFETY DATA SHEET - 4-Amino-5-bromo-2-chloropyridine. Fisher Scientific.

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR.

  • 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078. PubChem.

  • SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine. Fisher Scientific.

  • 4-Chloro-5-Bromopyrimidine | 56181-39-6. ChemicalBook.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665. PubChem.

  • 5-Bromo-2-chloropyrimidine 96% | 32779-36-5. Sigma-Aldrich.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • This compound | 1261628-82-3. ChemScene.

  • This compound (C4H2BrClN2). PubChemLite.

  • 4-Chloro-5-Bromopyrimidine CAS#: 56181-39-6. ChemicalBook.

Sources

Topic: Potential Research Applications of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 4-Bromo-5-chloropyrimidine, a dihalogenated pyrimidine that serves as a highly versatile and strategic building block in modern medicinal chemistry. We will dissect its inherent chemical properties, focusing on the orthogonal reactivity of its bromine and chlorine substituents, which enables selective, sequential functionalization. This guide is tailored for drug discovery professionals, offering not just theoretical background but also field-proven insights and detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a case study in kinase inhibitor synthesis, we will illustrate how this scaffold's unique reactivity is leveraged to construct complex, biologically active molecules, thereby accelerating structure-activity relationship (SAR) studies and lead optimization efforts.

The Strategic Advantage of Differentiated Halogenation in Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in drug design, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. Its nitrogen atoms serve as excellent hydrogen bond acceptors, facilitating specific and high-affinity interactions with a multitude of biological targets. The deliberate installation of halogen atoms onto this ring system is a cornerstone of modern synthetic strategy, and this compound is a prime exemplar of this approach.

The true synthetic power of this molecule lies in the differential reactivity of the C4-Br and C5-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective functionalization of the C4 position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, leaving the C5-Cl bond intact for subsequent manipulations. This second halogen then provides a handle for introducing further molecular diversity, most commonly through nucleophilic aromatic substitution (SNAr), often under more forcing conditions. This capacity for controlled, stepwise elaboration is invaluable for building focused compound libraries and systematically exploring the chemical space around a pharmacophore.

Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is critical for its successful and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂BrClN₂PubChem[1]
Molecular Weight 193.43 g/mol PubChem[1]
Appearance White to light yellow solidTCI[2]
Melting Point 73-79 °CSigma-Aldrich[3]
Boiling Point 95 °C / 15 mmHgTCI[2]
SMILES C1=C(C(=NC=N1)Cl)BrPubChem[1]
InChIKey WTVLUSWQWGHYIS-UHFFFAOYSA-NPubChem[1]

GHS Hazard Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin and serious eye irritation.[1]

Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust and prevent contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry place under an inert atmosphere.

Core Synthetic Methodologies & Protocols

The utility of this compound is defined by its selective reactivity in two major classes of reactions. The protocols described below are representative and may require optimization based on substrate scope and laboratory conditions.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The greater lability of the C-Br bond makes it the preferred site for initial functionalization via palladium catalysis.

This reaction is the workhorse for installing aryl or heteroaryl moieties, which are critical for modulating properties like target affinity and solubility.

Step-by-Step Protocol: Synthesis of 4-Aryl-5-chloropyrimidines

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target compound.

Suzuki_Workflow start This compound + Ar-B(OH)₂ product 4-Aryl-5-chloropyrimidine start->product Suzuki Coupling (80-100 °C) reagents Pd Catalyst Base (K₂CO₃) Solvent (Dioxane/H₂O) reagents->product

Caption: Suzuki-Miyaura coupling workflow.

This reaction introduces a linear alkyne linker, a valuable motif for probing deep into binding pockets or as a precursor for further transformations.[4][5]

Step-by-Step Protocol: Synthesis of 4-Alkynyl-5-chloropyrimidines

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 cycles).

  • Solvent & Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or DIPEA, 2.0-3.0 eq.). Add the terminal alkyne (1.2 eq.).

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira_Workflow start This compound + R-C≡CH product 4-Alkynyl-5-chloropyrimidine start->product Sonogashira Coupling (25-60 °C) reagents Pd Catalyst Cu(I) Co-catalyst Base (Et₃N) reagents->product

Caption: Sonogashira coupling workflow.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

After the C4-position has been functionalized, the remaining C5-chloro substituent can be displaced by a nucleophile. The electron-withdrawing nature of the pyrimidine ring and the C4-substituent activates the C5-position for this attack.[6][7]

Step-by-Step Protocol: Synthesis of 4,5-Disubstituted Pyrimidines

  • Setup: In a sealable reaction vial, dissolve the 4-substituted-5-chloropyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF, NMP, or DMSO.

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.2-2.0 eq.). If the nucleophile is an alcohol or a secondary amine, a non-nucleophilic base like DIPEA or K₂CO₃ (2.0-3.0 eq.) is often required.

  • Reaction: Seal the vial and heat the mixture to 80-140 °C. The required temperature is highly dependent on the nucleophilicity of the attacking species. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

SNAr_Workflow start 4-Substituted-5-chloropyrimidine + Nucleophile (Nu-H) product 4,5-Disubstituted Pyrimidine start->product SNAr (80-140 °C) reagents Base (optional) Solvent (DMF) Heat reagents->product

Caption: Nucleophilic aromatic substitution workflow.

Case Study: A Modular Approach to Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established hinge-binding motif in many FDA-approved kinase inhibitors. The sequential functionalization of this compound provides a powerful and modular platform for rapidly generating analogs to build SAR. A common strategy involves installing a "solubility" or "selectivity" element at C4, followed by the introduction of the crucial hinge-binding amine at C5.

Logical Workflow: Kinase Inhibitor Synthesis

  • Step 1 (Diversity Element): A Suzuki or Buchwald-Hartwig amination is performed at the C4-position to introduce a group (R¹) that will occupy the solvent-exposed region of the kinase active site. This position is ideal for tuning physicochemical properties like solubility and cell permeability.

  • Step 2 (Hinge-Binder): The resulting 4-R¹-5-chloropyrimidine intermediate is then subjected to an SNAr reaction with a primary or secondary amine (R²-NH-R³). This amine is designed to form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

This two-step, modular approach allows for a mix-and-match strategy, where libraries of R¹ and R² groups can be combined to efficiently map the SAR for a given kinase target.

Kinase_Inhibitor_Strategy start This compound step1 Step 1: Pd-Catalyzed Cross-Coupling start->step1 intermediate 4-(R¹)-5-chloropyrimidine step1->intermediate reagent1 R¹-B(OH)₂ or R¹-NH₂ reagent1->step1 step2 Step 2: SNAr Reaction intermediate->step2 final_product Final Kinase Inhibitor step2->final_product reagent2 Hinge-Binding Amine (R²R³NH) reagent2->step2

Caption: Modular synthesis of kinase inhibitors.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and orthogonal reactivity allows for the rational and efficient construction of complex molecules. By enabling selective functionalization at two distinct points on a privileged biological scaffold, it empowers medicinal chemists to conduct systematic SAR studies, optimize lead compounds, and ultimately, design more effective and selective therapeutics. The methodologies and insights provided in this guide serve as a robust starting point for any research program looking to harness the synthetic potential of this valuable building block.

References

  • Title: 5-Bromo-4-chloropyrimidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

Reactivity profile of 4-Bromo-5-chloropyrimidine with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloropyrimidine with Nucleophiles

Authored by a Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, from antiviral agents to kinase inhibitors.[1] Its prevalence stems from its unique electronic properties and its capacity to engage in hydrogen bonding, often serving as a bioisosteric replacement for a phenyl ring.[2] Within the vast chemical space of substituted pyrimidines, dihalogenated derivatives serve as exceptionally versatile platforms for the synthesis of complex molecular architectures.

This guide focuses on the reactivity profile of this compound, a building block with significant, yet underexplored, potential. The presence of two distinct halogens at adjacent positions offers a compelling opportunity for programmed, regioselective functionalization. This document provides a predictive analysis of its reactivity towards common classes of nucleophiles and cross-coupling partners. Drawing upon established principles of heterocyclic chemistry and extensive data from closely related analogues, this guide is intended to empower researchers, scientists, and drug development professionals to strategically incorporate this scaffold into their synthetic campaigns. We will delve into the causality behind its reactivity, present detailed experimental frameworks, and outline strategies for sequential modification.

Core Reactivity Principles: An Electronic and Steric Analysis

The reactivity of this compound is governed by the interplay of the electron-deficient pyrimidine core and the distinct electronic properties of the bromo and chloro substituents.

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a significant polarization of the C-X bonds and rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic.[3][4] This intrinsic electron deficiency makes the ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

  • Positional Activation:

    • C4-Position: The carbon at the 4-position is para to N1 and ortho to N3. This dual activation makes it a prime site for nucleophilic attack, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto both nitrogen atoms.[5]

    • C5-Position: The carbon at the 5-position is meta to both ring nitrogens. It does not benefit from the same level of resonance stabilization for a nucleophilic attack and is therefore considered an unactivated position for the SNAr mechanism.

  • Leaving Group Ability:

    • For Nucleophilic Aromatic Substitution (SNAr): The relative reactivity of halogens as leaving groups in SNAr on heteroaromatic systems is not always straightforward and can be substrate-dependent. However, the key determinant for this compound is positional activation. The attack will overwhelmingly favor the activated C4 position, leading to the displacement of the bromide ion.

    • For Palladium-Catalyzed Cross-Coupling: The reactivity of carbon-halogen bonds towards oxidative addition to a Pd(0) center follows a well-established trend: C-I > C-Br > C-Cl.[2][6] This principle is the cornerstone of selectivity in cross-coupling reactions with this substrate. The C4-Br bond is predicted to be significantly more reactive than the C5-Cl bond.

This differential reactivity is the key to the synthetic utility of this compound, enabling a programmed, stepwise introduction of substituents.

Caption: Predicted reactivity sites based on electronic effects.

Reactivity Profile with Nucleophiles

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound are predicted to proceed exclusively at the C4 position, displacing the bromide. The reaction follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate (Meisenheimer complex).

sn_ar_mechanism cluster_main SNAr Mechanism at C4 START This compound + Nucleophile (Nu⁻) TS1 Transition State 1 START->TS1 1. Addition (Rate-determining) INTERMEDIATE Meisenheimer Complex (Anionic Intermediate) Charge delocalized to N1/N3 TS1->INTERMEDIATE TS2 Transition State 2 INTERMEDIATE->TS2 2. Elimination PRODUCT 4-Nu-5-chloropyrimidine + Bromide (Br⁻) TS2->PRODUCT

Caption: General workflow for the SNAr mechanism.

Reactivity with N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this transformation. Reactions typically proceed under thermal conditions, often in a polar solvent like ethanol, isopropanol, or DMF. A base such as triethylamine or potassium carbonate may be used to neutralize the HBr generated in situ.[7] For less nucleophilic amines, acid catalysis can sometimes promote the reaction.[7]

Reactivity with O-Nucleophiles (Alkoxides/Hydroxides): Alkoxides (e.g., sodium methoxide) and hydroxides will readily displace the C4-bromide to yield 4-alkoxy- or 4-hydroxy-5-chloropyrimidines. These reactions are typically fast and are often conducted at or below room temperature in the corresponding alcohol as the solvent.[8]

Reactivity with S-Nucleophiles (Thiols): Thiols are potent nucleophiles, especially in their thiolate form. Reactions with thiols in the presence of a base (e.g., triethylamine, sodium carbonate) are expected to be highly efficient, affording 4-thioether-5-chloropyrimidines.[1][9] These reactions often proceed rapidly at room temperature.

Nucleophile Type Typical Conditions Predicted Product Analogous System Reference
Primary/Secondary AmineEtOH or IPA, reflux, +/- Base (e.g., K₂CO₃)4-Amino-5-chloropyrimidine2,4-Dichloropyrimidine[10]
Alkoxide (e.g., NaOMe)MeOH, 0 °C to RT4-Methoxy-5-chloropyrimidine2-MeSO₂-4-chloropyrimidine[8]
Thiol (R-SH)DMF, Base (e.g., Et₃N), RT4-(R-thio)-5-chloropyrimidine2,4-Dichloropyrimidine[1]
Palladium-Catalyzed Cross-Coupling Reactions

The significant difference in reactivity between the C4-Br and C5-Cl bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions at the C4 position. This selectivity provides a powerful tool for C-C and C-N bond formation, leaving the C5-chloro substituent available for subsequent transformations.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle at C4 pd0 Pd(0)L₂ pdiia Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) pd0->pdiia pdiib Transmetalation Intermediate (Ar-Pd(II)L₂-R) pdiia->pdiib Transmetalation pdiib->pd0 Regenerates Catalyst product 4-Aryl-5-chloropyrimidine (Product) pdiib->product Reductive Elimination substrate This compound substrate->pdiia Oxidative Addition boronic R-B(OH)₂ + Base boronic->pdiib

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. The reaction of this compound with various aryl- or heteroarylboronic acids is predicted to occur selectively at the C4 position. Common conditions involve a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with appropriate ligands, a base (e.g., K₂CO₃, K₃PO₄), and a solvent system such as dioxane/water or toluene.[11][12][13]

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction, co-catalyzed by palladium and copper(I), couples the C4-Br bond with a terminal alkyne.[14][15] Typical conditions employ a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF.[16]

Reaction Type Catalyst/Reagents Typical Conditions Predicted Product Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Arylboronic acidDioxane/H₂O, 80-100 °C4-Aryl-5-chloropyrimidine[11][12]
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyneTHF or DMF, RT to 60 °C4-Alkynyl-5-chloropyrimidine[14][16]
Buchwald-HartwigPd₂(dba)₃, Ligand (e.g., Xantphos), Cs₂CO₃, AmineToluene or Dioxane, 80-110 °C4-Amino-5-chloropyrimidine[4]

Synthetic Strategy: A Workflow for Sequential Functionalization

The predictable, orthogonal reactivity of the C4-Br and C5-Cl positions makes this compound an ideal substrate for building molecular diversity. A two-step functionalization strategy can be reliably employed.

Workflow:

  • First Functionalization (C4): Exploit the higher reactivity of the C4-Br bond. Perform either an SNAr reaction (with amines, alkoxides, or thiolates) or a palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.). This step is expected to be highly regioselective.

  • Second Functionalization (C5): The product from the first step, a 4-substituted-5-chloropyrimidine, can be subjected to a second reaction. The C5-Cl bond, being less reactive, will typically require more forcing conditions for a subsequent cross-coupling reaction.

workflow cluster_step1 Step 1: Selective Reaction at C4-Br cluster_step2 Step 2: Reaction at C5-Cl start This compound snar SNAr (N, O, S Nucleophiles) start->snar suzuki Suzuki Coupling (Boronic Acids) start->suzuki sono Sonogashira Coupling (Alkynes) start->sono intermediate1 4-Nu-5-chloropyrimidine snar->intermediate1 intermediate2 4-Aryl-5-chloropyrimidine suzuki->intermediate2 intermediate3 4-Alkynyl-5-chloropyrimidine sono->intermediate3 pd_coupling Pd-Catalyzed Cross-Coupling (More Forcing Conditions) final_product Di-substituted Pyrimidine pd_coupling->final_product intermediate1->pd_coupling intermediate2->pd_coupling intermediate3->pd_coupling

Caption: A strategic workflow for sequential functionalization.

Experimental Protocols

The following protocols are provided as robust starting points for the functionalization of this compound, derived from established procedures for analogous substrates.

Protocol 1: Regioselective SNAr with Morpholine at the C4-Position

This protocol describes the displacement of the C4-bromide with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 2-Propanol (IPA) or Ethanol (approx. 0.1 M concentration)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add the solvent (IPA or Ethanol) followed by morpholine.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-morpholino-5-chloropyrimidine.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the C-C bond formation at the C4-position, displacing bromide.[2][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 6-18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-5-chloropyrimidine.

Conclusion

This compound is a highly promising and versatile building block for chemical synthesis and drug discovery. Its reactivity is characterized by a predictable and exploitable dichotomy: the C4-position is primed for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling due to electronic activation and the lability of the C-Br bond, while the C5-position remains a less reactive handle for subsequent, more demanding transformations. This guide provides a foundational framework based on established chemical principles to unlock the synthetic potential of this scaffold, enabling the rational design and efficient execution of synthetic routes toward novel and complex pyrimidine derivatives.

References

  • St. Jean, D. J., Jr., & Fotsch, C. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • Wu, W. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Available at: [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 5, 566-571. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Available at: [Link]

  • Girgis, A. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7315-7320. Available at: [Link]

  • Clark, J., & Smith, F. J. (1969). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][8]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 19, 2777-2781. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • OCESS DELIVERED. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • St. Jean, D. J., Jr., et al. (2014). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(24), 6468-6471. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Gazvoda, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. ResearchGate. Available at: [Link]

  • Fray, M. J., et al. (2001). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 3(22), 3575-3578. Available at: [Link]

  • Baranov, V. V., et al. (2015). Safe Synthesis of 4,7-Dibromo[1][17][18]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 20(10), 18945-18961. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. PubChem. Available at: [Link]

  • Wang, T., et al. (2014). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 136(2), 854-861. Available at: [Link]

Sources

The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine, a foundational heterocyclic aromatic organic compound, is at the epicentre of a multitude of life-sustaining processes.[1] Its six-membered ring containing two nitrogen atoms at positions 1 and 3 serves as the structural backbone for an extensive array of molecules vital to cellular function and integrity.[2][3] The derivatives of pyrimidine are not merely passive structural components; they are active participants in the storage and transfer of genetic information, cellular metabolism, and signaling. The three most recognized pyrimidine bases are cytosine, thymine, and uracil, which are fundamental components of nucleic acids.[2]

The inherent chemical versatility of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, enabling the development of numerous therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive properties.[4][5][6] This guide provides an in-depth exploration of the biological significance of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It will delve into their fundamental biological roles, their mechanisms of action as therapeutic agents, and the experimental methodologies used to evaluate their efficacy.

Part 1: Fundamental Roles of Pyrimidine Derivatives in Biology

The central role of pyrimidine derivatives in biology stems from their function as essential building blocks for genetic material and their participation in key metabolic pathways.[1]

Components of Nucleic Acids

The pyrimidine bases—cytosine (C), thymine (T), and uracil (U)—are integral to the structure and function of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1][2] In the double helix of DNA, cytosine forms a specific hydrogen bond pair with the purine guanine, while thymine pairs with adenine. This precise pairing is the cornerstone of the genetic code, ensuring accurate replication and transcription of genetic information.[1] In RNA, uracil takes the place of thymine, pairing with adenine to facilitate the translation of the genetic code into proteins.[1]

Pyrimidine Metabolism: De Novo and Salvage Pathways

Cells employ two main pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[1][7][8][9]

  • De Novo Synthesis: This energy-intensive pathway constructs the pyrimidine ring from simple precursor molecules like bicarbonate, aspartate, and glutamine.[7][8][10] The process begins with the formation of carbamoyl phosphate, a rate-limiting step catalyzed by carbamoyl phosphate synthetase II (CPS II).[7] Through a series of enzymatic reactions, orotic acid is formed, which serves as the precursor for all pyrimidine nucleotides.[10] This pathway is tightly regulated to meet the cellular demand for nucleotides, particularly in rapidly dividing cells.[7]

  • Salvage Pathway: This more energy-efficient pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of DNA and RNA.[7][10] Enzymes such as uridine phosphorylase and thymidine kinase are key players in this pathway, converting free bases back into their corresponding nucleotides.[7] The salvage pathway is particularly crucial in tissues with low rates of cell proliferation.[7]

The balance between these two pathways is critical for maintaining the appropriate intracellular pool of nucleotides required for cellular processes.

Pyrimidine_Salvage_Pathway cluster_degradation Nucleic Acid Degradation cluster_salvage Salvage Pathway DNA_RNA DNA / RNA Nucleosides Uridine, Deoxyuridine, Thymidine, Cytidine DNA_RNA->Nucleosides Nucleases Bases Uracil, Thymine, Cytosine Nucleosides->Bases Phosphorylases Uridine Uridine Nucleosides->Uridine Thymidine Thymidine Nucleosides->Thymidine Uracil Uracil Bases->Uracil Thymine Thymine Bases->Thymine Uracil->Uridine Thymine->Thymidine UMP UMP Uridine->UMP Uridine Kinase TMP TMP Thymidine->TMP Thymidine Kinase Nucleotide Pool Nucleotide Pool UMP->Nucleotide Pool Further Phosphorylation TMP->Nucleotide Pool Further Phosphorylation

Caption: A simplified diagram of the pyrimidine salvage pathway.

Role in Glycosylation and as Coenzymes

Uridine derivatives, particularly UDP-glucose, are central to carbohydrate metabolism. UDP-glucose acts as an activated form of glucose and is a crucial substrate for glycosyltransferases, the enzymes responsible for glycosylation reactions.[11][12] It is a precursor for the synthesis of glycogen, a primary form of glucose storage in animals.[11][13] Furthermore, UDP-glucose can be converted to UDP-galactose and UDP-glucuronic acid, which are essential for the synthesis of various polysaccharides, lipopolysaccharides, and glycosphingolipids.[11] UDP-sugars also function as extracellular signaling molecules by activating the P2Y14 receptor.[14]

Part 2: Pyrimidine Derivatives in Pharmacology and Drug Development

The structural similarity of synthetic pyrimidine derivatives to endogenous pyrimidines allows them to act as antimetabolites, interfering with essential biosynthetic processes or being incorporated into macromolecules like DNA and RNA, thereby disrupting their function.[15][16] This principle is the foundation for their widespread use in medicine.[15][17][18]

Anticancer Agents

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication.[7] This dependency makes pyrimidine metabolism an attractive target for chemotherapy.[7][19]

  • 5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy for decades, 5-FU is an analog of uracil.[15][16][20] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[15][20][21] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, blocking the synthesis of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.[20][21] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to RNA processing errors and DNA damage.[15][16][21]

Five_FU_Mechanism cluster_activation Intracellular Activation cluster_targets Cellular Targets & Effects FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_synthesis RNA Synthesis & Function FUTP->RNA_synthesis Incorporation -> RNA Damage DNA_synthesis DNA Synthesis & Integrity FdUTP->DNA_synthesis Incorporation -> DNA Damage dTMP Synthesis dTMP Synthesis Blocked TS->dTMP Synthesis Protein Synthesis Altered Protein Synthesis RNA_synthesis->Protein Synthesis Cell Death Cell Death DNA_synthesis->Cell Death DNA Replication DNA Replication Halted dTMP Synthesis->DNA Replication DNA Replication->Cell Death Protein Synthesis->Cell Death

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

  • Gemcitabine: This deoxycytidine analog is another widely used chemotherapeutic agent.[18][22] After intracellular phosphorylation, its triphosphate form is incorporated into DNA, where it inhibits DNA synthesis and induces apoptosis.

  • Capecitabine: An orally administered prodrug of 5-FU, capecitabine is converted to 5-FU preferentially in tumor tissue, which can lead to a better safety profile.[18]

Table 1: Examples of Pyrimidine-Based Anticancer Drugs and their Targets

DrugClassPrimary Target/Mechanism
5-Fluorouracil Uracil AnalogInhibits thymidylate synthase; incorporates into RNA and DNA.[15][20][21]
Gemcitabine Cytosine AnalogIncorporates into DNA, inhibiting replication and inducing apoptosis.[18][22]
Capecitabine Uracil Analog (Prodrug)Converted to 5-FU, inhibiting thymidylate synthase.[18]
Cytarabine (Ara-C) Cytosine AnalogInhibits DNA polymerase.[18][23]
Floxuridine Uracil AnalogInhibits thymidylate synthase.[18][19]
Antiviral Agents

The principle of targeting nucleotide metabolism is also highly effective against viruses, which rely on the host cell's machinery for replication. Pyrimidine nucleoside analogs can act as chain terminators for viral DNA or RNA synthesis.[24]

  • Zidovudine (AZT): A thymidine analog, AZT was one of the first successful drugs for treating HIV. It inhibits the viral enzyme reverse transcriptase, preventing the conversion of the viral RNA genome into DNA.[17][25]

  • Lamivudine: A cytosine analog used in the treatment of HIV and Hepatitis B, it also acts by inhibiting reverse transcriptase.[25]

  • Idoxuridine and Trifluridine: These are deoxyuridine analogs used topically to treat herpes simplex virus infections.[17][24]

Antibacterial and Antifungal Agents

Some pyrimidine derivatives exhibit antimicrobial properties by targeting pathways unique to or essential for microorganisms.

  • Trimethoprim: This drug is a potent inhibitor of dihydrofolate reductase, an enzyme involved in the folic acid synthesis pathway, which is essential for the production of thymidine.[26] It is often used in combination with a sulfonamide for a synergistic antibacterial effect.

  • Flucytosine (5-FC): An antifungal agent, 5-FC is taken up by fungal cells and converted to 5-FU.[5][27] This conversion is mediated by the enzyme cytosine deaminase, which is present in fungi but not in humans, providing a degree of selective toxicity.[27] The resulting 5-FU then disrupts fungal DNA and RNA synthesis.[27]

Part 3: Experimental Methodologies for Studying Pyrimidine Derivatives

The discovery and development of new pyrimidine-based drugs rely on a robust pipeline of experimental evaluation.

High-Throughput Screening (HTS) for Lead Discovery

HTS allows for the rapid assessment of large libraries of synthetic pyrimidine derivatives to identify compounds with desired biological activity.[28] A typical workflow involves:

  • Assay Development: Designing a specific and sensitive assay to measure the biological endpoint of interest (e.g., enzyme inhibition, cell viability).

  • Library Screening: Testing thousands of compounds at a single concentration to identify initial "hits."

  • Hit Confirmation and Dose-Response: Re-testing the initial hits and performing dose-response curves to determine potency (e.g., IC50 or EC50 values).

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow Compound_Library Pyrimidine Derivative Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation & Validation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: A generalized workflow for High-Throughput Screening.

In Vitro Assay for Biological Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control and a known cytotoxic drug as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo and Preclinical Evaluation

Promising lead compounds identified from in vitro screening are advanced to in vivo studies using animal models (e.g., tumor xenografts in mice) to evaluate their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity before they can be considered for clinical trials in humans.

Part 4: Future Directions and Emerging Trends

Research into pyrimidine derivatives continues to be a vibrant area of drug discovery.[2][4]

  • Novel Scaffolds: Medicinal chemists are continuously designing and synthesizing novel pyrimidine scaffolds to improve potency, selectivity, and pharmacokinetic properties, and to overcome drug resistance.[4][29]

  • Targeted Therapies: There is a growing focus on developing pyrimidine derivatives that selectively inhibit specific protein kinases or other enzymes that are overexpressed or mutated in cancer cells, aiming for more targeted and less toxic therapies.[30]

  • Overcoming Resistance: A significant challenge in chemotherapy is the development of drug resistance.[21] Research is focused on understanding the mechanisms of resistance to pyrimidine-based drugs and developing new compounds or combination therapies to circumvent it.

Conclusion

The biological significance of pyrimidine derivatives is profound and multifaceted. From their fundamental role as the building blocks of life's genetic code to their application as powerful therapeutic agents against a wide range of diseases, these molecules are indispensable to both biology and medicine. The versatility of the pyrimidine ring continues to inspire the design and synthesis of new compounds, promising a future with more effective and targeted therapies for cancer, viral infections, and other challenging diseases.[5][31] The ongoing exploration of this remarkable class of compounds underscores their enduring importance in the quest for improved human health.[17]

References

  • Fluorouracil - Wikipedia. (URL: )
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: )
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (URL: [Link])

  • Biological activities of synthetic pyrimidine deriv
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (URL: )
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: )
  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])

  • Uridine diphosphate glucose - Wikipedia. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Biological significance of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • How 5-fluorouracil acts - Europub. (URL: [Link])

  • Pyrimidine Analogues - LiverTox - NCBI Bookshelf. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

  • UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - Frontiers. (URL: [Link])

  • De novo and salvage biosynthesis pathways of pyrimidine nucleotides. - ResearchGate. (URL: [Link])

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (URL: [Link])

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (URL: [Link])

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (URL: [Link])

  • De novo and salvage pathway of nucleotides synthesis.pptx - Slideshare. (URL: [Link])

  • De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (URL: [Link])

  • Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (URL: [Link])

  • Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure - PubMed. (URL: [Link])

  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. (URL: [Link])

  • UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed Central. (URL: [Link])

  • UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PNAS. (URL: [Link])

  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases. (URL: [Link])

  • UDP-glucose pyrophosphorylase 2, a regulator of glycosylation and glycogen, is essential for pancreatic cancer growth | bioRxiv. (URL: [Link])

  • Antifungal and Antibacterial Activity of the Derivative p- NO2-PYRIMIDINE. Nunes, A.B.1. (URL: )
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

  • Sources of Antifungal Drugs - PMC - PubMed Central. (URL: [Link])

  • Antiviral Drugs: Treatments for Flu & Other Common Viruses - Video | Study.com. (URL: [Link])

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])

  • Nucleoside analogue - Wikipedia. (URL: [Link])

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PubMed. (URL: [Link])

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. (URL: [Link])

  • Typical examples of pyrimidine, azole and polyene class of antifungal drugs - ResearchGate. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (URL: )

Sources

Safety and handling precautions for 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 4-Bromo-5-chloropyrimidine

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of drug discovery and chemical synthesis, the pressure to achieve results can be immense. However, progress cannot come at the expense of safety. As a Senior Application Scientist, I have witnessed firsthand how a deep, mechanistic understanding of a compound's reactivity and toxicology is not a barrier to innovation, but rather a catalyst for it. A robust safety protocol is a self-validating system; it ensures the integrity of our experiments, the reliability of our data, and, most importantly, the well-being of the researchers who are the driving force of scientific advancement.

This guide is dedicated to this compound, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, while promising for synthesis, also necessitates a rigorous and informed approach to its handling. This document moves beyond a simple checklist of precautions. It aims to provide the causal reasoning behind each recommendation, empowering you, the researcher, to not just follow protocols, but to understand them, adapt them, and cultivate a culture of intrinsic safety within your laboratory.

Section 1: Compound Identification and Physicochemical Profile

A foundational element of safe handling is a precise understanding of the material's identity and physical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling choices.

1.1 Chemical Identity this compound is a disubstituted pyrimidine ring, a structural motif common in pharmacologically active molecules.[1] Its unique substitution pattern makes it a valuable intermediate for creating more complex molecular architectures.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 1261628-82-3[3]
Molecular Formula C₄H₂BrClN₂[3]
Molecular Weight 193.43 g/mol [3]
SMILES ClC1=CN=CN=C1Br[3]
Appearance Solid[2]

1.2 Physicochemical Data Understanding the physical state and stability of the compound is critical for anticipating its behavior during handling and experimentation.

PropertyValueSource
Storage Temperature Sealed in dry, 2-8°C[3]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]
logP 1.8925[3]

The recommended storage at refrigerated temperatures under an inert atmosphere suggests a potential sensitivity to moisture or thermal degradation, a common characteristic of halogenated heterocycles.[3][4] This informs the necessity of tightly sealed containers and controlled laboratory environments.

Section 2: Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be constructed by analyzing data from structurally similar compounds, particularly its isomers like 5-Bromo-4-chloropyrimidine and 5-Bromo-2-chloropyrimidine. This proactive "class-based" risk assessment is a cornerstone of laboratory safety for novel or sparsely studied reagents.

2.1 GHS Hazard Classification (Inferred) The following GHS classifications are based on data from closely related brominated and chlorinated pyrimidines and represent the most probable hazard profile.[5][6]

Hazard ClassGHS CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[5]
Acute Toxicity, DermalH312Harmful in contact with skin[5]
Acute Toxicity, InhalationH332Harmful if inhaled[5]
Skin Corrosion/IrritationH315Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[6]

Causality Behind the Hazards: The hazardous nature of this compound stems from its electrophilic character and its potential to react with biological nucleophiles, such as amino acids and DNA. The halogen atoms (bromine and chlorine) are good leaving groups, making the pyrimidine ring susceptible to nucleophilic substitution reactions. Inhalation or skin contact can lead to irritation as the compound reacts with moisture and proteins in the respiratory tract and on the skin.[7][8]

Section 3: Engineering Controls and Risk Mitigation

The primary directive in chemical handling is to minimize exposure. This is most effectively achieved through engineering controls that create a physical barrier between the researcher and the hazardous material. Personal Protective Equipment (PPE) should always be considered the final line of defense.

3.1 Primary Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles and vapors.[9][10]

  • Ventilation: The laboratory should be maintained under negative pressure with a high rate of air exchange to ensure any fugitive emissions are promptly removed.[11]

  • Designated Work Area: All work with this compound should be restricted to a clearly marked "designated area" within the fume hood to prevent cross-contamination of the laboratory space.

3.2 Logical Workflow for Engineering Controls

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase Prep Gather all necessary equipment and PPE VerifyHood Verify fume hood certification and airflow Prep->VerifyHood Weigh Weigh solid compound on anti-static weigh paper VerifyHood->Weigh Dissolve Add to solvent using powder funnel Weigh->Dissolve Reaction Perform reaction in closed or contained apparatus Dissolve->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Segregate Segregate waste into halogenated organic waste Decontaminate->Segregate Dispose Dispose of PPE in designated bins Segregate->Dispose

Caption: Workflow for Handling this compound.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a step-by-step methodology for the safe handling of this compound in a research setting. Adherence to this SOP is mandatory for all personnel.

4.1 Pre-Handling Checklist

  • Confirm that a current Safety Data Sheet (SDS) for this compound or a closely related one is readily accessible.[12]

  • Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[13]

  • Verify that appropriate waste containers (clearly labeled "Halogenated Organic Waste") are available in the laboratory.

  • Don all required PPE as detailed in Section 5.

4.2 Step-by-Step Handling Protocol: Weighing and Dissolving Solid Compound

  • Work Area Preparation: Place a disposable absorbent bench liner within the designated area of the fume hood to contain any potential minor spills.

  • Tare Balance: Place a clean, anti-static weigh paper or a suitable vessel on the analytical balance inside the fume hood and tare the balance.

  • Aliquot Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh paper. Perform this action slowly to minimize dust generation. Avoid scooping directly from the bottle opening to prevent contamination.

  • Secure Stock Bottle: Immediately and securely close the cap on the stock container.[10][11]

  • Solubilization: Carefully fold the weigh paper and use a powder funnel to transfer the solid into the reaction vessel containing the solvent.

  • Rinsing: Rinse the spatula and weigh paper with a small amount of the reaction solvent, adding the rinse to the reaction vessel to ensure a complete and quantitative transfer.

  • Immediate Cleanup: Dispose of the used weigh paper and any contaminated items (e.g., disposable gloves) into the designated solid hazardous waste container.

Section 5: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The correct selection and use are critical.[14] No single piece of PPE can protect against all hazards, so a multi-layered approach is essential.[14]

Protection TypeSpecificationRationale and Best PracticesSource
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles if there is a significant splash risk.Protects against splashes and airborne dust. Standard safety glasses are insufficient.[7][14][15]
Hand Protection Chemical-resistant gloves (Nitrile rubber, minimum 4 mil thickness). Double-gloving is recommended.Provides a barrier against dermal absorption. Inspect gloves for pinholes or tears before each use. If contact occurs, remove gloves immediately, wash hands, and don a new pair. Contaminated gloves must never be reused.[16][17]
Body Protection Flame-resistant laboratory coat, fully buttoned, with long sleeves. Long pants and closed-toe, chemical-resistant footwear are mandatory.Protects skin from accidental contact and spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[11][16]
Respiratory Protection Not required under normal use within a certified fume hood.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations like a large spill outside of a fume hood.[14][15]

Section 6: Emergency Procedures

A prepared response to an emergency is a key component of a safe laboratory environment. All personnel must be familiar with these procedures.

6.1 Exposure Response

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7] Symptoms of poisoning may be delayed; medical observation for at least 48 hours after the accident may be necessary.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][15]

6.2 Spill Response Decision Tree

G Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Evacuate immediate area. Alert others. Call Emergency Services. Size->Evacuate Yes Contain If trained and safe to do so: 1. Don appropriate PPE. 2. Cover with absorbent material. 3. Scoop into waste container. Size->Contain No (Small & Contained) Report Report incident to supervisor and EHS department. Evacuate->Report Decon Decontaminate the area. Dispose of all materials as hazardous waste. Contain->Decon Decon->Report

Caption: Emergency Response Decision Tree for Spills.

Section 7: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure, environmental contamination, and dangerous reactions.

7.1 Storage Protocol

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended temperature is 2-8°C.[3]

  • Location: Store in a designated cabinet for reactive or toxic chemicals, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Inventory: Maintain an accurate chemical inventory to track the quantity and age of the material.

7.2 Waste Disposal Protocol

  • Classification: All materials contaminated with this compound, including residual solid, solutions, and contaminated labware (gloves, weigh paper, pipette tips), must be treated as hazardous waste.[12][18]

  • Segregation: Do not mix this waste with non-hazardous trash or other waste streams. Collect it in a dedicated, properly labeled, and sealed container for halogenated organic waste.[12]

  • Disposal: Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour this chemical down the drain.[7][18]

References

  • Cayman Chemical. (2025). Safety Data Sheet: 5-bromo-2-chloro-4-Methoxypyrimidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
  • Thermo Fisher Scientific. (2025).
  • MedchemExpress. (2025). Safety Data Sheet: 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Fisher Scientific. (2025).
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyrimidine.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine.
  • ChemScene. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-5-bromo-6-chloropyrimidine.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-5-bromo-2-chloropyridine.
  • Guidechem. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
  • ChemicalBook. (n.d.). 4-Amino-5-bromo-2-chloropyrimidine.
  • Benchchem. (n.d.). 4-Bromo-2-hydroxypyrimidine.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
  • Sigma-Aldrich. (n.d.). 4-amino-5-bromo-2-chloropyrimidine.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of 5-Bromopyrimidine.
  • Benchchem. (2025).
  • Tokyo Chemical Industry. (n.d.). 5-Bromo-2-chloropyrimidine.

Sources

Methodological & Application

Application Note: A Protocol for Selective Suzuki-Miyaura Coupling of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Its prevalence in natural molecules like nucleic acids underscores its biological significance.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its functional group tolerance and reliability.[5][6]

This guide focuses on the Suzuki-Miyaura coupling of 4-Bromo-5-chloropyrimidine, a valuable building block for creating complex, functionalized pyrimidine derivatives. The primary challenge and opportunity with this substrate lies in its two distinct halogen-carbon bonds. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[7][8] This principle enables the selective coupling at the more reactive C4-Bromo position while leaving the C5-Chloro position intact for subsequent transformations. This application note provides a detailed protocol, mechanistic insights, and optimization strategies to empower researchers in leveraging this powerful reaction for drug discovery.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex.[6][10] This step is typically the rate-determining step and is favored at the more reactive C-Br bond.[11]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the halide.[9][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the final product.[6] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) (Ar = Pyrimidinyl, X = Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate L₂Pd(II)(Ar)(R') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition boronic R'-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C4 position.

Materials and Reagents
Reagent/MaterialPurposeTypical GradeNotes
This compoundElectrophile>97%Starting material.
Arylboronic AcidNucleophile>98%Ensure high purity; boronic acids can degrade.
Pd(PPh₃)₄Palladium Catalyst>98%Other catalysts like Pd₂(dba)₃ with a ligand can be used.[13]
K₂CO₃ or K₃PO₄BaseAnhydrousThe base activates the boronic acid.[13]
1,4-DioxaneSolventAnhydrous, DegassedA common solvent for Suzuki couplings.[14]
WaterCo-solventDegassed, DeionizedOften used with an organic solvent to dissolve the base.[13]
Argon or NitrogenInert GasHigh PurityPrevents degradation of the palladium catalyst.[13]
Schlenk FlaskReaction VesselFlame-driedEnsures anhydrous and oxygen-free conditions.
Step-by-Step Procedure

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Purification prep1 Flame-dry Schlenk flask under vacuum. prep2 Add solids: This compound (1.0 equiv) Arylboronic acid (1.2 equiv) Base (2.0 equiv) prep1->prep2 prep3 Add catalyst: Pd(PPh₃)₄ (5 mol%) prep2->prep3 react1 Evacuate and backfill flask with Argon (3x). prep3->react1 react2 Add degassed solvents (e.g., Dioxane/Water 4:1). react1->react2 react3 Heat to 80-100 °C with stirring. react2->react3 monitor Monitor reaction progress by TLC or LC-MS. react3->monitor work1 Cool to room temperature. Dilute with Ethyl Acetate. monitor->work1 work2 Wash with water and brine. work1->work2 work3 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[13]

  • Catalyst Addition: To the flask containing the solids, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv., 5 mol%).[13][14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[13] The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-chloropyrimidine.

Optimization and Troubleshooting

Achieving high yields and selectivity in Suzuki-Miyaura couplings often requires optimization.[15] Chloropyrimidines can be less reactive than other aryl chlorides due to the potential for the catalyst to coordinate with the ring nitrogens.[16][17]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor substrate reactivity.[17]1. Use fresh catalyst; ensure an inert atmosphere was maintained. 2. Increase reaction temperature in 10 °C increments (e.g., up to 110 °C).[13] 3. Switch to a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16][18]
Protodeboronation (Boronic acid decomposes)1. Base is too strong or reaction time is too long. 2. Presence of water and high temperature.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Use anhydrous conditions with a base like K₃PO₄.[18] 3. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[19]
Homo-coupling (Product is R'-R')Inefficient transmetalation step.1. Ensure the base is adequately dissolving. 2. Add the aryl halide in a slight excess relative to the boronic acid.[17]
Loss of Selectivity (Coupling at C-Cl)Reaction conditions are too harsh, activating the C-Cl bond.1. Lower the reaction temperature. 2. Use a less active catalyst system. The C-Cl bond on an electron-deficient pyrimidine ring is activated and can react under forcing conditions.[20][21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of selectively functionalized pyrimidines, which are crucial intermediates in drug discovery. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can achieve high chemoselectivity. The protocol and optimization strategies outlined in this guide provide a robust framework for successfully employing this reaction. Careful control over the choice of catalyst, base, solvent, and temperature is paramount to achieving high yields and preserving the desired selectivity for downstream applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2021). Functionalized pyrimidine compounds with their pharmacological potential. [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ResearchGate. (2025, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

Sources

Application Notes and Protocols for the Experimental Setup of Nucleophilic Aromatic Substitution on 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in the synthesis of novel drug candidates. 4-Bromo-5-chloropyrimidine is a versatile building block, offering two distinct halogen atoms that can be selectively targeted for substitution, paving the way for the introduction of diverse functionalities. This application note provides a comprehensive guide to the experimental setup for nucleophilic aromatic substitution (SNAr) on this compound, with a focus on achieving regioselective substitution. We will delve into the underlying principles of SNAr on dihalopyrimidines, present detailed protocols for the selective substitution of the bromo group, and offer insights into the characterization of the resulting products.

Understanding the Regioselectivity of SNAr on this compound

The regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines is governed by the electronic properties of the pyrimidine ring and the position of the leaving groups. In the case of this compound, the C4 position is generally more activated towards nucleophilic attack than the C5 position. This is attributed to the ability of the pyrimidine nitrogens to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The electron-withdrawing nature of the chlorine atom at the C5 position further enhances the electrophilicity of the C4 position, making the C4-bromo group the more likely site for substitution.

The typical reactivity order of halogens as leaving groups in SNAr reactions (F > Cl > Br > I) is often superseded by the positional activation of the carbon-halogen bond in heterocyclic systems. Therefore, despite bromine being a better leaving group than chlorine in many contexts, the enhanced reactivity of the C4 position directs the nucleophilic attack to this site, leading to the selective displacement of the bromide ion.

Experimental Protocols for the Selective Substitution of Bromine

The following protocols provide a general framework for the nucleophilic aromatic substitution of the bromo group in this compound with common nucleophiles such as amines, alkoxides, and thiols.

Protocol 1: Amination of this compound

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino-5-chloropyrimidine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF or MeCN (approximately 0.2 M concentration).

  • Add the amine (1.2 equiv) to the solution, followed by the addition of TEA or DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-5-chloropyrimidine.

Protocol 2: Alkoxylation of this compound

This protocol details the synthesis of 4-alkoxy-5-chloropyrimidines via the reaction of this compound with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC setup

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.5 equiv) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add the solution of this compound to the freshly prepared sodium alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired 4-alkoxy-5-chloropyrimidine.

Protocol 3: Thiolation of this compound

This protocol outlines the synthesis of 4-(alkylthio)- or 4-(arylthio)-5-chloropyrimidines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the thiol (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired 4-(alkyl/arylthio)-5-chloropyrimidine.

Data Presentation: Summary of Reaction Parameters

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineDIPEADMF80-1004-12
BenzylamineTEAMeCNReflux6-16
Alkoxides MethanolNaHTHF0 to RT2-6
IsopropanolNaHTHF0 to RT4-8
Thiols ThiophenolK₂CO₃DMF60-803-8
Benzyl ThiolK₂CO₃DMF60-802-6

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dry Glassware under Inert Atmosphere add_reagents Add this compound, Solvent, Base, and Nucleophile start->add_reagents heat Heat to Specified Temperature add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for SNAr on this compound.

Mechanism of SNAr on this compound

Caption: SNAr mechanism on this compound.

Note: The DOT script for the mechanism is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Analytical Characterization of Products

The successful synthesis of the desired 4-substituted-5-chloropyrimidine can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic proton signal of the starting material and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shifts of the remaining pyrimidine protons will also be affected by the new substituent.

    • ¹³C NMR: The carbon spectrum will show the disappearance of the C4-Br signal and the appearance of a new signal for the C4-Nu carbon, along with signals from the nucleophile's carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient temperature- Inactive nucleophile (e.g., protonated amine)- Poor quality reagents or solvents- Increase reaction temperature- Use a stronger base or ensure anhydrous conditions- Use freshly distilled solvents and high-purity reagents
Formation of Side Products - Reaction with the C5-chloro group- Decomposition of starting material or product- Lower the reaction temperature and extend the reaction time- Use a milder base- Ensure an inert atmosphere to prevent degradation
Difficult Purification - Similar polarity of product and starting material- Presence of baseline impurities- Optimize the eluent system for column chromatography- Consider recrystallization as an alternative purification method

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]

  • Handling of Reagents:

    • This compound: This is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.

    • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere and quench carefully.[2][3] Strong amine bases can be corrosive and have strong odors.

    • Solvents: Organic solvents like DMF, MeCN, and THF are flammable and have associated health risks. Avoid inhalation of vapors and ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Synthesis, characterization and biological evaluation of substituted pyrimidines. (2021).
  • ResearchGate. (2025). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Amanote Research. (n.d.). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
  • National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Retrieved from [Link]

  • Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases? Quora. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]

  • PubMed. (1987). Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • National Institutes of Health. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. Retrieved from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv
  • University of Illinois. (2023). Bases - Hydroxides. University of Illinois. Retrieved from [Link]

  • National University of Singapore. (2016). Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
  • Bitesize Bio. (2022). Your Essential Guide to Handling Bases Safely in the Lab. Bitesize Bio. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2025). What Safety Precautions Are Needed For Strong Acids And Bases In Titration? YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. Retrieved from [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024).
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. Chemistry LibreTexts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

Sources

Application Notes & Protocols: Purification of 4-Bromo-5-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential purification techniques for derivatives of 4-Bromo-5-chloropyrimidine. These halogenated pyrimidines are pivotal intermediates in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs).[1] Achieving high purity is not merely a procedural step but a critical determinant for the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final compound.[2] This guide moves beyond simple procedural lists to explain the underlying principles and strategic considerations behind each method, empowering researchers to troubleshoot and optimize their purification workflows. We will cover recrystallization, column chromatography, and extractive work-up procedures, supplemented with detailed protocols, troubleshooting advice, and methods for purity verification.

The Imperative of Purity in Pyrimidine Synthesis

The this compound scaffold is a versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies. The presence of two distinct halogen atoms allows for selective, sequential reactions, such as Suzuki or Buchwald-Hartwig couplings. However, impurities—including starting materials, regioisomers, or dehalogenated by-products—can interfere with these downstream reactions, leading to complex product mixtures, reduced yields, and costly purification challenges at later stages. Therefore, rigorous purification of these intermediates is a cornerstone of an efficient and successful synthetic campaign.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds. It leverages the differences in solubility between the target molecule and impurities within a chosen solvent system at varying temperatures.[3][4] The fundamental principle is to dissolve the crude material in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a highly ordered, and therefore purer, lattice structure, while impurities remain dissolved in the mother liquor.[5]

Core Principles: Why Recrystallization Works

The success of recrystallization hinges on the selection of a suitable solvent. An ideal solvent will exhibit:

  • High solvency for the target compound at elevated temperatures (near the solvent's boiling point).

  • Low solvency for the target compound at low temperatures (room temperature or below).

  • Favorable solubility profile for impurities , meaning they are either highly soluble at all temperatures or completely insoluble (allowing for removal via hot filtration).

  • A boiling point that is below the melting point of the compound to prevent it from "oiling out".

  • Inertness , meaning it does not react with the compound.

The slow, controlled cooling of the solution is critical. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. Slow cooling allows for the selective deposition of the target molecules onto a growing crystal surface, excluding mismatched impurity molecules.[6]

Protocol 2.1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

  • Solvent Selection: Begin by testing small amounts of the crude product in various solvents (see Table 1) to find one that meets the criteria described above. For pyrimidine derivatives, common choices include ethanol, methanol, ethyl acetate, or mixtures involving non-polar solvents like hexanes or petroleum ether.[1][3]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Continue adding small portions of hot solvent until the compound just fully dissolves.[4][6]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. Slow cooling is paramount for achieving high purity.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum in the funnel for a period, followed by transfer to a vacuum oven.

Protocol 2.2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of an "anti-solvent" in which the compound is insoluble to induce precipitation.[6]

  • Solvent System Selection: Identify a solvent pair: a "good" solvent that readily dissolves the pyrimidine derivative at room temperature (e.g., Dichloromethane, THF) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Pentane, Diethyl Ether).[6] The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent.

  • Induce Crystallization: Slowly add the "anti-solvent" dropwise with swirling. Continue adding until the solution becomes faintly turbid (cloudy), which indicates the point of saturation has been reached.

  • Crystal Growth: If necessary, add a drop or two of the "good" solvent to redissolve the turbidity, then allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable.

  • Isolation: Cool, collect, wash, and dry the crystals as described in Protocol 2.1.

Solvent Polarity Index Boiling Point (°C) Notes on Application for Pyrimidine Derivatives
n-Hexane / Petroleum Ether~0.169 / 40-60Often used as an anti-solvent or in combination with a more polar solvent. Good for washing non-polar impurities.[7]
Dichloromethane (DCM)3.140A good "good" solvent for anti-solvent recrystallization.
Ethyl Acetate (EtOAc)4.477A versatile solvent, often used in combination with hexanes for both chromatography and recrystallization.[3]
Chloroform4.161Has been used in mixed solvent systems for purifying related compounds.[1]
Ethanol (EtOH) / Methanol (MeOH)5.2 / 6.678 / 65Common polar solvents effective for many pyrimidine derivatives. Their high polarity can help exclude non-polar impurities.[3]
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives. Polarity index is a relative measure of solvent polarity.

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification & Isolation A Crude Solid B Add Minimal Hot Solvent A->B C Saturated Hot Solution B->C D Slow Cooling to Room Temp C->D Crystallization Begins J Hot Filtration C->J If needed E Ice Bath Cooling D->E Maximize Yield F Vacuum Filtration E->F Isolate Solid G Wash with Cold Solvent F->G H Dry Crystals G->H Final Product I Insoluble Impurities I->J J->D

Column Chromatography: Separation by Polarity

Flash column chromatography is an indispensable technique for purifying compounds from complex mixtures when recrystallization is ineffective.[3] It separates components based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[8]

Core Principles: The Separation Mechanism

Silica gel is a polar adsorbent. Molecules in the crude mixture are in a dynamic equilibrium between being adsorbed onto the silica and being dissolved in the eluent.

  • Polar Compounds: Molecules with polar functional groups (e.g., amines, alcohols) will interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They will spend more time adsorbed and thus travel down the column more slowly.

  • Non-Polar Compounds: Less polar molecules interact weakly with the silica gel and spend more time dissolved in the mobile phase, allowing them to travel down the column more quickly.

By starting with a non-polar eluent and gradually increasing its polarity, compounds can be eluted sequentially in order of increasing polarity.

Protocol 3.1: Silica Gel Flash Column Chromatography
  • Eluent System Selection via TLC: Before running a column, optimize the mobile phase using Thin-Layer Chromatography (TLC).[8] The goal is to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles or cracks are present. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 Hexane:EtOAc).[9]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[10]

Eluent System (v/v) Typical Application
Hexane / Ethyl AcetateThe workhorse system. A 9:1 ratio is good for non-polar compounds, while a 1:1 ratio is suitable for more polar ones.
Hexane / DichloromethaneGood for separating compounds of low to moderate polarity.[9]
Dichloromethane / MethanolUsed for highly polar compounds that do not move on the column with less polar systems. A small amount of MeOH (1-5%) dramatically increases eluent strength.
Table 2: Example Eluent Systems for Chromatography of Pyrimidine Derivatives. The optimal ratio must be determined experimentally using TLC.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Isolation A Select Eluent (via TLC) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions (via TLC) E->F G Combine Pure Fractions F->G F->G Identify Purity H Evaporate Solvent G->H

Liquid-Liquid Extraction: The Foundational Cleanup

Liquid-liquid extraction is a fundamental work-up technique used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquids, typically an organic solvent and an aqueous solution.[11] For the synthesis of this compound derivatives, this is the first line of defense in removing inorganic salts, acidic or basic reagents, and water-soluble by-products.

Protocol 4.1: General Extractive Work-up
  • Quench Reaction: After the reaction is deemed complete (monitored by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or an aqueous solution.[10]

  • Phase Separation: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[10][12] The pyrimidine derivative will preferentially dissolve in the organic layer.

  • Washing:

    • To remove acidic impurities, wash the organic layer with a mild base like saturated sodium bicarbonate solution.

    • To remove basic impurities (e.g., residual triethylamine), wash with a mild acid like dilute HCl or ammonium chloride solution.

    • Wash with water and finally with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.[10]

  • Drying: Drain the organic layer from the separatory funnel into a flask and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Concentration: Filter away the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be subjected to recrystallization or chromatography.[13]

Extraction_Workflow A Reaction Mixture B Quench with Water & Add Organic Solvent A->B C Transfer to Separatory Funnel B->C D Separate Aqueous and Organic Layers C->D E Wash Organic Layer (Acid/Base/Brine) D->E Keep Organic I Aqueous Waste (Impurities) D->I Discard Aqueous F Dry Organic Layer (e.g., Na₂SO₄) E->F G Filter and Evaporate Solvent F->G H Crude Product G->H

Purity Assessment

After purification, the purity of the this compound derivative must be rigorously assessed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic or phosphoric acid), provides high-resolution separation of the main compound from trace impurities.[14][15]

  • Gas Chromatography (GC): Suitable for derivatives that are volatile and thermally stable. However, caution is advised as the high temperatures in the injector port can potentially cause degradation of halogenated compounds.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

References

  • Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Manjula, S. N., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Ila, H., & Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

  • Google Patents. (1997).
  • ResearchGate. (2015). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. [Link]

  • Google Patents. (2014). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]

  • Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Retrieved from Organic Syntheses website. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2003). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-chloropyrimidine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-5-chloropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely due to its two distinct and differentially reactive halogen substituents. This guide provides an in-depth technical overview and detailed experimental protocols for the selective functionalization of this substrate using palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity differences between the C4-Br and C5-Cl bonds, chemists can achieve site-selective carbon-carbon and carbon-heteroatom bond formations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and practical troubleshooting advice to enable the strategic synthesis of complex pyrimidine derivatives.

The Principle of Chemoselectivity: C4-Br vs. C5-Cl

The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen atom in the presence of the other. This chemoselectivity is governed by the fundamental principles of the palladium-catalyzed cross-coupling mechanism, primarily the initial oxidative addition step.

Inherent Halide Reactivity

In palladium-catalyzed reactions, the rate-determining oxidative addition of the aryl halide to the Pd(0) center is highly dependent on the carbon-halogen (C-X) bond dissociation energy. The established reactivity trend for halides is I > Br > Cl > F.[1][2] Consequently, the C-Br bond at the 4-position of the pyrimidine ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 5-position.[2] This intrinsic difference forms the basis for achieving high selectivity. By employing mild reaction conditions, one can selectively cleave the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[3]

The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a similar catalytic cycle, which consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond of the aryl halide, forming a Pd(II) intermediate. For this compound, this step occurs preferentially at the more reactive C-Br bond.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, a copper acetylide, or an amine) displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][6]

The precise nature of the ligands, base, and solvent can modulate the efficiency and selectivity of this cycle.[7]

Palladium_Catalytic_Cycle cluster_main Selective C-Br Activation Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Br Ar-Pd(II)(Br)L₂ OA->PdII_Br Transmetalation Transmetalation (e.g., with R-B(OH)₂) or Amine Coordination PdII_Br->Transmetalation + Coupling Partner - X⁻ PdII_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Coupled Product) RE->Product Substrate This compound (Ar-Br) Substrate->OA

Caption: Generalized catalytic cycle for selective cross-coupling at the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures common in pharmaceuticals.[8][9]

Rationale for Reagent Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for coupling with aryl bromides.[10]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step. K₃PO₄ is often effective for more challenging couplings.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[4][11]

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

Workflow_Suzuki Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Preparation - Flame-dry flask - Add solids: 4-Br-5-Cl-pyrimidine, boronic acid, base, catalyst inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) prep->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O) via syringe inert->solvent reaction 4. Reaction - Heat to 80-100 °C - Stir for 2-12 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-5-chloropyrimidine derivative.[4]

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8075-90[10]
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃Toluene/MeOH/H₂O8070-85[11]
XPhos Pd G2 (2)-K₂CO₃THF/H₂O6080-95[12]

Sonogashira Coupling: C-C Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted heterocycles.[13][14]

Rationale for Reagent Selection
  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) activates the C-Br bond, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves dual roles: it acts as the solvent and scavenges the HBr byproduct generated during the reaction.[11]

Detailed Experimental Protocol: Selective Sonogashira Coupling

Procedure:

  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS until completion (typically 1-6 hours).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and dilute with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 4-alkynyl-5-chloropyrimidine product.

Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTolueneRT80-95[11]
Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF60-8075-90[3][14]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[2][16] This reaction requires careful selection of ligands to achieve high efficiency.

Rationale for Reagent Selection
  • Catalyst/Ligand System: The success of Buchwald-Hartwig amination often relies on the use of specialized, bulky, and electron-rich phosphine ligands that promote the reductive elimination step. Ligands like XPhos, SPhos, or BINAP are commonly used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[16][17]

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine to facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are frequently employed.[17]

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination

Procedure:

  • Preparation (in a glovebox): Charge a reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Outside the glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography to afford the 4-amino-5-chloropyrimidine product.[8]

Strategy for Sequential Functionalization

A key advantage of this compound is the potential for sequential or stepwise functionalization. The C4-Br bond can be selectively coupled under the milder conditions described above. The resulting 4-substituted-5-chloropyrimidine can then undergo a second cross-coupling reaction at the less reactive C5-Cl position, typically requiring more forcing conditions such as higher temperatures and a more robust catalyst system (e.g., one with more electron-rich, bulky phosphine ligands).[3]

Sequential_Coupling Sequential Functionalization Strategy start This compound step1 Step 1: C4-Br Coupling (e.g., Suzuki) - Mild Conditions - Pd(PPh₃)₄, K₂CO₃, 80°C start->step1 intermediate 4-Aryl-5-chloropyrimidine step1->intermediate step2 Step 2: C5-Cl Coupling (e.g., Buchwald-Hartwig) - Forcing Conditions - Pd₂(dba)₃/XPhos, NaOtBu, 110°C intermediate->step2 final 4-Aryl-5-aminopyrimidine (Disubstituted Product) step2->final

Caption: Logic flow for the stepwise elaboration of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst; Insufficiently degassed solvents; Weak base; Low temperature.Use a fresh catalyst or a pre-catalyst. Ensure rigorous inert atmosphere techniques. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). Increase reaction temperature.
Loss of Selectivity Reaction temperature too high; Overly active catalyst/ligand system.Reduce the reaction temperature. Use a less reactive catalyst system for the initial C-Br coupling (e.g., avoid highly active Buchwald ligands if not needed).
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the base is sufficiently soluble and active.
Catalyst Decomposition High temperature; Presence of impurities.Lower the reaction temperature. Use a more thermally stable ligand. Ensure all reagents are pure.

References

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

  • El-Faham, A., et al. (2023). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (PMC).

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.

  • BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.

  • Semantic Scholar. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400.

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

  • Green Chemistry Teaching and Learning Community. (2023). Aqueous-Phase Palladium-Catalyzed Coupling. A Green Chemistry Laboratory Experiment.

  • Buchwald, S. L., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health (PMC).

  • Sigman, M. S., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.

  • Frederick National Lab for Cancer Research. (n.d.). Palladium-catalyzed coupling reactions : practical aspects and future developments.

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems.

  • ACS Publications. (2007). Activation of H−H, C−H, C−C, and C−Cl Bonds by Pd(0). Insight from the Activation Strain Model.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.

  • BenchChem. (2025). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide.

  • ACS Publications. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

  • Wikipedia. (n.d.). Heck reaction.

  • National Institutes of Health (PMC). (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

  • ACS Publications. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation.

  • Royal Society of Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • ResearchGate. (2007). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

  • National Institutes of Health (PMC). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Wikipedia. (n.d.). Intramolecular Heck reaction.

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.

  • National Institutes of Health (PMC). (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines.

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.

  • ACS Publications. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • Chemistry LibreTexts. (2023). Heck reaction.

  • PubMed. (2022). C-X Bond Activation by Palladium: Steric Shielding versus Steric Attraction.

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism.

  • ResearchGate. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction.

Sources

Application Note & Protocol: One-Pot Synthesis of Substituted Pyrimidines Using the Versatile 4-Bromo-5-chloropyrimidine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The efficient synthesis of diversely substituted pyrimidines is therefore a critical task in drug discovery and development. This guide details the strategic use of 4-Bromo-5-chloropyrimidine as a versatile starting material for one-pot sequential reactions. We provide an in-depth analysis of the differential reactivity of its two halogen atoms and present detailed, field-proven protocols for sequential cross-coupling and nucleophilic aromatic substitution reactions. These methods enable the rapid and efficient construction of complex 4,5-disubstituted pyrimidines, minimizing purification steps and maximizing synthetic efficiency.

The Strategic Advantage of this compound

The utility of this compound lies in the distinct reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[4][5] This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of palladium to the weaker C-Br bond the kinetically favored first step.[4]

The C4 position on the electron-deficient pyrimidine ring is also highly activated towards oxidative addition, generally showing higher reactivity than the C2 or C5 positions.[4] This confluence of factors makes the C4-Br bond the primary site for initial functionalization via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, leaving the more robust C5-Cl bond available for subsequent transformations.

This differential reactivity is the key to designing efficient one-pot sequential syntheses, where two distinct substituents can be introduced in a controlled manner without the need for intermediate isolation.

Caption: Differential reactivity of this compound.

The One-Pot Sequential Synthesis Workflow

A one-pot synthesis streamlines a multi-step reaction sequence by performing subsequent transformations in the same reaction vessel. This approach significantly improves operational efficiency, reduces solvent waste, and can increase overall yield by avoiding losses during intermediate purification. The workflow for this compound involves an initial palladium-catalyzed cross-coupling at the C4-Br position, followed by the introduction of a nucleophile to displace the chloride at the C5 position, often under more forcing conditions (e.g., higher temperature).

G start Start: This compound step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Boronic Acid / Alkyne / Amine - Pd Catalyst & Ligand - Base 1, Solvent - Milder Conditions (e.g., 80-100 °C) start->step1 intermediate In Situ Intermediate: 5-Chloro-4-(Aryl/Alkynyl/Amino)pyrimidine (Not Isolated) step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) - Add Nucleophile (R₂NH, ROH, RSH) - Add Base 2 (if required) - Harsher Conditions (e.g., >100 °C) intermediate->step2 product Final Product: 4,5-Disubstituted Pyrimidine step2->product

Caption: General workflow for one-pot sequential functionalization.

Detailed Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All reagents should be handled with appropriate Personal Protective Equipment (PPE). Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling and Amination

This protocol describes the synthesis of a 4-aryl-5-aminopyrimidine derivative. The initial Suzuki-Miyaura coupling creates a C-C bond, followed by a nucleophilic aromatic substitution (SNAr) to form a C-N bond.

Causality and Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for the Suzuki coupling of many aryl bromides.[6][7]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ is used for the Suzuki step to activate the boronic acid without promoting premature side reactions.[8] A stronger base and higher temperature are then used for the subsequent, more challenging SNAr reaction at the C5-Cl position.

  • Solvent: A high-boiling point aprotic polar solvent like DMF or Dioxane is chosen to accommodate the temperature requirements for both reaction steps.[6][9]

Reagents & Conditions Summary

Step Reagent/Component Stoichiometry (equiv.) Purpose
1 This compound 1.0 Starting Material
Arylboronic Acid 1.1 - 1.2 Coupling Partner
Pd(PPh₃)₄ 0.05 (5 mol%) Catalyst
K₂CO₃ 2.0 Base
1,4-Dioxane/H₂O (4:1) - Solvent
2 Secondary Amine (e.g., Morpholine) 2.0 - 3.0 Nucleophile

| | K₂CO₃ or Cs₂CO₃ | 2.0 | Base |

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours, or until consumption of the starting material is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add the secondary amine (2.5 equiv) and additional K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Seal the flask and heat the reaction mixture to 110-120 °C for 12-24 hours. Monitor the formation of the final product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-5-aminopyrimidine.

Protocol 2: One-Pot Sequential Sonogashira Coupling and Thiolation

This protocol details the formation of a C-C triple bond at the C4 position, followed by the introduction of a sulfur nucleophile at the C5 position.

Causality and Experimental Choices:

  • Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[10][11] The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is typically used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.[12]

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.

Reagents & Conditions Summary

Step Reagent/Component Stoichiometry (equiv.) Purpose
1 This compound 1.0 Starting Material
Terminal Alkyne 1.2 Coupling Partner
PdCl₂(PPh₃)₂ 0.03 (3 mol%) Catalyst
CuI 0.05 (5 mol%) Co-catalyst
Triethylamine (Et₃N) 2.5 Base/Solvent
THF or DMF - Co-solvent
2 Thiol (R-SH) 1.5 Nucleophile

| | K₂CO₃ | 2.0 | Base |

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add degassed solvent (e.g., THF) and degassed triethylamine (2.5 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the first step is complete, add the desired thiol (1.5 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 8-16 hours, or until the intermediate is fully consumed.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: One-Pot Sequential Buchwald-Hartwig Amination and Alkoxylation

This protocol achieves C-N bond formation at the C4 position, followed by C-O bond formation at the C5 position.

Causality and Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination often requires a palladium precursor paired with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging C-N reductive elimination step.[5][13][14]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required for the amination step to deprotonate the amine.[5] For the subsequent alkoxylation, the same base is often sufficient to deprotonate the alcohol, especially when heated.

Reagents & Conditions Summary

Step Reagent/Component Stoichiometry (equiv.) Purpose
1 This compound 1.0 Starting Material
Primary/Secondary Amine 1.2 Coupling Partner
Pd₂(dba)₃ 0.02 (2 mol%) Catalyst Precursor
XPhos 0.08 (8 mol%) Ligand
NaOtBu 2.2 Base
Toluene or Dioxane - Solvent

| 2 | Alcohol (R-OH) | 3.0 | Nucleophile |

Step-by-Step Protocol:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (2.2 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100 °C for 2-6 hours, monitoring for completion by LC-MS.

  • Cool the reaction vessel to room temperature.

  • Carefully open the vessel and add the alcohol (3.0 equiv).

  • Reseal the vessel and heat to 120 °C for 12-18 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to obtain the target 4-amino-5-alkoxypyrimidine.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of complex pyrimidine derivatives. Its well-defined reactivity profile allows for selective, sequential functionalization in a one-pot manner. The protocols outlined in this guide provide a robust starting point for researchers in medicinal chemistry and materials science to rapidly generate libraries of novel 4,5-disubstituted pyrimidines, accelerating the discovery of new chemical entities with potential therapeutic applications.[15][16]

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2022). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (2024). Wikipedia. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (2019). University of Southampton ePrints. [Link]

  • 3-1-3-halogens.pdf. (n.d.). chemrevise. [Link]

  • Suzuki Coupling. (2021). Organic Chemistry Portal. [Link]

  • Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. (2025). Save My Exams. [Link]

Sources

The Strategic Application of Halogenated Pyrimidines in the Synthesis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Endothelin Receptor Antagonists and the Pyrimidine Scaffold

Endothelin-1 (ET-1) is a potent vasoconstrictive peptide implicated in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1][2][3][4] ET-1 exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1][3][5] The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[2][3] Consequently, endothelin receptor antagonists (ERAs) have emerged as a crucial class of therapeutics for managing conditions characterized by elevated ET-1 levels.[6]

The pyrimidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions and its synthetic versatility.[7] In the context of ERAs, the pyrimidine core serves as a central structural motif for molecules like bosentan and macitentan, which are approved for the treatment of PAH.[8][9] The strategic functionalization of the pyrimidine ring is key to achieving the desired potency, selectivity, and pharmacokinetic profile of these drugs.

This guide provides a detailed exploration of the use of halogenated pyrimidines, specifically focusing on the principles guiding the application of isomers like 4-bromo-5-chloropyrimidine and its close relatives, as intermediates in the synthesis of advanced endothelin receptor antagonists.

The Endothelin Signaling Pathway: A Target for Therapeutic Intervention

The endothelin signaling cascade is a critical regulator of vascular tone and cellular growth. Understanding this pathway is fundamental to appreciating the mechanism of action of ERAs.

Endothelin_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_antagonist Therapeutic Intervention ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds PLC Phospholipase C ETA->PLC Activates ETB->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Stimulates Contraction Vasoconstriction & Proliferation Ca_release->Contraction ERA Endothelin Receptor Antagonist (ERA) ERA->ETA Blocks ERA->ETB Blocks

Caption: The Endothelin Signaling Pathway and the Mechanism of ERA Action.

As illustrated, ET-1 binding to ETA and ETB receptors on smooth muscle cells triggers a cascade that results in vasoconstriction. ERAs competitively block these receptors, thereby inhibiting the downstream signaling and promoting vasodilation.[1][2]

This compound: A Versatile Intermediate in Medicinal Chemistry

Halogenated pyrimidines are valuable building blocks due to the differential reactivity of the carbon-halogen bonds, which allows for selective and sequential functionalization. In a molecule like this compound, the two halogen atoms offer distinct handles for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The choice of which halogen to react preferentially depends on several factors:

  • Bond Strength: The C-Br bond is generally weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst in cross-coupling reactions.

  • Electronic Effects: The electron-deficient nature of the pyrimidine ring activates the halogenated positions towards nucleophilic attack.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent can be fine-tuned to favor the reaction at one position over the other.

A closely related isomer, 5-bromo-2-chloropyrimidine, serves as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][2][5][10][11] The synthetic strategies employed for Macitentan provide a blueprint for the potential applications of this compound.

Synthetic Protocol 1: Nucleophilic Aromatic Substitution in the Synthesis of Macitentan

The final step in several reported syntheses of Macitentan involves the coupling of an advanced intermediate with 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction.[2][5][10][11] This protocol illustrates the principle of this key transformation.

SNAr_Workflow start Start Materials reagents N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide + 5-bromo-2-chloropyrimidine start->reagents reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction conditions Base (e.g., NaH, KOtBu) Solvent (e.g., THF, Toluene/DMF) conditions->reaction workup Aqueous Workup (Quench, pH adjustment) reaction->workup purification Purification (Recrystallization) workup->purification product Macitentan purification->product

Caption: General workflow for the SNAr-based synthesis of Macitentan.

Step-by-Step Methodology

Materials:

  • N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide

  • 5-bromo-2-chloropyrimidine

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or a Toluene/Dimethylformamide (DMF) solvent system

  • Deionized water

  • Acid for pH adjustment (e.g., 33% aq. HCl)

  • Recrystallization solvent (e.g., methanol, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide and the chosen anhydrous solvent (e.g., THF).[10][11]

  • Deprotonation: Cool the solution to 0-15°C and slowly add the base (e.g., NaH or KOtBu) portion-wise.[1][2] The base deprotonates the hydroxyl group of the ethylene glycol moiety, forming a more potent nucleophile. Stir the mixture at this temperature for 20-30 minutes.

  • Nucleophilic Attack: Slowly add a solution of 5-bromo-2-chloropyrimidine in a suitable solvent (e.g., DMF if using a mixed solvent system) to the reaction mixture, maintaining the temperature between 10-15°C.[1]

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 20°C to 60°C) for a specified time (e.g., 1-2 hours), monitoring the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][10][11]

  • Workup: Upon completion, carefully quench the reaction by adding water. Adjust the pH of the aqueous layer to 3-5 using an acid.[2] This step protonates any remaining base and helps in the subsequent extraction.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield pure Macitentan.[10]

Synthetic Protocol 2: Suzuki-Miyaura Cross-Coupling with Halogenated Pyrimidines

While the synthesis of Macitentan primarily utilizes an SNAr reaction with 5-bromo-2-chloropyrimidine, the Suzuki-Miyaura cross-coupling is a powerful alternative for creating C-C bonds with halogenated pyrimidines like this compound. This reaction is instrumental in building the core structures of many complex molecules.[3][4]

The general principle involves the palladium-catalyzed reaction between a halide (in this case, on the pyrimidine ring) and an organoboron compound (e.g., an arylboronic acid).

General Reaction Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale & Key Considerations
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable and commonly used catalyst. Pd₂(dba)₃ with a suitable ligand can also be highly effective.[4][12]
Ligand PPh₃, P(t-Bu)₃, XPhosBulky, electron-rich phosphine ligands can enhance the catalytic activity, especially for less reactive chlorides.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base is crucial for the transmetalation step. K₃PO₄ is often a good starting point for many substrates.[3][4]
Solvent 1,4-Dioxane/H₂O, Toluene, THFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[4][12]
Temperature 50-110 °CThe required temperature depends on the reactivity of the specific substrates. Microwave irradiation can sometimes accelerate the reaction.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the degradation of the palladium catalyst.
Step-by-Step Methodology (General Protocol)

Materials:

  • This compound (or other suitable halopyrimidine)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Water (if using a biphasic system)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the halopyrimidine, the arylboronic acid, and the base.[4][12]

  • Catalyst Addition: Add the palladium catalyst to the flask.[12]

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Stir the mixture at the desired temperature (e.g., 70-80°C) and monitor the reaction's progress.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion: A Strategic Intermediate for Drug Discovery

Halogenated pyrimidines, exemplified by the role of 5-bromo-2-chloropyrimidine in the synthesis of Macitentan and the broader potential of isomers like this compound, are indispensable tools in the development of endothelin receptor antagonists. The ability to perform selective, high-yielding transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling allows for the precise construction of complex molecular architectures required for potent and selective biological activity. The protocols and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working to create the next generation of therapies for cardiovascular diseases.

References

  • WO2017191565A1 - Process for preparation of macitentan - Google P
  • MACITENTAN , 马昔腾坦 , ماسيتانتان , Мацитентан , マシテンタン | New Drug Approvals. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google P
  • US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google P
  • Endothelin Receptor Antagonists - CV Pharmacology. [Link]

  • What are endothelin receptor antagonists and how do they work? - Patsnap Synapse. [Link]

  • Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf - NIH. [Link]

  • 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

  • Endothelins and Endothelin Receptor Antagonists | Circulation - American Heart Association Journals. [Link]

  • Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship - ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

  • Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Bromo-5-chloropyrimidine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-bromo-5-chloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields with this specific substrate. As a dihalogenated pyrimidine, this compound presents unique challenges due to the differential reactivity of the C-Br and C-Cl bonds and the electron-deficient nature of the pyrimidine ring. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my this compound. What are the most likely initial problems?

A1: Low or no conversion in a Suzuki reaction with this substrate typically points to one of three primary areas: an inactive catalyst, suboptimal reaction conditions, or issues with the reagents themselves. The C-Br bond at the 4-position is expected to be more reactive than the C-Cl bond at the 5-position under standard palladium-catalyzed conditions.[1][2] If you are not seeing consumption of the starting material, consider the following:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. This can be due to oxygen in the reaction mixture or coordination of the pyrimidine nitrogen to the palladium center, inhibiting catalysis.[3]

  • Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition, especially if less reactive boronic acids are used.

  • Reagent Quality: The purity of your boronic acid, base, and solvent is critical. Boronic acids can degrade over time, and water content in solvents can affect the reaction.

Q2: Which halogen is expected to react first on this compound?

A2: In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[2][4] Therefore, you should expect selective coupling at the more reactive C-Br bond at the 4-position. To achieve selective coupling at the C-Cl bond, more forcing conditions or a specialized catalyst system would typically be required, often after the 4-position has been functionalized.[2]

Q3: What are the most common side reactions that lead to low yield with this substrate?

A3: The primary side reactions that consume starting materials and reduce the yield of the desired product are:

  • Protodehalogenation: This is the replacement of a halogen atom (in this case, likely the bromine) with a hydrogen atom, resulting in 5-chloropyrimidine.[5][6] This can be caused by sources of hydride in the reaction or competing pathways when the catalytic cycle is slow.

  • Protodeboronation: The boronic acid reagent is cleaved to the corresponding arene (Ar-H) before it can transmetalate to the palladium catalyst. This is often promoted by high temperatures and the presence of water or strong bases.[7][8][9]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar-Ar). This is often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[8][10][11]

In-Depth Troubleshooting Guide

Problem 1: Low Conversion and/or Protodehalogenation of Starting Material

If you observe a significant amount of your this compound remaining, or the formation of 5-chloropyrimidine, the issue likely lies in the initial oxidative addition step or a slow transmetalation rate.

  • Optimize the Catalyst System: The choice of palladium source and ligand is paramount. For less reactive C-Br bonds on an electron-deficient ring, a highly active catalyst is needed.

    • Ligand Selection: Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination. Consider ligands such as SPhos, XPhos, or RuPhos, which are effective for challenging substrates.[12]

    • Palladium Source: While Pd(PPh₃)₄ can be effective, modern pre-catalysts (e.g., SPhos-Pd-G3) often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[13]

  • Solvent and Base Combination: This combination influences the solubility of reagents and the activation of the boronic acid.

    • Solvent: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are common.[4][14] Anhydrous conditions with a solvent like toluene can sometimes suppress protodeboronation.[5][15]

    • Base: The base activates the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often effective choices.[7][13][16] If protodehalogenation is an issue, a weaker base like K₂CO₃ might be beneficial.[17]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Gradually increase the temperature, monitoring for decomposition. A typical range is 80-110 °C.[2][3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[9][18]

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1).

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS at regular intervals.

  • If low conversion persists, consider screening other ligands (e.g., XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃).

Problem 2: Significant Formation of Homocoupled and/or Protodeboronated Byproducts

The presence of Ar-Ar (from the boronic acid) and Ar-H byproducts indicates that the boronic acid is being consumed in non-productive pathways.

  • Ensure an Inert Atmosphere: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[8][10] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under a positive pressure of nitrogen or argon.[3][10]

  • Boronic Acid Quality and Stoichiometry:

    • Use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form boroxines, which can be less reactive.

    • Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[3] These reagents can be more stable and exhibit a "slow release" of the active boronic acid, minimizing its concentration and thus reducing side reactions.[19]

  • Modify the Base and Solvent System:

    • If protodeboronation is suspected, especially with electron-deficient arylboronic acids, switching to anhydrous conditions with a base like K₃PO₄ in a solvent such as toluene can be effective.[7][17]

    • The choice of base is critical; for instance, fluoride ions (from bases like CsF or KF) can sometimes promote protodeboronation.

The following table summarizes starting points for optimizing your reaction conditions to mitigate common side reactions.

ParameterCondition A (Aqueous)Condition B (Anhydrous)Rationale
Substrate This compoundThis compound-
Boronic Species Arylboronic Acid (1.2 eq)Arylboronic Pinacol Ester (1.2 eq)Pinacol esters can be more stable and reduce side reactions.[3]
Catalyst XPhos-Pd-G3 (2 mol%)SPhos-Pd-G2 (2 mol%)Both are highly active catalysts suitable for this substrate.
Base K₃PO₄ (3 eq)K₃PO₄ (3 eq)A moderately strong base effective in both systems.
Solvent 1,4-Dioxane / H₂O (10:1)TolueneAnhydrous conditions can suppress protodeboronation.[5]
Temperature 100 °C100 °CA standard starting temperature for optimization.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yield in your Suzuki reaction.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion  Low high_conversion High Conversion, Low Product check_conversion->high_conversion  High catalyst_issue Optimize Catalyst & Ligand low_conversion->catalyst_issue conditions_issue Increase Temperature / Use Microwave low_conversion->conditions_issue reagent_issue Check Reagent Purity low_conversion->reagent_issue side_reactions Identify Side Products (GC-MS/NMR) high_conversion->side_reactions homocoupling Homocoupling (Ar-Ar) side_reactions->homocoupling protodeboronation Protodeboronation (Ar-H) side_reactions->protodeboronation dehalogenation Protodehalogenation side_reactions->dehalogenation degas Improve Degassing / Inert Atmosphere homocoupling->degas boron_source Use Boronic Ester / Trifluoroborate protodeboronation->boron_source anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous dehalogenation->catalyst_issue

Caption: A workflow for troubleshooting low Suzuki reaction yields.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing which step may be failing.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_ar R-Pd(II)L₂(Ar) transmetalation->pd_r_ar reductive_elimination Reductive Elimination pd_r_ar->reductive_elimination reductive_elimination->pd0 product R-Ar (Product) reductive_elimination->product substrate R-X (this compound) substrate->oxidative_addition boronic Ar-B(OR)₂ boronic->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Lima, D. P., et al. (2017). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Shaheen, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
  • Reddit. (2022). Suzuki proto-dehalogenation problem. r/Chempros. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Zhang, L., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Nencka, R., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.

Sources

Optimizing reaction conditions for the synthesis of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 4-Bromo-5-chloropyrimidine, a crucial intermediate for drug discovery and development. This technical support center provides detailed, field-tested solutions to common experimental challenges.

Technical Support Center: Synthesis of this compound

Overview of Synthetic Strategies

The synthesis of this compound is not a trivial undertaking. The molecule's two distinct halogen substituents require a carefully planned regioselective approach. While several theoretical routes exist, the most practical and commonly referenced pathway involves a Sandmeyer-type reaction starting from a readily available aminopyrimidine precursor. This method offers a reliable way to introduce the bromo group at the C4 position after the chloro group is established at C5.

Alternative strategies, such as direct halogenation of a pyrimidine core, often lead to challenges with regioselectivity, resulting in isomeric impurities that are difficult to separate. Therefore, this guide will focus on optimizing the Sandmeyer reaction pathway, which provides greater control over the final product's structure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for synthesizing this compound?

The most logical and controllable starting material is 4-Amino-5-chloropyrimidine. This precursor correctly positions the chloro group and provides the amino functionality necessary for the subsequent diazotization and Sandmeyer bromination to install the bromine at the C4 position.

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. A typical solvent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting aminopyrimidine is significantly more polar than the final product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q3: What are the critical safety precautions for this synthesis?

This synthesis involves several hazardous components and steps:

  • Corrosive Acids: Hydrobromic acid (HBr) is highly corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is imperative to keep the reaction temperature at 0-5 °C during diazotization and to use the generated diazonium salt immediately in the subsequent step without isolation.[1]

  • Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas.[2] Ensure the reaction vessel is adequately vented to prevent pressure buildup.

Q4: What is the best method for purifying the final product?

The primary method for purification is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be performed to achieve high purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound via the Sandmeyer reaction of 4-Amino-5-chloropyrimidine.

Problem 1: Low or No Product Yield

Q: I've completed the reaction, but my yield is extremely low, or I've only recovered starting material. What went wrong?

A: This is a common issue often linked to the sensitive diazotization step or the subsequent copper-catalyzed bromination.

Probable Causes & Solutions:

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt is the critical first step.

    • Causality: Sodium nitrite (NaNO₂) can decompose over time. The reaction is also highly sensitive to temperature; if the temperature rises above 5-10 °C, the formed diazonium salt will prematurely decompose.[3]

    • Solution: Use freshly purchased sodium nitrite or a freshly prepared aqueous solution. Critically, maintain the reaction temperature between 0-5 °C using an ice/salt bath throughout the dropwise addition of the NaNO₂ solution.

  • Ineffective Copper Catalyst: The copper(I) bromide (CuBr) catalyst facilitates the substitution of the diazonium group with bromide.

    • Causality: The active form of the catalyst is copper(I). If it has been oxidized to copper(II) through improper storage, its catalytic activity will be significantly diminished.

    • Solution: Use high-purity CuBr from a freshly opened bottle. If the CuBr is greenish (indicating Cu(II) presence), it may be necessary to wash it with a reducing agent solution before use.

  • Premature Decomposition of Diazonium Salt: The diazonium intermediate is highly reactive and must be used immediately.

    • Causality: Any delay between the formation of the diazonium salt and its addition to the CuBr solution can lead to significant degradation, forming undesired phenols and other byproducts.[1]

    • Solution: Prepare the CuBr/HBr solution in a separate flask while the diazotization is proceeding. Once the diazotization is complete (typically after stirring for 20-30 minutes at 0-5 °C), immediately and slowly add the cold diazonium salt solution to the cold CuBr solution.

Visualizing the Troubleshooting Process

start Problem: Low Yield cause1 Incomplete Diazotization? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Diazonium Decomposition? start->cause3 sol1 Check NaNO₂ Freshness Maintain Temp at 0-5 °C cause1->sol1 Solution sol2 Use Fresh CuBr Ensure Cu(I) State cause2->sol2 Solution sol3 Use Diazonium Salt Immediately No Delays Between Steps cause3->sol3 Solution

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Significant Impurity Profile in the Crude Product

Q: My reaction worked, but the crude NMR/TLC shows multiple spots, including one that I suspect is a phenol byproduct. How can I prevent this?

A: The formation of multiple byproducts points to side reactions involving the diazonium intermediate or incomplete halogenation.

Probable Causes & Solutions:

  • Formation of 5-Chloro-4-hydroxypyrimidine: This is a classic byproduct of Sandmeyer reactions.

    • Causality: If the diazonium salt reacts with water before it can react with the bromide ion, it will form a phenol. This is more likely to occur if the concentration of bromide ions is too low or if the reaction temperature is too high.[4]

    • Solution: Use a concentrated solution of hydrobromic acid (e.g., 48%) to maximize the availability of bromide ions. Ensure vigorous stirring as you add the diazonium salt to the CuBr solution to promote immediate mixing and reaction. Always maintain the temperature below 5 °C.

  • Formation of Tar-like Substances: The appearance of dark, insoluble tars is a sign of extensive decomposition.

    • Causality: This often results from localized "hot spots" in the reaction mixture where the temperature rises, causing the diazonium salt to decompose uncontrollably. It can also be exacerbated by exposure to UV light.[1]

    • Solution: Ensure highly efficient stirring throughout the reaction. Use a flask of appropriate size to allow for good mixing without excessive headspace. Shield the reaction from direct light by wrapping the flask in aluminum foil.

  • Presence of 5-Chloropyrimidine (Hydrodediazoniation): This byproduct results from the replacement of the diazonium group with a hydrogen atom.

    • Causality: This side reaction can be promoted by certain reducing agents or impurities.

    • Solution: Ensure all glassware is scrupulously clean and that all reagents are of high purity. The use of a slight excess of CuBr can sometimes help to favor the desired bromination pathway.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating the troubleshooting solutions discussed above.

Table 1: Reagent Stoichiometry and Conditions
Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
4-Amino-5-chloropyrimidine1.01.30 gEnsure starting material is pure and dry.
Hydrobromic Acid (48% aq.)~4.0~8.5 mLProvides the acidic medium and the bromide source.
Sodium Nitrite (NaNO₂)1.10.76 g in 3 mL H₂OUse a freshly prepared solution.
Copper(I) Bromide (CuBr)1.21.72 gCatalyst for the Sandmeyer reaction.[5]
Reaction Temperature N/A0-5 °CCRITICAL PARAMETER. Maintained for diazotization and addition.
Reaction Time N/A~2 hoursIncludes addition times and final stirring.
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-Amino-5-chloropyrimidine (1.0 eq) in 48% hydrobromic acid (3.0 eq).

  • Cool the mixture to 0 °C in an ice/salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.

Part B: The Sandmeyer Reaction

  • In a separate 250 mL flask, add copper(I) bromide (1.2 eq) to another portion of 48% hydrobromic acid (1.0 eq) and cool to 0 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the stirred CuBr/HBr suspension over 30 minutes. Vigorous evolution of N₂ gas will be observed.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Heat the mixture to 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexane) to yield this compound.

Visualizing the Synthetic Workflow

cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Reaction cluster_2 Part C: Work-up & Purification A1 Dissolve Amine in HBr A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution Dropwise A2->A3 A4 Stir 30 min at 0-5 °C A3->A4 B2 Add Diazonium Salt Solution A4->B2 IMMEDIATELY B1 Prepare CuBr in HBr at 0 °C B1->B2 B3 Warm to RT, then Heat to 50 °C B2->B3 C1 Extraction with Ethyl Acetate B3->C1 C2 Aqueous Washes & Drying C1->C2 C3 Column Chromatography C2->C3 end_node Product: This compound C3->end_node start Start: 4-Amino-5-chloropyrimidine start->A1

Caption: Optimized workflow for the synthesis of this compound.

References

  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PMC, NIH. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • Agrochemical Innovation. (n.d.). The Role of 4-Amino-5-bromo-2-chloropyrimidine in Agrochemical Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved from [Link]

Sources

Navigating the Chemistry of 4-Bromo-5-chloropyrimidine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists engaged in the synthesis of novel compounds for drug discovery and development, 4-bromo-5-chloropyrimidine is a valuable and versatile building block. However, its reactivity can present unique challenges, leading to the formation of unwanted byproducts that can complicate purification and impact yields. This technical support guide, designed for professionals in the field, provides a comprehensive resource for identifying, minimizing, and troubleshooting these byproducts in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most frequently employed reactions are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the synthesis of carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Q2: Which halogen is more reactive on the this compound ring?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 4-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This differential reactivity is the basis for selective functionalization of the pyrimidine core.

Q3: What are the primary types of byproducts I should be aware of?

A3: The most common byproducts can be categorized as follows:

  • Isomeric Products: Resulting from the reaction at the less reactive C-Cl position.

  • Dehalogenation: The replacement of a halogen (bromo or chloro) with a hydrogen atom.[2]

  • Protodeboronation (Suzuki-Miyaura): The cleavage of the carbon-boron bond of the boronic acid reagent, leading to the formation of an arene byproduct.[3][4]

  • Homocoupling (Suzuki-Miyaura): The coupling of two molecules of the boronic acid reagent to form a biaryl byproduct.

  • Hydrolysis: The replacement of a halogen with a hydroxyl group, which can occur under basic reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Significant formation of the isomeric product (reaction at the 5-chloro position).

Causality: While the C-Br bond is more reactive, forcing conditions such as high temperatures, prolonged reaction times, or highly active catalyst systems can promote reaction at the C-Cl position.

Solutions:

  • Temperature Control: Begin with lower reaction temperatures (e.g., 60-80 °C) and gradually increase only if the reaction is sluggish.

  • Catalyst and Ligand Selection: For selective C-Br coupling, a less reactive palladium catalyst and ligand system may be advantageous. For instance, using a catalyst system known for its selectivity in cross-coupling reactions with substrates bearing multiple halides is recommended.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of the di-substituted product or reaction at the less reactive site.

Problem 2: My mass spectrometry and NMR data show the presence of a significant amount of dehalogenated byproduct (5-chloropyrimidine or 4-bromopyrimidine).

Causality: Dehalogenation is a common side reaction in palladium-catalyzed couplings and can be promoted by various factors, including the presence of hydride sources in the reaction mixture (e.g., from the solvent or base) and certain catalyst systems.

Solutions:

  • Solvent Choice: Use anhydrous and degassed solvents to minimize potential hydride sources. Toluene and dioxane are generally good choices.

  • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases, if effective for the coupling, may reduce this side reaction.

  • Catalyst System: Some palladium catalysts are more prone to promoting dehalogenation. Screening different palladium precursors and ligands can identify a system that minimizes this byproduct. For example, catalyst systems with bulky, electron-rich phosphine ligands have been shown to be effective in minimizing dehalogenation in some cases.

Problem 3: In my Suzuki-Miyaura reaction, I observe a significant amount of the arene corresponding to my boronic acid (protodeboronation).

Causality: Protodeboronation is the protonolysis of the boronic acid and is a known side reaction in Suzuki-Miyaura couplings.[3][4] It can be influenced by the reaction conditions, particularly the presence of water and the nature of the base.

Solutions:

  • Anhydrous Conditions: While some Suzuki-Miyaura reactions tolerate water, minimizing its presence can reduce protodeboronation. Using anhydrous solvents and reagents is recommended.

  • Base Selection: The choice and stoichiometry of the base are critical. A base that is strong enough to activate the boronic acid for transmetalation but does not excessively promote protodeboronation is ideal. Potassium phosphate (K₃PO₄) is often a good choice.

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

Problem 4: My reaction mixture has a dark color, and I am getting a low yield of the desired product.

Causality: Dark coloration can be an indication of palladium black formation, which is the precipitation of elemental palladium from the catalytic cycle. This deactivates the catalyst and leads to low conversion. Oxygen contamination is a common cause of catalyst decomposition.

Solutions:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This involves thoroughly degassing the solvent and using Schlenk techniques.

  • Palladium Pre-catalyst: Using a stable, pre-formed palladium pre-catalyst can sometimes be more reliable than generating the active catalyst in situ.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Ensure the ligand is not air-sensitive or use air-stable pre-catalysts.

Experimental Protocols

General Protocol for a Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the more reactive C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct NameTypical Mass (relative to desired product)Key ¹H NMR Signals (indicative)
Isomeric ProductSame as desired productDifferent aromatic proton splitting patterns and chemical shifts.
5-chloropyrimidineLowerAbsence of the bromine-influenced signals; characteristic pyrimidine protons.
4-bromopyrimidineLowerAbsence of the chlorine-influenced signals; characteristic pyrimidine protons.
Arene from Boronic AcidVariesSignals corresponding to the protonated form of the boronic acid's organic group.
Biaryl Homocoupling ProductHigherSymmetrical aromatic signals.
4-hydroxy-5-chloropyrimidineLowerAbsence of the bromine signal; presence of a broad OH signal.

Visualizations

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

troubleshooting_workflow start Low Yield or Complex Mixture check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze for Byproducts (LC-MS, NMR) check_sm->check_byproducts dehalogenation Dehalogenation Observed? check_byproducts->dehalogenation Byproduct Analysis protodeboronation Protodeboronation Observed? dehalogenation->protodeboronation No optimize_conditions Optimize Reaction Conditions dehalogenation->optimize_conditions Yes - Anhydrous Solvent - Different Base isomer Isomeric Product Observed? protodeboronation->isomer No protodeboronation->optimize_conditions Yes - Anhydrous Conditions - Different Base isomer->optimize_conditions Yes - Lower Temperature - Milder Catalyst isomer->optimize_conditions No (Other issues, e.g., catalyst death) regioselectivity start This compound C-Br (more reactive) C-Cl (less reactive) product_br Product from C-Br reaction (Major Product) start:p1->product_br Milder Conditions (e.g., lower temp) product_cl Product from C-Cl reaction (Byproduct) start:p2->product_cl Forcing Conditions (e.g., higher temp)

Caption: Visual representation of the differential reactivity of the C-Br and C-Cl bonds.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (URL: [Link])

  • Protodeboronation. In Wikipedia. (URL: [Link])

  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem. (URL: not available)
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem. (URL: not available)
  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. (URL: [Link])

  • troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem. (URL: not available)
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem. (URL: not available)
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: not available)
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. (URL: [Link])

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. (URL: not available)
  • Application Notes and Protocols for the Bromination of Pyrimidine Rings. Benchchem. (URL: not available)
  • One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • 5-Bromo-4-chloropyrimidine. PubChem. (URL: [Link])

  • The Suzuki-Miyaura reactions of halopyridines and the side products.. ResearchGate. (URL: [Link])

  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic. (URL: [Link])

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem. (URL: not available)
  • Technical Support Center: Chlorination in Pyrimidine Synthesis. Benchchem. (URL: not available)
  • Process for the preparation of chloropyrimidines.
  • How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. Benchchem. (URL: not available)
  • Buchwald–Hartwig amination. In Wikipedia. (URL: [Link])

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem. (URL: not available)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. (URL: not available)
  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. (URL: [Link])

  • Equilibrium and Kinetics of Bromine Hydrolysis. PubMed. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. (URL: [Link])

  • Masking Boronic Acids for Suzuki Coupling. YouTube. (URL: [Link])

  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine. Benchchem. (URL: not available)
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. (URL: [Link])

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. (URL: [Link])

  • 7.4 Kinetics. Chemistry LibreTexts. (URL: [Link])

  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. ResearchGate. (URL: [Link])

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (URL: not available)
  • Supporting Inform
  • Characteristic NMR chemical shifts of compounds 4a and 5. ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. (URL: not available)
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL: [Link])

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. (URL: [Link])

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: not available)
  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. (URL: [Link])

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: not available)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL: [Link])

Sources

Technical Support Center: Enhancing the Stability of 4-Bromo-5-chloropyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile chemical intermediate. Ensuring the stability of this compound in solution is critical for the accuracy and reproducibility of your experiments. This document offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound are hydrolysis, nucleophilic substitution, and photodegradation. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two halogen atoms, makes it susceptible to attack by nucleophiles, including water. Exposure to light, particularly UV radiation, can also induce degradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: Aprotic solvents are highly recommended for dissolving and storing this compound. Solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are good choices as they do not have a proton that can be readily donated, thus minimizing the risk of solvolysis. For biological assays requiring aqueous solutions, the use of a buffered system is crucial, and the solution should be prepared fresh whenever possible.

Q3: What is the optimal pH range for aqueous solutions of this compound?

A3: To minimize hydrolysis, aqueous solutions of this compound should be maintained in a slightly acidic to neutral pH range, ideally between pH 4 and 7. Basic conditions (pH > 7) will significantly accelerate the rate of hydrolysis and should be avoided.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound should be stored in a cool, dark place, preferably at 2-8°C.[1] Protection from light is essential to prevent photodegradation. Containers should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q5: Can I freeze solutions of this compound for long-term storage?

A5: While freezing can slow down degradation, the stability of this compound in frozen solutions is not well-documented.[2] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. If you need to store the solution for an extended period, it is best to prepare fresh solutions. If freezing is necessary, aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Solution

Symptoms:

  • Loss of starting material as observed by HPLC or TLC analysis over a short period.

  • Appearance of new, more polar peaks in the chromatogram.

  • A noticeable change in the pH of the solution.

Root Cause Analysis:

The most likely cause of rapid degradation in an aqueous solution is hydrolysis. The pyrimidine ring is susceptible to nucleophilic attack by water, leading to the displacement of the halogen substituents. The rate of hydrolysis is highly dependent on the pH of the solution, with basic conditions significantly accelerating the degradation.

dot

Caption: Primary Hydrolysis Pathway of this compound.

Solutions:

  • pH Control:

    • Action: Immediately measure the pH of your solution. If it is neutral to basic, adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer system.

    • Rationale: Lowering the pH reduces the concentration of hydroxide ions, which are potent nucleophiles that drive the hydrolysis reaction.[2]

    • Recommended Buffers: Choose a buffer system that is compatible with your experimental conditions and has a pKa in the desired pH range. Acetate or phosphate buffers are common choices.

  • Solvent System Modification:

    • Action: If your experiment allows, consider using a mixed solvent system with a lower percentage of water. The addition of a water-miscible aprotic solvent like acetonitrile or THF can reduce the rate of hydrolysis.

    • Rationale: Reducing the concentration of water, the primary nucleophile, will slow down the degradation process.

  • Temperature Control:

    • Action: Perform your experiments at the lowest temperature compatible with your protocol. If possible, keep the solution on ice when not in use.

    • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.

Data Summary: Recommended Solvents for Stock Solutions

SolventTypeRationale for Use
Acetonitrile (ACN)AproticGood solubility, low reactivity, and compatible with HPLC analysis.
Tetrahydrofuran (THF)AproticGood solubilizing power for many organic compounds.
N,N-Dimethylformamide (DMF)AproticHigh solubilizing capacity, but may need to be removed for some applications.
Dichloromethane (DCM)AproticUseful for reactions and extractions, but has higher volatility.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variable biological activity observed in different batches of the same experiment.

  • A decrease in potency of the compound over the duration of the experiment.

Root Cause Analysis:

Inconsistent results in biological assays are often due to the degradation of the compound in the assay medium. Cell culture media are typically buffered at a physiological pH of around 7.4, which can be conducive to the slow hydrolysis of this compound. The presence of various nucleophiles in the media (e.g., amino acids, thiols) can also contribute to degradation.

dot

Caption: Recommended Workflow for Biological Assays.

Solutions:

  • Fresh Solution Preparation:

    • Action: Always prepare fresh dilutions of your this compound stock solution in the aqueous assay medium immediately before use.

    • Rationale: This minimizes the time the compound is exposed to the aqueous, nucleophile-rich environment of the assay medium.

  • Use of Concentrated Stock Solutions:

    • Action: Prepare a concentrated stock solution in an aprotic solvent like DMSO. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

    • Rationale: Storing the compound in a concentrated form in a non-reactive solvent significantly enhances its stability.

  • Stability Assessment in Assay Medium:

    • Action: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the time course of your experiment. Analyze samples by HPLC at different time points.

    • Rationale: This will provide you with quantitative data on the rate of degradation under your specific experimental conditions and help you to design your experiments accordingly.

Issue 3: Appearance of Unknown Impurities in Stored Solutions

Symptoms:

  • New peaks are observed in the HPLC chromatogram of a stored solution that were not present in the freshly prepared solution.

  • The solution has changed color.

Root Cause Analysis:

The appearance of new impurities in stored solutions can be due to photodegradation if the solution was not protected from light. The energy from light, especially UV radiation, can induce homolytic cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products.

Solutions:

  • Light Protection:

    • Action: Store all solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

    • Rationale: This prevents the initiation of photochemical degradation reactions.

  • Inert Atmosphere:

    • Action: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

    • Rationale: This removes oxygen, which can participate in photo-oxidative degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of a dry, aprotic solvent (e.g., acetonitrile or DMSO) to achieve the desired concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If for long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) for 30-60 seconds.

  • Seal the vial tightly with a cap containing a PTFE septum.

  • Wrap the vial in aluminum foil or store it in a light-blocking container.

  • Store the solution at 2-8°C.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific conditions may need to be optimized for your particular instrumentation and requirements.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax of the compound)
Injection Vol. 10 µL

Forced Degradation Study Protocol (for method validation): [2][3]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to heat (e.g., 105°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent compound.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
  • 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem.
  • Quantum efficiency of the photochemical cycle of bacteriorhodopsin - PMC - NIH.
  • Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide - Benchchem.
  • The effect of bisulfite on the dehalogenation of 5-chloro-, 5-bromo-, and 5-iodouracil - PubMed.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma - Journal of Pharmaceutical Neg
  • Development of forced degradation and stability indic
  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • 1261628-82-3 | this compound - ChemScene.
  • Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - RSC Publishing.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination | Request PDF - ResearchG
  • This compound (C4H2BrClN2) - PubChemLite.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI.
  • (PDF)
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers - RSC Publishing.
  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Autom
  • EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google P
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • Forced degrad
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
  • Pharmaceutical impurities and degradation products: Uses and applic
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
  • 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH.
  • 4-amino-5-bromo-2-chloropyrimidine (C4H3BrClN3) - PubChemLite.
  • 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum - ChemicalBook.

Sources

Overcoming poor regioselectivity in reactions with 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-5-chloropyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic building block. Here, we address common challenges and provide expert insights and actionable protocols to help you overcome poor regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of this compound in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions?

A: The pyrimidine ring is electron-deficient, which generally activates attached halides towards both palladium-catalyzed cross-coupling and SNAr. In this compound, there are two key factors to consider:

  • For Pd-catalyzed cross-coupling: The C-Br bond is typically more reactive than the C-Cl bond. This is because the oxidative addition of the palladium catalyst to the C-Halogen bond is often the rate-determining step, and the bond dissociation energy for C-Br is lower than for C-Cl.[1] Therefore, under standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions, the reaction is expected to occur preferentially at the C4 (Bromo) position.

  • For Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more susceptible to nucleophilic attack than the C5 position. This is due to the electronic influence of the two ring nitrogens, which are ortho and para to the C4 position, effectively stabilizing the negative charge of the Meisenheimer intermediate.[2][3] The C5 position only has one meta nitrogen, providing less stabilization.

Q2: Why am I observing a mixture of C4 and C5 substituted products?

A: This is the core challenge of "poor regioselectivity." While the inherent reactivity favors the C4 position, several factors can lead to the formation of the C5-substituted isomer or a mixture of both. These include:

  • Reaction Conditions: Harsh conditions (e.g., high temperatures, prolonged reaction times) can provide enough energy to overcome the activation barrier for reaction at the less reactive C5 position.

  • Catalyst/Ligand System: The choice of palladium catalyst and, more importantly, the phosphine ligand can significantly influence the site of oxidative addition. Bulky or electron-rich ligands can alter the steric and electronic environment around the palladium center, sometimes leading to unexpected selectivity.

  • Competing Mechanisms: In reactions with strong nucleophiles (e.g., thiolates, certain amines), a catalyzed cross-coupling reaction and a non-catalyzed SNAr reaction can occur simultaneously.[4][5] Since both mechanisms can favor the C4 position, this can lead to complex product mixtures if not properly controlled.

Q3: Is it possible to selectively target the C5 position while leaving the C4-bromo group untouched?

A: Yes, although it is more challenging. Achieving C5 selectivity requires carefully chosen conditions that either deactivate the C4 position or specifically enhance the reactivity of the C5 position. This often involves specialized catalyst systems or a two-step process where the C4 position is reacted first, followed by the C5 position.

Troubleshooting Guide: Overcoming Poor Regioselectivity

This section provides a problem-oriented approach to common regioselectivity issues encountered during the functionalization of this compound.

Problem 1: Suzuki-Miyaura coupling yields a mixture of C4 and C5-arylated products.

Cause: The standard reaction conditions are not selective enough, or the boronic acid is highly reactive, leading to competitive reaction at the C5-Cl position.

Solution Pathway:

  • Lower the Reaction Temperature: This is the simplest first step. Reducing the thermal energy of the system can increase the preference for the kinetically favored C4-Br bond activation.

  • Screen the Palladium Catalyst and Ligand: The choice of ligand is critical in tuning selectivity.

    • For C4 Selectivity (Standard): Start with a common catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a standard phosphine ligand like PPh₃. These conditions generally favor the more reactive C-Br bond.

    • To Enhance C4 Selectivity: If you still see C5-arylation, consider using milder conditions. Sometimes, a less active catalyst can be more selective.

  • Optimize the Base and Solvent: The choice of base and solvent can influence catalyst activity and stability.

    • A weaker base (e.g., K₂CO₃, CsF) may favor the more reactive C4 position.

    • Aprotic solvents like 1,4-dioxane or toluene are standard.[6]

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Protocol 1: Optimized C4-Selective Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (3 mol%) followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Buchwald-Hartwig amination is unselective or results in low yield.

Cause: The C-N coupling can be sluggish, and forcing conditions may lead to loss of selectivity. Additionally, strong amine nucleophiles can lead to a competing SNAr pathway.

Solution Pathway:

  • Ligand Selection is Key: The Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are often required for efficient C-Cl bond amination, but for selective C-Br amination, less forcing conditions are needed.

    • For C4-Br amination , start with ligands like BINAP or Xantphos.

    • If C5-amination is observed, reduce the temperature and consider a less active catalyst.

  • Base Selection: The choice of base is critical. Strong bases like NaOtBu or LHMDS are common, but a weaker base like Cs₂CO₃ or K₃PO₄ may provide better selectivity for the C4 position.[6]

  • Control for SNAr: If you suspect a competing SNAr reaction (especially with highly nucleophilic amines), try running the reaction at a lower temperature or without the palladium catalyst as a control experiment. If SNAr is significant, a different catalytic system may be needed.

Comparative Table: Buchwald-Hartwig Conditions

ParameterCondition A (High C4-Selectivity)Condition B (For less reactive amines)
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XantphosRuPhos
Base Cs₂CO₃K₃PO₄
Solvent Toluene1,4-Dioxane
Temperature 90-100 °C110 °C
Expected Outcome Preferential amination at C4-BrMay see some C5-amination
Problem 3: Sonogashira coupling gives a mixture of products or fails to proceed.

Cause: The Sonogashira coupling is sensitive to reaction conditions. Poor selectivity can arise from high temperatures, while reaction failure can be due to catalyst poisoning or inefficient copper co-catalysis.

Solution Pathway:

  • Prioritize the C4-Br Bond: The Sonogashira coupling should strongly favor the C4-Br position. If you are seeing C5-alkynylation, it is likely due to excessively high temperatures.

  • Ensure an Inert Atmosphere: This reaction is particularly sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling). Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.

  • The Role of Copper: A copper(I) co-catalyst (e.g., CuI) is standard.[7] If the reaction is sluggish, ensure your CuI is fresh and of high purity.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as part of the solvent system with another solvent like THF or DMF.[7]

Protocol 2: C4-Selective Sonogashira Coupling

  • Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in degassed THF and triethylamine (2:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) to the flask.

  • Inert Atmosphere: Ensure the flask is sealed under an argon or nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by chromatography.

Advanced Concepts: Inverting Selectivity

While challenging, it is sometimes desirable to functionalize the C5-Cl position in the presence of the C4-Br. This typically requires a more nuanced approach.

Q4: How can I favor reaction at the C5-chloro position?

A: Direct selective reaction at C5 is difficult due to the inherent reactivity favoring C4. However, some strategies have been explored in the broader literature for dihalopyrimidines:

  • Steric Hindrance: If a bulky substituent is already present at the C6 position, it may sterically hinder the approach to the C4 position, making the C5 position more accessible.

  • Specialized Catalysis: Research into catalyst systems that can invert the "normal" selectivity is ongoing. For example, in some systems, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the more sterically hindered C2 position of 2,4-dichloropyrimidines, which goes against the typical C4 selectivity.[4][5][8][9] While not directly analogous to the C5 position of our substrate, it highlights the potential for ligand-controlled regioselectivity.

  • Sequential Functionalization: The most reliable method is a two-step approach. First, perform a selective reaction at the C4-bromo position under mild conditions. Then, in a second step, use more forcing conditions (higher temperature, more active catalyst system) to react the C5-chloro position.

Visualizing Competing Reaction Pathways

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) This compound This compound C4-Coupled Product C4-Coupled Product This compound->C4-Coupled Product  Standard Conditions (Lower Ea, Favored) C5-Coupled Product C5-Coupled Product This compound->C5-Coupled Product  Forcing Conditions (Higher Ea, Disfavored) Start_SNAr This compound C4-Substituted Product C4-Substituted Product Start_SNAr->C4-Substituted Product  Para-N Stabilization (Favored) C5-Substituted Product C5-Substituted Product Start_SNAr->C5-Substituted Product  Meta-N Stabilization (Disfavored)

Caption: Competing reaction pathways for this compound.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available from: [Link]

  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. ResearchGate. Available from: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2023. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Royal Society of Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • 5-Bromo-4-chloropyrimidine. PubChem. Available from: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available from: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. Available from: [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-5-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of 4-bromo-5-chloropyrimidine derivatives. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the transition from lab-scale to pilot or production-scale synthesis. Pyrimidine derivatives are crucial building blocks in the pharmaceutical industry, particularly in the development of antiviral and anticancer agents, making robust and scalable synthetic routes paramount.[1][2]

This resource aims to equip you with the necessary knowledge to anticipate, diagnose, and resolve common challenges, ensuring a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide: From Benchtop to Production

The scale-up of chemical reactions is rarely a linear process. Issues that are manageable at the gram scale can become significant obstacles at the kilogram scale. This section addresses specific problems you may encounter during the synthesis of this compound derivatives.

Issue 1: Significant Drop in Yield Upon Scale-Up

Q: My synthesis of a this compound derivative shows excellent conversion and yield at the lab scale (1-10 g), but the yield drops dramatically when scaling up to the kilogram scale. What are the likely causes and how can I address this?

A: A significant drop in yield during scale-up is a common and multifaceted challenge. The root cause often lies in changes to physical parameters that do not scale linearly. A systematic approach is necessary to identify and rectify the issue.[3]

Probable Causes & Solutions:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and the degradation of your target molecule.[3]

    • Solution: Ensure the reactor's agitation system (impeller design, stirring speed) is adequate for the vessel size to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing. For highly exothermic reactions, a slower, controlled addition of reagents is crucial.[3]

  • Exotherm Control: Many reactions involved in pyrimidine synthesis, such as chlorination with phosphorus oxychloride, are exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard and a source of impurity formation on a larger scale.[3]

    • Solution: Implement a controlled addition of reagents using a dosing pump. Closely monitor the internal reaction temperature with calibrated probes. Ensure the reactor's cooling system has the capacity to handle the heat output of the reaction at scale.[3]

  • Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale. Trace impurities that were insignificant in a small-scale reaction can now act as catalysts for side reactions or inhibitors of the main reaction.[3]

    • Solution: Qualify your raw material suppliers and perform rigorous quality control on incoming batches. Develop analytical methods to test for known and potential impurities in your starting materials.

Experimental Workflow for Diagnosing Scale-Up Issues:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Validation YieldDrop Significant Yield Drop at Scale MassHeat Review Mass & Heat Transfer YieldDrop->MassHeat Exotherm Analyze Exotherm Profile YieldDrop->Exotherm RawMaterial Check Raw Material Purity YieldDrop->RawMaterial OptimizeMixing Optimize Agitation & Dosing MassHeat->OptimizeMixing ImproveCooling Enhance Cooling Capacity Exotherm->ImproveCooling QualifySupplier Qualify Suppliers & Test Inputs RawMaterial->QualifySupplier PilotRun Perform Pilot Scale Run OptimizeMixing->PilotRun ImproveCooling->PilotRun QualifySupplier->PilotRun AnalyzeResults Analyze Yield & Purity PilotRun->AnalyzeResults

Caption: A logical workflow for troubleshooting yield loss during scale-up.

Issue 2: Formation of Unexpected Impurities

Q: During the scale-up of my this compound synthesis, I'm observing the formation of new, unexpected impurities that were not present or were negligible at the lab scale. How can I identify and minimize them?

A: The appearance of new impurities upon scale-up often points to the amplification of minor reaction pathways due to changes in reaction conditions.

Common Impurities and Mitigation Strategies:

  • Over-bromination or -chlorination Products: In reactions involving brominating or chlorinating agents, prolonged reaction times or localized high concentrations of the reagent can lead to the formation of di- or tri-halogenated pyrimidines.

    • Mitigation: Optimize the stoichiometry of the halogenating agent. Implement a controlled, slower addition of the reagent to prevent localized excess. Monitor the reaction closely using in-process controls (e.g., HPLC, GC) to stop the reaction at the optimal time.

  • Hydrolysis Products: The halo-substituents on the pyrimidine ring, particularly the 4-chloro group, are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[4] This can lead to the formation of hydroxypyrimidine derivatives.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. During work-up, minimize the time the product is in contact with aqueous solutions and control the pH.

  • Amination Products: If amines are used in subsequent steps or are present as impurities, the reactive 4-chloro group can be displaced.[4]

    • Mitigation: Thoroughly remove any residual amines from previous steps. If the reaction is sensitive to amines, consider a purification step for the starting materials.

Analytical Approach to Impurity Identification:

A combination of analytical techniques is crucial for the structural elucidation of unknown impurities.

Analytical TechniqueInformation Provided
HPLC-UV/MS Provides retention time, UV profile, and mass-to-charge ratio (m/z) of the impurity, which helps in determining its molecular weight and fragmentation pattern.[5]
GC-MS Suitable for volatile impurities. Provides retention time and a mass spectrum that can be compared against libraries for identification.
NMR Spectroscopy ¹H and ¹³C NMR are powerful tools for determining the exact structure of an isolated impurity.[5]
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the impurity, allowing for the calculation of its elemental composition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives and what are the scale-up considerations for each?

A1: Several synthetic strategies exist, with the choice often depending on the availability of starting materials and the desired substitution pattern.

  • Route A: Halogenation of a Pyrimidine Precursor: This often involves the bromination and chlorination of a suitable pyrimidine starting material, such as 2-hydroxypyrimidine.[6] A common method involves chlorination using reagents like phosphorus oxychloride (POCl₃).[6][7]

    • Scale-up Considerations: The use of highly reactive and corrosive reagents like POCl₃ requires specialized equipment and stringent safety protocols.[6] The work-up procedure often involves quenching the excess reagent, which can be highly exothermic and requires careful control.

  • Route B: Starting from a Dihalogenated Pyrimidine: An example is the synthesis of 4-amino-5-bromo-2-chloropyrimidine from 5-bromo-2,4-dichloropyrimidine.[1]

    • Scale-up Considerations: This route offers good regioselectivity. However, the starting dihalogenated pyrimidines can be expensive. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure selective substitution at the desired position.

Reaction Scheme Visualization:

G cluster_A Route A: Halogenation cluster_B Route B: Substitution A_start 2-Hydroxypyrimidine A_inter 5-Bromo-2-hydroxypyrimidine A_start->A_inter Bromination A_end This compound Derivative A_inter->A_end Chlorination (e.g., POCl3) B_start 5-Bromo-2,4-dichloropyrimidine B_end 4-Amino-5-bromo-2-chloropyrimidine B_start->B_end Amination

Caption: Common synthetic routes to this compound derivatives.

Q2: How should I handle the purification of this compound derivatives at a large scale?

A2: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is often the most cost-effective and scalable method for solid products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Protocol: A general procedure involves dissolving the crude product in a minimal amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to induce crystallization, collecting the crystals by filtration, washing them with a small amount of cold solvent, and drying them under vacuum.[1]

  • Column Chromatography: While highly effective at the lab scale, traditional silica gel chromatography can be expensive and generate large amounts of solvent waste at the production scale. It is typically reserved for high-value products or when recrystallization is ineffective.

  • Distillation: For liquid derivatives, vacuum distillation can be an effective purification method, provided the compound is thermally stable.

Q3: What are the key safety considerations when scaling up the synthesis of this compound derivatives?

A3: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.

  • Hazardous Reagents: Many syntheses of halogenated pyrimidines involve hazardous reagents such as phosphorus oxychloride, which is highly toxic and corrosive, and brominating agents.[6]

    • Handling: Always use these reagents in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have appropriate quenchers and spill kits readily available.

  • Exothermic Reactions: As mentioned earlier, uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

    • Control: A thorough understanding of the reaction's thermal profile, obtained through techniques like reaction calorimetry, is essential before scaling up.

  • Product Hazards: Halogenated organic compounds should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[8]

    • Handling: Consult the Safety Data Sheet (SDS) for the specific derivative you are synthesizing. Use appropriate containment measures to avoid exposure.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine from 5-Bromo-2,4-dichloropyrimidine

This protocol is adapted from a reported procedure and is intended for informational purposes.[1] All work should be conducted by trained personnel in a suitable chemical laboratory.

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-bromo-2,4-dichloropyrimidine.

  • Reagent Addition: Add a solution of ammonia.

  • Reaction: Stir the mixture and heat to reflux for 3-5 hours.

  • Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the crude product.

  • Washing: Wash the solid with ethanol (200 mL) and then with water (500 mL).

  • Drying: Dry the product.

  • Recrystallization: Recrystallize the crude product from a mixture of chloroform and petroleum ether (1:1 v/v) to obtain the white solid 4-amino-5-bromo-2-chloropyrimidine.

References

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - HETEROCYCLES, Vol. 51. No. 11, 1999. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - Journal of Medicinal Chemistry. Available at: [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.
  • 5-Bromo-4-chloropyrimidine - PubChem. Available at: [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC - NIH. Available at: [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - The Journal of Organic Chemistry. Available at: [Link]

  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli - MDPI. Available at: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • This compound - CAS:1261628-82-3 - 北京欣恒研科技有限公司. Available at: [Link]

Sources

How to improve the solubility of 4-Bromo-5-chloropyrimidine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-5-chloropyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic endeavors. Poor solubility is a frequent impediment to achieving optimal reaction kinetics, yields, and purity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: this compound is a solid, heterocyclic compound with moderate polarity. While comprehensive public data is scarce, empirical evidence from common cross-coupling reactions suggests that aprotic solvents are the most effective starting points.

For initial trials, consider the following:

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent first choices, particularly for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] They effectively solvate the pyrimidine ring and are compatible with a wide range of catalysts and bases.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) can also be used, especially when higher solubility or reaction temperatures are required.[1][3] However, be mindful that these solvents can sometimes complicate product isolation and purification.

  • Aromatic Solvents: Toluene is a common choice, often used in Buchwald-Hartwig reactions.[1][4] Its lower polarity may require heating to achieve sufficient solubility.

A summary of recommended starting solvents is provided below.

Table 1: Recommended Solvents for this compound

SolventClassBoiling Point (°C)Common ApplicationsKey Considerations
1,4-Dioxane Ether101Suzuki, Buchwald-HartwigPeroxide formation risk; often used with water.
Toluene Aromatic111Suzuki, Buchwald-HartwigLower polarity; may require heating.
THF Ether66Sonogashira, Buchwald-HartwigLower boiling point limits reaction temperature.[5]
DMF Amide153Sonogashira, General PurposeHigh boiling point; can be difficult to remove.
Acetonitrile Nitrile82SuzukiModerate polarity and boiling point.[2]
Q2: I'm observing my starting material crashing out of solution as the reaction proceeds. What's happening?

A2: This is a classic sign that the solubility of one or more components is changing as the reaction environment evolves. There are two primary causes:

  • Change in Polarity: As the reaction consumes starting materials and generates products and byproducts (e.g., inorganic salts from the base), the overall polarity of the mixture can shift, reducing the solubility of your starting material.

  • Temperature Fluctuation: If you initially heated the mixture to dissolve the this compound, any subsequent cooling, even minor fluctuations, can cause it to precipitate. Many reactions are sensitive to temperature, and maintaining a consistent, elevated temperature is crucial.[6]

Solution: The most effective strategy is to use a co-solvent system. For instance, in Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane with water is very common.[7] The water helps dissolve the inorganic base (e.g., K₃PO₄ or Na₂CO₃) and the boronic acid, while the dioxane dissolves the halo-pyrimidine. This creates a more robust, biphasic or homogeneous system that can maintain solubility for all components throughout the reaction. A common ratio is 2:1 to 4:1 dioxane:water.[3][7]

Q3: Can I simply heat the reaction to improve solubility? What are the risks?

A3: Yes, increasing the temperature is a very common and effective method to increase the solubility of most organic compounds, including this compound.[6] For many cross-coupling reactions, temperatures between 80-110 °C are standard.[2][8]

However, there are critical risks to consider:

  • Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, can degrade at excessive temperatures, leading to catalyst deactivation and the formation of palladium black. Always consult the literature for the recommended temperature range for your specific catalyst system.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as dehalogenation (hydrodehalogenation) of your starting material or product, or homocoupling of coupling partners.[9]

  • Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent, especially when working in a sealed vessel, to avoid dangerous pressure buildup.

Troubleshooting Guide

Problem: My cross-coupling reaction is sluggish or incomplete, even after extended time.

Potential Cause: Poor solubility of this compound is a leading cause of slow or incomplete reactions. If the substrate is not fully dissolved, its concentration in the solution phase is low, leading to slow kinetics as the reaction rate is dependent on the concentration of the dissolved species.

Workflow for Optimizing Solubility and Reaction Rate

G cluster_0 Solvent System Optimization cluster_1 Reaction Parameter Tuning A Start with Dioxane/Water (4:1) at 80-90°C B Reaction Incomplete? A->B C Switch to higher boiling solvent (e.g., Toluene) B->C Yes E Success! B->E No D Consider polar aprotic solvent (DMF, NMP) C->D G Increase Temperature Incrementally (e.g., 90°C -> 100°C) C->G If switching is undesirable F Failure D->F H Check Catalyst/Ligand Stability G->H I Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) H->I

Caption: Decision workflow for troubleshooting slow reactions.

Step-by-Step Protocol: Improving a Suzuki-Miyaura Coupling

This protocol details a systematic approach to improving a reaction suffering from poor solubility.

  • Baseline Experiment Setup:

    • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[2]

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a starting material concentration of approximately 0.1 M.[3]

    • Heat the reaction to 90 °C and monitor by TLC or LC-MS every hour.

  • Troubleshooting - Step 1 (Solvent System Change):

    • If the reaction stalls or starting material remains visible, prepare a parallel reaction.

    • Repeat the setup, but substitute the dioxane/water mixture with degassed DMF. DMF has a higher polarity and boiling point, which can significantly enhance solubility.

    • Maintain the reaction at 90-100 °C and monitor its progress.

  • Troubleshooting - Step 2 (Temperature Increase):

    • If using a higher boiling solvent like toluene or DMF, and solubility is still an issue, incrementally increase the temperature by 10 °C (e.g., from 90 °C to 100 °C, then 110 °C).

    • Causality: The Arrhenius equation dictates that reaction rates increase with temperature. More importantly, the solubility of the substrate will increase, raising its effective concentration in the solution and accelerating the catalytic cycle.[6]

    • Monitor for any signs of decomposition (e.g., the solution turning dark black rapidly), which could indicate catalyst death.

  • Troubleshooting - Step 3 (Consider a Different Base/Catalyst System):

    • Some bases are more soluble in organic solvents. For example, using an organic base like triethylamine (Et₃N) or DBU in a solvent like THF can create a fully homogeneous system, which is often beneficial in Sonogashira couplings.[3][5]

    • Certain ligands can improve both the stability of the catalyst and the solubility of the catalytic species. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with a Buchwald-type biarylphosphine ligand, which can be more robust and effective at lower temperatures.[4]

Problem: I am trying to perform a selective reaction at the bromine (C4) position, but I am getting side products from reaction at the chlorine (C5) position.

Potential Cause: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, this selectivity is not absolute. High temperatures, prolonged reaction times, or highly active catalyst systems can lead to the undesired coupling at the chlorine position.

Solution:

  • Lower the Temperature: This is the most critical parameter. Reducing the temperature (e.g., from 100 °C to 70-80 °C) will decrease the overall reaction rate but will more significantly disfavor the activation of the stronger C-Cl bond.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower, undesired reaction from occurring.

  • Choose a Milder Base: A very strong base can sometimes promote side reactions. If using a strong base like an alkoxide, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄).

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence selectivity. Less electron-rich or bulkier ligands can sometimes temper the catalyst's reactivity, favoring the more facile C-Br bond activation.

Visualizing the Competing Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Start This compound + Pd(0) Catalyst OA_Br Oxidative Addition at C-Br Bond (Faster, Lower Energy) Start->OA_Br OA_Cl Oxidative Addition at C-Cl Bond (Slower, Higher Energy) Start->OA_Cl Conditions High Temp High Catalyst Activity Conditions->OA_Cl Promotes Desired Desired Product (C4-Coupled) OA_Br->Desired Coupling Partner Side Side Product (C5-Coupled) OA_Cl->Side Coupling Partner

Caption: Competing oxidative addition pathways.

By carefully controlling the reaction conditions, particularly temperature, you can exploit the kinetic difference in bond activation to achieve high selectivity for the desired C4-functionalized product.

References

  • PubChem. (n.d.). 4-Bromo-5-fluoropyrimidine. Retrieved January 19, 2026, from [Link]

  • MDPI. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 19, 2026, from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 19, 2026, from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. Retrieved January 19, 2026, from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-bromo-5-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. The unique electronic and steric properties of this compound present specific challenges, primarily centered around chemoselectivity and catalyst stability. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns encountered during the cross-coupling of this compound.

Q1: My reaction is sluggish or stalls completely, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is a tell-tale sign of palladium black formation, which is the aggregation of the active Pd(0) catalyst into an inactive, elemental state.[1] This is a common catalyst deactivation pathway that halts the catalytic cycle.

  • Causality: This often occurs due to the instability of the Pd(0) species, especially at elevated temperatures or when the ligand concentration is insufficient to stabilize the metal center.[1] The electron-deficient nature of the pyrimidine ring can also contribute to catalyst instability.[2]

Q2: I am seeing a mixture of products, with coupling at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?

A2: Achieving high chemoselectivity is a primary challenge with this compound. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[3][4] However, reaction conditions can significantly influence this selectivity.

  • Underlying Principle: Oxidative addition of the palladium catalyst to the C-Br bond has a lower activation energy than addition to the C-Cl bond.[4] To favor mono-substitution at the C-5 position (bromine), it is crucial to use conditions that exploit this reactivity difference.

Q3: Why is my Buchwald-Hartwig amination failing with this compound, even with standard conditions?

A3: Buchwald-Hartwig aminations with heteroaryl halides, particularly electron-deficient ones, can be challenging. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[2][5] Additionally, the choice of base is critical and can lead to substrate degradation or catalyst deactivation if not chosen carefully.[6]

Q4: Can I use the same catalyst system for both Suzuki and Buchwald-Hartwig couplings with this substrate?

A4: Not necessarily. While some catalyst systems may show broad applicability, Suzuki and Buchwald-Hartwig reactions have different mechanistic requirements. The choice of ligand and base is particularly important and often needs to be tailored to the specific reaction type and coupling partners.[7] For instance, the stronger bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) may not be optimal for Suzuki couplings, where weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5][8]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common frustration. The following decision tree can help you systematically troubleshoot the problem.

graph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst System Active?"]; Check_Conditions [label="Are the Reaction Conditions Optimal?"]; Check_Reagents [label="Are the Reagents of High Quality?"]; Solution_Catalyst [label="Solution: Use a Pre-catalyst or Screen Ligands/Pd Source", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Solution: Optimize Temperature, Solvent, and Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagents [label="Solution: Purify Starting Materials and Dry Solvents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst; Start -> Check_Conditions; Start -> Check_Reagents;

Check_Catalyst -> Solution_Catalyst [label="No"]; Check_Conditions -> Solution_Conditions [label="No"]; Check_Reagents -> Solution_Reagents [label="No"]; }

Caption: A decision tree for troubleshooting low-yield reactions.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Palladium Source: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is fresh. Older sources can be less active. Consider using a pre-catalyst, which can lead to more consistent generation of the active Pd(0) species.[7]

    • Ligand Integrity: Phosphine ligands, especially bulky, electron-rich ones, are prone to oxidation. Handle them under an inert atmosphere. If you suspect ligand degradation, use a fresh batch.

    • Catalyst Poisoning: As mentioned, the nitrogen atoms in the pyrimidine ring can act as catalyst poisons.[2] Using ligands that form more stable complexes with palladium can mitigate this. Additionally, impurities in your starting materials or solvents (e.g., sulfur-containing compounds) can be potent catalyst poisons.[5]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.

    • Solvent: The choice of solvent is crucial for solubility and catalyst stability. Common choices include toluene, dioxane, and THF.[7] Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[5]

    • Base: The base plays a critical role in the catalytic cycle. For Suzuki couplings, consider screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[8][9] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary, but be mindful of potential substrate decomposition.[6] The solubility of the base is also a key factor.

  • Assess Reagent Quality:

    • Substrate Purity: Ensure your this compound and coupling partner are pure. Impurities can interfere with the reaction.[5]

    • Boronic Acid/Ester Quality (for Suzuki): Boronic acids can undergo protodeboronation, especially under harsh conditions.[2] Use high-quality boronic acids or consider using the corresponding pinacol esters, which are often more stable.

Issue 2: Poor Chemoselectivity (Formation of Di-substituted Product)

If you are observing significant amounts of the di-substituted product where the chlorine has also reacted, consider the following adjustments to enhance selectivity for the C-Br bond.

Strategies for Improving Chemoselectivity:

  • Lower the Reaction Temperature: As a rule of thumb, lower temperatures will favor reaction at the more reactive C-Br bond.

  • Choose a Less Active Catalyst System: A highly active catalyst system, often employing very electron-rich and bulky ligands, may be reactive enough to cleave the C-Cl bond, especially at higher temperatures.[3] Consider using a less forcing catalyst, for example, by pairing a less electron-rich ligand with your palladium source.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the mono-substituted product is maximized to prevent further reaction at the C-Cl position.

  • Stoichiometry Control: Using a slight excess of the this compound relative to the coupling partner can sometimes help to minimize the formation of the di-substituted product.

Issue 3: Catalyst Deactivation (Palladium Black Formation)

The appearance of palladium black is a clear indicator of catalyst deactivation. Here’s how to prevent it:

Preventative Measures for Palladium Black Formation:

StrategyRationale
Increase Ligand-to-Palladium Ratio A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) atoms.[1]
Use Bulky, Electron-Rich Ligands Ligands like those from the Buchwald or Josiphos families can form more stable complexes with palladium, preventing decomposition.[7]
Thorough Degassing Rigorously remove oxygen from solvents and the reaction headspace to prevent oxidation of the Pd(0) catalyst.[1]
Lower Reaction Temperature High temperatures accelerate catalyst decomposition. Operate at the lowest effective temperature.[1]

Part 3: Key Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for effective troubleshooting.

The Catalytic Cycle and Points of Deactivation

The generalized catalytic cycle for a cross-coupling reaction involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[10][11] Deactivation can occur at various points in this cycle.

digraph "Catalytic_Cycle_Deactivation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L_n" [label="Active\nPd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative\nAddition\nComplex"]; "Transmetalation" [label="Transmetalation\nComplex"]; "Product_Formation" [label="Reductive\nElimination"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Transmetalation" [label="Coupling\nPartner"]; "Transmetalation" -> "Product_Formation" -> "Pd(0)L_n" [label="Ar-Nu"];

// Deactivation Pathways node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivation1 [label="Palladium Black\n(Aggregation)"]; Deactivation2 [label="Ligand Degradation"]; Deactivation3 [label="Inhibition by\nSubstrate/Base"];

"Pd(0)L_n" -> Deactivation1 [style=dashed, color="#EA4335"]; "Oxidative_Addition" -> Deactivation3 [style=dashed, color="#EA4335"]; "Pd(0)L_n" -> Deactivation2 [style=dashed, color="#EA4335"]; }

Caption: The catalytic cycle with key deactivation pathways.
  • Oxidative Addition: This is often the rate-determining step. For this compound, oxidative addition occurs preferentially at the C-Br bond.[4] A sluggish reaction could indicate a high energy barrier for this step, necessitating a more electron-rich ligand to promote the reaction.

  • Reductive Elimination: This is the final step that forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[11] If this step is slow, the palladium intermediate may be susceptible to decomposition.

Part 4: Experimental Protocols for Troubleshooting

Here are detailed, step-by-step protocols to help you systematically address common issues.

Protocol 1: Screening for Optimal Suzuki Coupling Conditions

Objective: To identify the best combination of base and solvent for the selective Suzuki coupling at the C-5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvents: 1,4-Dioxane/H₂O (4:1), Toluene, DMF (anhydrous and degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In parallel in a multi-well reaction block or in separate flame-dried Schlenk flasks under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., 5 mol%).

  • Solvent Addition: To each reaction vessel, add the designated degassed solvent.

  • Reaction: Heat the reactions to a set temperature (e.g., 90 °C) and stir for a predetermined time (e.g., 4 hours).

  • Analysis: Cool the reactions, take an aliquot from each, and analyze by LC-MS or GC-MS to determine conversion and selectivity.

Protocol 2: Troubleshooting a Failed Buchwald-Hartwig Amination

Objective: To diagnose the cause of a low-yielding Buchwald-Hartwig amination and identify improved conditions.

Materials:

  • This compound

  • Amine of choice

  • Palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst)

  • Ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)

  • Bases: NaOtBu, LHMDS, Cs₂CO₃

  • Solvent: Toluene or Dioxane (anhydrous and degassed)

Procedure:

  • Strictly Inert Setup: Assemble a flame-dried Schlenk flask with a stir bar under a positive pressure of argon or nitrogen.

  • Reagent Addition: Add the this compound (1.0 equiv.), the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (1.5 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Iterative Optimization: If the reaction is still low-yielding, consider the following in subsequent experiments:

    • Screen a different, potentially more electron-rich ligand.

    • If using a strong base like NaOtBu, try a weaker base like Cs₂CO₃ at a slightly higher temperature to check for substrate compatibility.

    • Ensure the amine is of high purity.

References

  • BenchChem. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Deciphering Complexity in Pd–C
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Buchwald-Hartwig Amin
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald–Hartwig amin
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Cross-Coupling Chemistry.
  • Cross-Coupling Reactions: A Practical Guide.

Sources

Preventing decomposition of 4-Bromo-5-chloropyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of synthetic chemists, this Technical Support Center provides targeted troubleshooting for the synthesis of 4-Bromo-5-chloropyrimidine, a critical intermediate in pharmaceutical development. Halogenated pyrimidines are notoriously sensitive, and their synthesis is often plagued by issues of decomposition and low yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to help you navigate these challenges.

Technical Support FAQs: Synthesis of this compound

This guide is structured in a question-and-answer format to directly address the common points of failure in this synthetic sequence. We explain the causality behind each experimental choice to empower you to not only solve current issues but also proactively prevent future complications.

Q1: My reaction mixture turns dark brown or black during the chlorination step with phosphorus oxychloride (POCl₃), resulting in a low yield of intractable tar. What is causing this decomposition?

A1: This is a classic sign of thermal decomposition and uncontrolled side reactions, a frequent issue when working with a highly reactive chlorinating agent like phosphorus oxychloride (POCl₃) on an electron-deficient heterocyclic system like pyrimidine.

Root Cause Analysis:

  • Exothermic Reaction: The reaction of a hydroxypyrimidine precursor with POCl₃ is highly exothermic. An insufficient cooling or a too-rapid addition of reagents can cause the local temperature to spike, leading to charring and polymerization of the starting material and product.

  • Acid Sensitivity: Pyrimidine rings can be susceptible to degradation under harsh acidic conditions at elevated temperatures. POCl₃ can generate acidic byproducts that contribute to this decomposition.

  • Reagent Reactivity: POCl₃ is a very strong dehydrating and chlorinating agent. At high temperatures, it can promote undesired side reactions beyond the intended chlorination.

Preventative Strategies:

  • Strict Temperature Control: The single most critical factor is maintaining a low temperature during reagent addition. Begin by cooling the mixture of your starting material (e.g., 5-bromo-pyrimidin-4-ol) and solvent to 0 °C before the dropwise addition of POCl₃.[1][2]

  • Use of a Base/Solvent: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can neutralize the HCl generated during the reaction, mitigating decomposition.[1][2][3][4] The base is typically added dropwise at room temperature before heating.

  • Controlled Heating: After the initial addition of reagents at a low temperature, the reaction should be heated to reflux gradually and maintained only for the time necessary for the reaction to complete, as monitored by Thin Layer Chromatography (TLC).[1][2] Prolonged heating is a primary cause of byproduct formation.

Q2: My TLC analysis shows multiple product spots, and purification is extremely difficult. How can I improve the regioselectivity and prevent the formation of byproducts?

A2: The formation of multiple products points to issues with either over-halogenation or competing side reactions. Improving selectivity requires careful control over stoichiometry and reaction conditions.

Troubleshooting Selectivity:

  • Halogenating Agent Choice: For bromination, using N-bromosuccinimide (NBS) is often a milder alternative to elemental bromine, which can help prevent over-bromination and reduce harsh acidic conditions.[5] For chlorination of a hydroxyl group, POCl₃ is standard, but the conditions must be optimized.

  • Stoichiometric Precision: Use a precise molar equivalent of your halogenating agent. An excess of the agent is a common cause of di-halogenated or other undesired byproducts.

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC.[1][6][7] The goal is to quench the reaction as soon as the starting material is consumed and before significant byproduct formation occurs. An ideal TLC would show a clean conversion from the starting material spot to the product spot.

Below is a troubleshooting workflow to diagnose and resolve issues of decomposition and low yield.

Caption: Troubleshooting decision tree for synthesis of this compound.

Q3: I am losing a significant amount of product during the aqueous workup and extraction. Is my product hydrolyzing?

A3: Yes, this is a very likely scenario. The carbon-halogen bonds on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution by water, especially the C-Cl bond. This hydrolysis replaces the halogen with a hydroxyl group, converting your product back to a starting material or intermediate.

Minimizing Hydrolysis During Workup:

  • Low Temperature Quench: Always perform the initial quench of the reaction mixture by slowly pouring it into a vigorously stirred vessel of ice water.[1][2] This rapidly decreases the temperature and dilutes the reactive reagents.

  • pH Control: Avoid strongly acidic or basic conditions during extraction. After quenching, neutralize the aqueous layer carefully and slowly with a mild base like saturated sodium bicarbonate solution until the pH is approximately 6-7.[8]

  • Efficient Extraction: Perform the extraction with an organic solvent (e.g., ethyl acetate) immediately after neutralization. Do not let the aqueous mixture sit for extended periods.

  • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up emulsions, leading to a cleaner product.[1][2]

Optimized Protocol for Chlorination of 5-Bromo-pyrimidin-4-ol

This protocol is adapted from established procedures for the synthesis of halo-pyrimidines and is designed to minimize decomposition.[1][2]

ParameterSpecificationRationale
Starting Material 5-Bromo-pyrimidin-4-olPrecursor with the bromo group already installed.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective but requires careful handling.
Base N,N-Diisopropylethylamine (DIPEA)Neutralizes generated HCl, preventing acid-catalyzed decomposition.[1]
Initial Temp. 0 °CPrevents runaway exothermic reaction during reagent addition.
Reaction Temp. Reflux (e.g., ~110 °C)Provides activation energy for the reaction.
Monitoring TLC (Petroleum Ether/EtOAc, 1:1)Prevents over-reaction and byproduct formation.[1]
Workup Quench in ice water, neutralizeMinimizes hydrolysis of the chloro-substituent.[2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, ~7 volumes).

  • Base Addition: At room temperature, add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating: Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (~7-10 volumes) with vigorous stirring.

  • Extraction: Extract the aqueous phase with ethyl acetate (2 x 7 volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography to afford the final 4-Chloro-5-bromopyrimidine.[1][2]

By implementing these robust control measures and understanding the chemical principles behind them, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Eureka | Patsnap. One-step synthesis method of 5-bromo-2-chloropyrimidine. Available from: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • HETEROCYCLES, Vol. 51, NO. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • PubChem. 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078. Available from: [Link]

  • PubMed Central (PMC). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Available from: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

Sources

Workup and purification strategies to remove impurities from 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 4-Bromo-5-chloropyrimidine (CAS No. 1261628-82-3). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and similar dihalogenated pyrimidine intermediates. Here, we address common challenges and provide practical, field-proven strategies in a direct question-and-answer format to help you achieve high purity for your downstream applications.

Section 1: Initial Workup & Extraction

The initial handling of the crude reaction mixture is a critical step that dictates the success of subsequent purification. The primary goals are to neutralize the reaction, remove inorganic salts, and separate the product into an organic phase.

FAQ 1.1: What is a standard quenching and extraction procedure after a synthesis reaction?

A robust aqueous workup is essential to remove catalysts, unreacted reagents, and inorganic byproducts. A typical procedure involves quenching the reaction mixture in water, followed by extraction with a suitable organic solvent.

Expert Insight: The choice of quenching solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate) depends on the reaction conditions. If strong acids were used, a careful quench with an ice-cold basic solution like sodium bicarbonate is necessary to neutralize the acid without causing excessive heat that could degrade the product.

Protocol 1: General Aqueous Workup

  • Cool the reaction vessel to 0-5 °C in an ice bath.

  • Slowly pour the reaction mixture into a beaker containing crushed ice or cold water, with vigorous stirring.

  • If the reaction was acidic, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water and then with saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

FAQ 1.2: My product seems to have poor solubility in common extraction solvents. What should I do?

Poor solubility can lead to low recovery. This compound is a relatively polar molecule, but its halogen substituents also give it non-polar character.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small aliquot of your crude mixture in various solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Solvent Mixtures: A mixture of solvents can be effective. For instance, a 10% methanol in DCM mixture can enhance the polarity of the extraction solvent to improve the recovery of polar products.

  • Temperature: Gently warming the extraction mixture can sometimes improve solubility, but this should be done with caution to avoid product degradation or solvent boiling.

Section 2: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.[1] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[2][3]

FAQ 2.1: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2]

Expert Insight: A systematic approach is best. Start with single solvents and, if necessary, move to binary (two-component) solvent systems. Given the structure of this compound, solvents of intermediate polarity are a good starting point.

Table 1: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Hexane / HeptaneNon-polar69 / 98Good for precipitating the product from a more polar solvent. Unlikely to dissolve the product on its own.
TolueneNon-polar111Higher boiling point may aid in dissolving stubborn solids.
Dichloromethane (DCM)Intermediate40Low boiling point makes it easy to remove, but may not provide a large solubility differential.
Ethyl Acetate (EtOAc)Intermediate77A versatile solvent often used for compounds of intermediate polarity.
Isopropanol (IPA)Polar82Can be a good choice for moderately polar compounds.
Ethanol (EtOH) / Methanol (MeOH)Polar78 / 65The product may be too soluble even at room temperature, but useful in binary systems.[4]
WaterHighly Polar100The product is likely sparingly soluble.[5] Can be used as an "anti-solvent" with a polar organic solvent like ethanol.

Protocol 2: Recrystallization Solvent Screening

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of the chosen solvent and observe solubility at room temperature. The compound should ideally be insoluble or sparingly soluble.

  • Heat the mixture gently (e.g., in a warm water bath) while adding the solvent dropwise until the solid just dissolves. Do not add excess solvent.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • The formation of a good yield of crystalline solid indicates a promising solvent. A procedure for recrystallizing a related compound, 4-Amino-5-bromo-2-chloropyrimidine, successfully used a chloroform/petroleum ether mixture.[4]

FAQ 2.2: My compound "oils out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the solution to cool as slowly as possible. Insulating the flask can help.[3]

  • Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Change the Solvent System: The oiling is often due to an incompatible solvent. Try a solvent with a lower boiling point or switch to a binary solvent system.

Section 3: Purification by Column Chromatography

When recrystallization is ineffective or impurities have similar solubility profiles, silica gel column chromatography is the preferred method. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.[6]

FAQ 3.1: What mobile phase (eluent) should I use for purifying this compound on a silica gel column?

The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4 on a TLC plate, with good separation from all impurities.[6]

Expert Insight: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is the standard choice for normal-phase chromatography. The polarity is tuned by adjusting the ratio of the two solvents.[7]

Protocol 3: Developing a Mobile Phase using TLC

  • Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM or EtOAc).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system. Start with a low-polarity mixture, such as 10% ethyl acetate in hexanes (1:9 EtOAc/Hex).

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the solvent ratio to achieve the target Rf:

    • If Rf is too low (stuck at the baseline): Increase the polarity by increasing the percentage of ethyl acetate.

    • If Rf is too high (runs with the solvent front): Decrease the polarity by decreasing the percentage of ethyl acetate.

  • Once the ideal solvent system is found, it can be used for the column chromatography. For related dihalopyridines, ethyl acetate/hexane systems have proven effective.[2]

Workflow for Purification Strategy

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Quench, Extract, Dry) A->B C Crude Solid Product B->C D TLC Analysis C->D E Recrystallization Screening C->E F Good Crystals Formed? E->F Evaluate G Purification by Recrystallization F->G Yes I Column Chromatography F->I No / Oiling Out J Check Purity (TLC, NMR, LCMS) G->J H Pure Product I->J J->H Purity >98%?

Caption: General workflow for the purification of this compound.

FAQ 3.2: I see a spot on my TLC that is very close to my product spot. How can I improve the separation?

Poor separation (low ΔRf) is a common issue.

Troubleshooting Strategies:

  • Fine-Tune Polarity: Make very small adjustments to the mobile phase composition (e.g., changing from 20% EtOAc to 18% EtOAc in hexanes).

  • Change Solvents: Swap one of the mobile phase components. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can alter the selectivity and may resolve the spots.

  • Use a High-Efficiency Stationary Phase: Switching from standard silica gel (40-63 µm) to a finer mesh silica (25-40 µm) can improve resolution, although it may lead to higher backpressure.

Section 4: Identifying and Removing Specific Impurities

Understanding potential impurities is key to designing a rational purification strategy.

FAQ 4.1: What are the most likely impurities in my crude this compound?

Based on common pyrimidine synthesis routes, several impurities are possible:

  • Starting Materials: Unreacted precursors, such as 5-bromouracil or other pyrimidine derivatives.

  • Dehalogenated Byproducts: Loss of bromine or chlorine to yield 4-chloro-pyrimidine or 5-bromopyrimidine. This is a known side reaction for halogenated heterocycles.

  • Hydrolysis Products: Replacement of the chlorine atom (which is generally more reactive than the bromine) with a hydroxyl group to form 4-Bromo-5-hydroxypyrimidine, especially during a harsh or prolonged aqueous workup.

  • Isomers: Depending on the synthetic route, isomers such as 2-Bromo-5-chloropyrimidine or 5-Bromo-2-chloropyrimidine could be formed.

Troubleshooting Impurity Removal

ImpurityTroubleshooting Impurity Impurity Type Polarity vs. Product Recommended Action SM Starting Materials Usually more polar (e.g., uracils) Aqueous wash; Column Chromatography Impurity->SM Dehalo Dehalogenated Byproducts Less polar Careful Column Chromatography Impurity->Dehalo Hydrolysis Hydrolysis Products Significantly more polar Aqueous basic wash (e.g., dilute NaHCO₃); Column Chromatography Impurity->Hydrolysis Isomers Positional Isomers Very similar polarity High-efficiency Column Chromatography; Recrystallization Impurity->Isomers

Caption: Troubleshooting guide for common impurity types.

Section 5: Purity Assessment

Final purity assessment is crucial to ensure the material is suitable for its intended use.

FAQ 5.1: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even at low levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and provides a highly sensitive measure of purity (e.g., >98% by UV area at a specific wavelength). A patent for a related synthesis used HPLC to confirm purity.[8]

  • Melting Point: A pure crystalline solid should have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Joshi, U. M., & Advani, S. B. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-bromo-2-(tetrahydrofuran-3-yloxy)pyrimidine. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • Educator.com. (2015, May 28). Organic Chemistry - Recrystallization Lab Demonstration [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 4-Bromo-5-chloropyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a critical tool in the synthetic chemist's arsenal. The choice of starting halopyrimidine is paramount, as it dictates the regioselectivity and overall efficiency of the synthetic route. This guide provides an in-depth, objective comparison of the Suzuki coupling reactivity of two common dihalopyrimidine building blocks: 4-bromo-5-chloropyrimidine and 2,4-dichloropyrimidine, supported by established chemical principles and experimental data.

The Decisive Factors: Unpacking Reactivity in Halopyrimidines

The reactivity of halopyrimidines in Suzuki coupling is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring. These factors directly influence the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1]

1. The Halogen Effect (C-X Bond Strength): The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is a direct consequence of their C-X bond dissociation energies: I > Br > Cl > F .[1] The weaker the C-X bond, the more readily the palladium catalyst can insert itself, initiating the coupling process. Consequently, bromo-substituted pyrimidines are inherently more reactive than their chloro-substituted counterparts, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.

2. The Positional Effect (Electronic Activation): The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of its substituent positions. The established order of reactivity for Suzuki coupling on the pyrimidine ring is: C4(6) > C2 > C5 .[1][2] The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.

This compound: A Tale of Two Halogens and Positions

In this compound, we have a fascinating interplay of both the halogen and positional effects. The bromine atom is situated at the highly activated C4 position, while the chlorine atom is at the least activated C5 position.

Based on the established principles:

  • Halogen Reactivity: The C-Br bond is significantly more labile and prone to oxidative addition than the C-Cl bond.

  • Positional Reactivity: The C4 position is the most favorable site for Suzuki coupling on the pyrimidine ring.

Therefore, it can be predicted with a high degree of confidence that the Suzuki coupling of this compound will occur selectively and exclusively at the C4-Br bond under standard conditions. The C5-Cl bond will remain intact, providing a handle for subsequent functionalization if desired. This high degree of selectivity makes this compound an excellent substrate for the regioselective synthesis of 4-aryl-5-chloropyrimidines.

2,4-Dichloropyrimidine: A Competition Between Two Chlorines

With 2,4-dichloropyrimidine, the competition is between two chlorine atoms at different positions: C2 and C4. While both are C-Cl bonds, the positional effect becomes the dominant factor in determining the site of reaction.

As the C4 position is significantly more electron-deficient and activated than the C2 position, Suzuki coupling of 2,4-dichloropyrimidine preferentially occurs at the C4-Cl bond .[3][4] This regioselectivity allows for the synthesis of 4-substituted-2-chloropyrimidines. While mono-substitution at C4 is the major outcome, forcing conditions (e.g., higher temperatures, longer reaction times, or excess boronic acid) can lead to di-substitution at both C2 and C4.[3]

Comparative Reactivity Analysis

FeatureThis compound2,4-Dichloropyrimidine
Primary Reactive Site C4-BrC4-Cl
Inherent Reactivity HigherLower
Typical Reaction Conditions Milder (lower temperature, shorter time)More forcing (higher temperature, longer time)
Selectivity Excellent for mono-arylation at C4Good for mono-arylation at C4, di-arylation possible
Key Advantage High reactivity and excellent regioselectivityReadily available and cost-effective

Experimental Data: Suzuki Coupling of 2,4-Dichloropyrimidine

The following table summarizes representative experimental conditions for the Suzuki coupling of 2,4-dichloropyrimidine, highlighting the successful synthesis of 4-aryl-2-chloropyrimidines.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (15 min, MW)81[5]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (15 min, MW)85[5]
3-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (15 min, MW)88[5]
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O55 (12 h)>80 (for di-arylated)[3]

Mechanistic Rationale: The Oxidative Addition Step

The observed differences in reactivity can be rationalized by examining the initial and often rate-determining step of the Suzuki coupling catalytic cycle: oxidative addition.

Suzuki Coupling Oxidative Addition cluster_0 This compound cluster_1 2,4-Dichloropyrimidine 4-Br-5-Cl-Pyrimidine This compound Transition_State_A [Transition State] 4-Br-5-Cl-Pyrimidine->Transition_State_A + Pd(0)L2 Pd(0)L2_A Pd(0)L2 Pd(0)L2_A->Transition_State_A Oxidative_Adduct_A 4-Pd(II)L2Br-5-Cl-Pyrimidine Transition_State_A->Oxidative_Adduct_A Lower Energy Barrier (Weaker C-Br bond at activated C4) 2,4-DiCl-Pyrimidine 2,4-Dichloropyrimidine Transition_State_B [Transition State] 2,4-DiCl-Pyrimidine->Transition_State_B + Pd(0)L2 Pd(0)L2_B Pd(0)L2 Pd(0)L2_B->Transition_State_B Oxidative_Adduct_B 4-Pd(II)L2Cl-2-Cl-Pyrimidine Transition_State_B->Oxidative_Adduct_B Higher Energy Barrier (Stronger C-Cl bond)

Caption: Oxidative addition of Pd(0) to halopyrimidines.

The lower bond dissociation energy of the C-Br bond in this compound, coupled with its location at the most electron-deficient C4 position, results in a lower activation energy barrier for oxidative addition compared to the C4-Cl bond of 2,4-dichloropyrimidine. This translates to a faster reaction rate and the feasibility of using milder conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids

This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[5]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol, 3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

  • Displace the air in the vial with an inert atmosphere (argon or nitrogen).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Caption: Workflow for microwave-assisted Suzuki coupling.

Conclusion and Strategic Recommendations

Both this compound and 2,4-dichloropyrimidine are valuable building blocks for the synthesis of substituted pyrimidines via Suzuki coupling. The choice between them should be guided by the specific synthetic goal and the desired reactivity profile.

  • For highly selective and rapid mono-arylation at the C4 position , this compound is the superior choice. Its enhanced reactivity allows for milder conditions, which can be beneficial for sensitive substrates. The unreacted C5-chloro group offers potential for further diversification.

  • When cost and availability are primary considerations, and high C4-selectivity is still required , 2,4-dichloropyrimidine is an excellent and widely used substrate. While it may necessitate slightly more forcing conditions compared to its bromo-chloro counterpart, it reliably delivers the desired 4-aryl-2-chloropyrimidine products.

By understanding the fundamental principles of reactivity and consulting relevant experimental data, researchers can make informed decisions in their selection of halopyrimidine substrates, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Halopyrimidine Reactivity: A Comparative Analysis of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic design. Its prevalence in biologically active molecules necessitates a nuanced understanding of its functionalization. Halogenated pyrimidines, in particular, serve as versatile synthons, offering multiple avenues for structural elaboration. This guide provides an in-depth comparative analysis of 4-Bromo-5-chloropyrimidine and other key halopyrimidines, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their reactivity. As your Senior Application Scientist, my objective is to equip you with the field-proven insights necessary to make strategic decisions in your synthetic campaigns.

The Strategic Value of Halogenation Patterns in Pyrimidine Chemistry

The reactivity of a halopyrimidine is not merely a function of the halogen present; its position on the electron-deficient pyrimidine ring, and the presence of other substituents, critically dictates the regioselectivity and feasibility of subsequent transformations. The two primary reaction classes we will consider are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), both of which are workhorses in drug discovery.

A fundamental principle governing palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F, as the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is more facile for weaker bonds.[1] Conversely, in nucleophilic aromatic substitution (SNAr), the reactivity trend is often inverted (F > Cl > Br > I).[2] This is attributed to the high electronegativity of fluorine, which renders the attached carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparative Reactivity Analysis

This section will dissect the reactivity of this compound in comparison to other synthetically valuable halopyrimidines.

This compound

This heterocycle presents two distinct reactive sites, the C4-Br and C5-Cl bonds. Based on the general principles of palladium-catalyzed cross-coupling, the C4-Br bond is expected to be significantly more reactive than the C5-Cl bond. This differential reactivity allows for selective functionalization at the C4 position, leaving the C5-chloro group available for subsequent transformations.

In the context of SNAr, the situation is more complex. The pyrimidine nitrogen atoms activate the C2, C4, and C6 positions towards nucleophilic attack. Therefore, the C4-bromo position is activated. However, the relative leaving group ability in SNAr can be nuanced.

Alternative Halopyrimidines for Comparison
  • 2,4-Dichloropyrimidine: A widely used building block, it offers two reactive chlorine atoms. In both SNAr and palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive than the C2 position.[3] This preference is due to the greater electron deficiency at the C4 and C6 positions.[1]

  • 5-Bromopyrimidine: With a single bromine atom at the C5 position, this substrate is a valuable tool for introducing functionality at a less activated position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions.[4][5]

  • 2,4,6-Trichloropyrimidine: This highly reactive intermediate provides three sites for nucleophilic substitution, allowing for the sequential introduction of different functional groups. Its reactivity makes it a cornerstone in the synthesis of various agrochemicals and pharmaceuticals.[6]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various halopyrimidines, illustrating the principles of reactivity discussed.

Halopyrimidine EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8018-22 h60-80[1]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[7]
5-Bromopyrimidine Arylboronic acidsPalladium catalystsVariousVariousVariousVariousHigh[5]
2-Amino-4-bromopyrimidine Arylboronic acidsPalladium catalystsVariousVariousVariousVariousGenerally higher than 2-amino-4-chloropyrimidine[2]
2-Amino-4-chloropyrimidine Arylboronic acidsPalladium catalystsVariousVariousVariousVariousGenerally lower than 2-amino-4-bromopyrimidine[2]

Experimental Protocols

To ensure the practical application of this guide, detailed, self-validating experimental protocols for key transformations are provided below.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Dihalopyrimidine

This protocol is generalizable for the selective coupling at the more reactive halogen position.

Materials:

  • Dihalopyrimidine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the dihalopyrimidine, arylboronic acid, and K₂CO₃.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of a halopyrimidine with an amine nucleophile.

Materials:

  • Halopyrimidine (e.g., 2,4-Dichloropyrimidine) (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • Dissolve the halopyrimidine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.

  • Slowly add the amine solution to the halopyrimidine solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by extracting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Visualization of Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms.

Suzuki_Miyaura_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0) Catalyst SNAr_Mechanism cluster_Meisenheimer Resonance-Stabilized Intermediate Pyrimidine-X + Nu- Pyrimidine-X + Nu- Meisenheimer Complex Meisenheimer Complex Pyrimidine-X + Nu-->Meisenheimer Complex Attack Pyrimidine-Nu + X- Pyrimidine-Nu + X- Meisenheimer Complex->Pyrimidine-Nu + X- Loss of Leaving Group Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Intermediate 3->Intermediate 1

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The selection of a halopyrimidine building block is a strategic decision with profound implications for the efficiency and outcome of a synthetic route. This compound offers a valuable platform for sequential functionalization, leveraging the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. A thorough understanding of the electronic and steric factors governing the reactivity of these and other halopyrimidines is paramount for the rational design of complex, biologically active molecules. This guide, grounded in established principles and supported by experimental protocols, serves as a practical resource for navigating the nuanced reactivity of this important class of heterocyclic compounds.

References

  • Journal of the Chemical Society C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Sharp, M. J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • PubChemLite. (n.d.). This compound (C4H2BrClN2). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
  • Journal of the Chemical Society C. (1969). Pyrimidines. Part II.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • National Institutes of Health. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • PubChem. (n.d.). 2-Bromo-5-chloropyrimidine. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 4-Bromo-5-chloropyrimidine Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their structural nuances, often dictated by the precise positioning of substituents, can dramatically alter their biological activity. Consequently, unambiguous structural verification is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 4-bromo-5-chloropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, my experience has consistently shown that a multi-faceted NMR approach is the gold standard for irrefutable structure elucidation. We will explore not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Foundational Role of ¹H and ¹³C NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR are the initial and most fundamental tools in the structural chemist's arsenal. They provide a detailed electronic map of the molecule, revealing the number and types of hydrogen and carbon atoms present.

Interpreting the ¹H NMR Spectrum of this compound

For a molecule like this compound, the ¹H NMR spectrum is anticipated to be relatively simple, yet highly informative. The pyrimidine ring possesses two hydrogen atoms, at positions 2 and 6. Due to the asymmetrical substitution at positions 4 and 5, these two protons are in distinct chemical environments and are expected to appear as two separate signals.

  • H-2: This proton is flanked by two nitrogen atoms, which are strongly electron-withdrawing. This deshielding effect will cause the H-2 signal to appear at a relatively high chemical shift (downfield), likely in the range of δ 8.5-9.0 ppm.

  • H-6: This proton is adjacent to a nitrogen atom and the carbon bearing the bromine atom. While still deshielded, the influence of the halogens and the single adjacent nitrogen will result in a chemical shift that is typically upfield compared to H-2, possibly in the δ 8.0-8.5 ppm range.

These two protons will likely exhibit a small scalar coupling (J-coupling) to each other, on the order of 2-3 Hz, which would manifest as a doublet for each signal.

Deciphering the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each of the four carbon atoms in the pyrimidine ring. The chemical shifts are heavily influenced by the electronegativity of the directly attached and neighboring atoms.

  • C-4 and C-5: These carbons are directly bonded to the electronegative halogen atoms, bromine and chlorine. This will cause their signals to be significantly shifted downfield. The carbon attached to chlorine (C-4) would generally be expected at a slightly higher chemical shift than the carbon attached to bromine (C-5), although the precise positions can be influenced by other electronic factors within the ring.

  • C-2 and C-6: These carbons are bonded to hydrogen and are situated between nitrogen atoms. Their chemical shifts will also be in the downfield region, characteristic of aromatic and heteroaromatic carbons.

A key takeaway is that while 1D NMR provides crucial initial data, it may not be sufficient to definitively distinguish between positional isomers, such as this compound and 5-bromo-4-chloropyrimidine. For this, we must turn to more advanced, two-dimensional techniques.

Experimental Protocol: A Step-by-Step Workflow for NMR Analysis

To ensure reproducibility and accuracy, a standardized experimental protocol is paramount. The following outlines a comprehensive workflow for the complete NMR characterization of a this compound derivative.

I. Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenize: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

II. 1D NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

NMR_Workflow_1D cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition Dissolve Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent Add_TMS Add TMS as internal standard Dissolve->Add_TMS Homogenize Homogenize the solution Add_TMS->Homogenize Lock_Shim Lock and Shim Spectrometer Homogenize->Lock_Shim Acquire_1H Acquire ¹H NMR Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Lock_Shim->Acquire_13C

Caption: Workflow for 1D NMR sample preparation and data acquisition.

Unambiguous Structure Confirmation with 2D NMR

Two-dimensional NMR experiments provide through-bond connectivity information, which is indispensable for the definitive assignment of protons and carbons and, crucially, for differentiating between isomers.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are scalar coupled to each other. In a COSY spectrum of a this compound derivative, a cross-peak would be expected between the signals of the proton at position 2 and the proton at position 6, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached.[3] This is an exceptionally powerful tool for assigning carbon signals. For our example, the HSQC spectrum would show a correlation between the ¹H signal of H-2 and the ¹³C signal of C-2, and a correlation between the ¹H signal of H-6 and the ¹³C signal of C-6. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment is arguably the most crucial for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away.[3] This long-range connectivity information provides a skeletal map of the molecule. For this compound, we would expect the following key HMBC correlations:

  • H-2 would show correlations to C-4 and C-6 .

  • H-6 would show correlations to C-4 and C-5 .

These correlations provide irrefutable evidence for the substitution pattern.

NMR_Workflow_2D cluster_2d_acq 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Acquire_COSY Acquire COSY Spectrum Analyze_COSY Identify ¹H-¹H Couplings Acquire_COSY->Analyze_COSY Acquire_HSQC Acquire HSQC Spectrum Analyze_HSQC Assign Protonated Carbons Acquire_HSQC->Analyze_HSQC Acquire_HMBC Acquire HMBC Spectrum Analyze_HMBC Map Long-Range ¹H-¹³C Connectivities Acquire_HMBC->Analyze_HMBC Confirm_Structure Confirm Structure & Differentiate Isomers Analyze_COSY->Confirm_Structure Analyze_HSQC->Confirm_Structure Analyze_HMBC->Confirm_Structure

Caption: Workflow for 2D NMR acquisition and structural analysis.

Comparative Analysis: Differentiating Positional Isomers

Compound Proton Predicted/Experimental ¹H Chemical Shift (ppm) Carbon Predicted/Experimental ¹³C Chemical Shift (ppm)
This compound H-2~8.8 (predicted)C-2~158 (predicted)
H-6~8.6 (predicted)C-4~155 (predicted)
C-5~120 (predicted)
C-6~157 (predicted)
5-Bromo-2-chloropyrimidine H-4/H-68.87 (experimental)C-2159.9 (experimental)
C-4/C-6157.9 (experimental)
C-5118.9 (experimental)

Note: Predicted values for this compound are based on standard substituent effects on the pyrimidine ring. Experimental data for 5-bromo-2-chloropyrimidine is sourced from publicly available spectral databases.

While the 1D data shows some differences, the key to unambiguous differentiation lies in the HMBC correlations.

HMBC_Comparison cluster_4_bromo_5_chloro This compound (Predicted) cluster_5_bromo_2_chloro 5-Bromo-2-chloropyrimidine (Experimental) mol1 mol1 H2_1 H-2 C4_1 C-4 H2_1->C4_1 ³J C6_1 C-6 H2_1->C6_1 ²J H6_1 H-6 H6_1->C4_1 ²J C5_1 C-5 H6_1->C5_1 ³J mol2 mol2 H4_2 H-4 C2_2 C-2 H4_2->C2_2 ²J C6_2 C-6 H4_2->C6_2 ²J H6_2 H-6 H6_2->C2_2 ³J C4_2 C-4 H6_2->C4_2 ²J C5_2 C-5

Caption: Key predicted vs. experimental HMBC correlations for isomeric bromochloropyrimidines.

As the diagram illustrates, the pattern of long-range couplings provides a unique fingerprint for each isomer. For instance, in this compound, H-6 is expected to show a correlation to the carbon bearing the bromine (C-5), a correlation that would be absent in the spectrum of 5-bromo-2-chloropyrimidine. Conversely, the protons in 5-bromo-2-chloropyrimidine would show correlations to the carbon at position 2, which is absent in the 4,5-disubstituted isomer.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of this compound derivatives, and indeed any novel chemical entity, demands a rigorous and multi-pronged analytical approach. By systematically employing 1D ¹H and ¹³C NMR, followed by 2D COSY, HSQC, and HMBC experiments, researchers can build a self-validating dataset that leaves no ambiguity in the final structural assignment. This comprehensive NMR workflow not only confirms the identity of the target molecule but also provides the necessary confidence to proceed with subsequent stages of drug development, from biological screening to lead optimization. The principles and protocols outlined in this guide serve as a robust framework for ensuring the structural integrity of these valuable heterocyclic compounds.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

Sources

Efficacy Unleashed: A Comparative Guide to Anticancer Agents Derived from 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, owing to its structural resemblance to the nucleobases of DNA and RNA. This inherent bio-isosterism has made it a privileged structure in the design of anticancer drugs, particularly kinase inhibitors. The strategic functionalization of the pyrimidine ring, often guided by the introduction of halogen atoms, provides a versatile platform for synthesizing potent and selective inhibitors of key oncogenic signaling pathways. Among the various halogenated pyrimidines, 4-bromo-5-chloropyrimidine serves as a valuable, yet underexplored, starting material for the generation of diverse chemical entities with therapeutic potential.

This guide provides a comprehensive comparison of the efficacy of anticancer drug candidates synthesized from the this compound scaffold. We will delve into the synthesis, mechanism of action, and comparative preclinical and clinical data of representative kinase inhibitors targeting critical cancer-driving pathways: the PIM, ERK (MAPK), and PI3K/AKT/mTOR signaling cascades. By presenting head-to-head comparisons, detailed experimental protocols, and visual representations of the underlying biology, this guide aims to equip researchers with the knowledge to navigate the landscape of pyrimidine-based anticancer agents and to inform the design of next-generation therapeutics.

The Synthetic Advantage of this compound

The unique substitution pattern of this compound offers medicinal chemists a powerful tool for regioselective synthesis. The differential reactivity of the bromine and chlorine atoms allows for a stepwise introduction of various substituents, enabling the construction of complex molecular architectures. This controlled approach is paramount in the development of kinase inhibitors, where precise positioning of chemical moieties is critical for achieving high potency and selectivity.

Targeting Key Oncogenic Pathways

Our comparative analysis will focus on three classes of kinase inhibitors, each targeting a distinct and critical signaling pathway frequently dysregulated in cancer:

  • PIM Kinase Inhibitors: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis. Their overexpression is implicated in a wide range of hematological and solid tumors.

  • ERK Kinase Inhibitors: The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central node in signal transduction that governs cell proliferation, differentiation, and survival. Mutations in upstream components like BRAF and RAS lead to constitutive activation of the ERK pathway in many cancers, most notably melanoma.

  • PI3K Kinase Inhibitors: The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, metabolism, and survival. Aberrant activation of this pathway, often through mutations in the PIK3CA gene, is one of the most common oncogenic events in human cancers, including breast cancer.

Comparative Efficacy Analysis

To provide a clear and objective comparison, this guide will focus on the following clinical trial candidates, which are representative of pyrimidine-based kinase inhibitors:

  • GDC-0339: A potent and orally bioavailable pan-Pim kinase inhibitor.[1][2][3][4][5]

  • Ulixertinib (BVD-523): A first-in-class, selective, and reversible inhibitor of ERK1 and ERK2.[6][7][8][9][10][11][12][13]

  • Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]

While the direct synthesis of these specific compounds from this compound is not explicitly detailed in publicly available literature, their structures are consistent with synthetic strategies that could employ such a starting material. The principles of their design and the importance of the pyrimidine core are central to this analysis.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of an anticancer drug's efficacy is typically performed in vitro using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit 50% of a biological process, such as cell proliferation.

Table 1: Comparative In Vitro Potency (IC50/Ki) of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)Biochemical Potency (Ki/IC50)Representative Cancer Cell Line(s)Cellular IC50Reference(s)
GDC-0339 Pan-PIM (PIM1, PIM2, PIM3)Ki: 0.03 nM (PIM1), 0.1 nM (PIM2), 0.02 nM (PIM3)MM.1S (Multiple Myeloma)0.1 µM[1]
Ulixertinib ERK1, ERK2Ki: <0.3 nM (ERK1), 0.04 nM (ERK2)A375 (Melanoma, BRAF V600E)~5-20 nM[6][28]
Pictilisib Pan-PI3K (Class I)IC50: 3 nM (p110α), 33 nM (p110β), 3 nM (p110δ), 75 nM (p110γ)U87MG (Glioblastoma), IGROV1 (Ovarian)Not specified in source[26]

Analysis of In Vitro Data:

The data in Table 1 highlights the high biochemical potency of these inhibitors against their respective targets. GDC-0339 demonstrates sub-nanomolar affinity for all three PIM kinase isoforms, translating to a potent anti-proliferative effect in multiple myeloma cells.[1] Ulixertinib exhibits exceptional potency and selectivity for ERK1 and ERK2, leading to significant growth inhibition in melanoma cells harboring BRAF mutations.[6][28] Pictilisib is a potent pan-PI3K inhibitor with strong activity against the p110α and p110δ isoforms.[26]

In Vivo Efficacy: Xenograft Models

To evaluate the therapeutic potential in a more complex biological system, in vivo studies using xenograft models are crucial. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is assessed.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

InhibitorXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference(s)
GDC-0339 RPMI8226, MM.1SMultiple Myeloma1-300 mg/kg, p.o., dailyDose-dependent tumor growth inhibition[1][4]
Ulixertinib A375Melanoma (BRAF V600E)Not specified in sourceTumor regression[9]
Pictilisib U87MG, IGROV1Glioblastoma, Ovarian150 mg/kg, oral98% (U87MG), 80% (IGROV1)[26]

Analysis of In Vivo Data:

The in vivo data corroborates the in vitro findings, demonstrating significant anti-tumor activity for all three inhibitors. GDC-0339 shows dose-dependent efficacy in multiple myeloma xenografts.[1][4] Ulixertinib induces tumor regression in a BRAF-mutant melanoma model, highlighting its potential in this patient population.[9] Pictilisib demonstrates substantial tumor growth inhibition in glioblastoma and ovarian cancer models.[26]

Clinical Trial Highlights

The ultimate test of an anticancer drug's efficacy lies in clinical trials. Here, we summarize key findings from early-phase clinical studies of our selected inhibitors.

  • GDC-0339: Has been evaluated as a potential treatment for multiple myeloma, with evidence of durable single-agent efficacy in clinical trials validating PIM kinase inhibition as a promising therapeutic approach.[3][4]

  • Ulixertinib: A phase I trial in patients with advanced solid tumors established a recommended phase II dose and demonstrated durable responses in patients with NRAS-mutant melanoma and various BRAF-mutant solid tumors, including those with brain metastases.[9] However, a phase II study in metastatic uveal melanoma did not show significant activity.[10][11][12]

  • Pictilisib: Phase I and II trials have been conducted in various solid tumors, including breast cancer.[14][16][17][20][22][23] In combination with fulvestrant, it showed a modest improvement in progression-free survival (PFS) in patients with ER-positive, PR-positive metastatic breast cancer.[14] However, in another study, the addition of pictilisib to paclitaxel did not significantly improve PFS.[17]

Experimental Protocols

To facilitate the replication and extension of these findings, we provide detailed, step-by-step methodologies for key in vitro experiments.

Cell Viability Assay (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., GDC-0339, Ulixertinib, or Pictilisib) and a vehicle control (e.g., DMSO) for 72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • XTT Assay: Add the activated XTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the cell viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (e.g., by running a parallel cell viability assay) to determine the specific caspase activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams were generated using Graphviz.

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (inhibition) Apoptosis Apoptosis BAD->Apoptosis Inhibition GDC0339 GDC-0339 GDC0339->PIM Inhibits ERK_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Ulixertinib Ulixertinib Ulixertinib->ERK Inhibits

Caption: ERK (MAPK) Signaling Pathway and Inhibition by Ulixertinib.

PI3K_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Pictilisib Pictilisib Pictilisib->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Pictilisib.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CellCulture Cancer Cell Culture Treatment Drug Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo) Treatment->Apoptosis IC50 IC50 Determination Viability->IC50 Xenograft Xenograft Model Establishment DrugAdmin Drug Administration Xenograft->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Caption: General Experimental Workflow for Anticancer Drug Efficacy Evaluation.

Conclusion and Future Directions

The development of anticancer drugs derived from the this compound scaffold and other halogenated pyrimidines represents a promising avenue in oncology research. The kinase inhibitors GDC-0339, Ulixertinib, and Pictilisib, while not definitively linked to this specific starting material in the public domain, exemplify the potential of pyrimidine-based compounds to potently and selectively target key oncogenic pathways.

The comparative data presented in this guide underscores the importance of a multi-faceted approach to drug evaluation, encompassing in vitro potency, in vivo efficacy, and clinical validation. While these inhibitors have shown promise, challenges such as acquired resistance and off-target toxicities remain. Future research should focus on the development of next-generation inhibitors with improved selectivity and the identification of rational combination therapies to overcome resistance mechanisms. The continued exploration of versatile building blocks like this compound will undoubtedly fuel the discovery of novel and more effective anticancer agents.

References

  • J. R. D. . Mol Cancer Ther. 2017;16(11):2351-2363.

  • J. R. D. . Mol Cancer Ther. 2017;16(11):2351-2363.

  • E. P. W. . OncLive. 2014.

  • . ResearchGate.

  • . Benchchem.

  • . MDPI.

  • . My Cancer Genome.

  • . Biomed Valley Discoveries.

  • . MedchemExpress.

  • P. V. et al. . Ann Oncol. 2016;27(11):2059-2066.

  • . Wikipedia.

  • . Journal of Clinical Oncology. 2017;35(15_suppl):2505-2505.

  • . PMC.

  • . AACR Journals. 2024.

  • . PMC. 2024.

  • . PubMed. 2016.

  • . PMC.

  • . MDPI.

  • . Benchchem.

  • . PMC.

  • . Probechem Biochemicals.

  • . PMC. 2024.

  • . Benchchem.

  • . MDPI.

  • . AACR Journals. 2014.

  • . ClinicalTrials.gov.

  • . PMC. 2023.

  • . PMC.

  • . NIH. 2024.

  • . PMC.

  • . ResearchGate.

  • . American Chemical Society.

  • . PubMed. 2019.

  • . MDPI.

  • . PubMed Central. 2014.

  • . Taylor & Francis.

  • . ACS Publications.

  • . PMC. 2025.

  • . MDPI.

  • . ResearchGate. 2022.

  • . PMC.

  • . PMC.

  • . PMC.

  • . PMC.

  • . ResearchGate.

Sources

A Researcher's Guide to Safer and More Selective Bromination of the Pyrimidine Ring: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Challenge of Pyrimidine Bromination

Brominated pyrimidines are indispensable building blocks in the synthesis of a vast array of high-value molecules, from life-saving pharmaceuticals to advanced organic materials. The bromine atom, once installed, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and metallation. However, the pyrimidine ring presents a significant challenge to the synthetic chemist. As an electron-deficient (π-deficient) heteroaromatic system, it is inherently deactivated towards classical electrophilic aromatic substitution (SEAr).[1] This deactivation often necessitates harsh reaction conditions when using traditional reagents like molecular bromine (Br₂), leading to issues with safety, regioselectivity, and functional group tolerance.

Direct bromination with liquid Br₂ is a long-standing method but is fraught with hazards. It is highly corrosive, toxic, and volatile, and reactions can be exothermic and difficult to control.[2] Recognizing these limitations, the field has evolved, yielding a suite of alternative solid-phase brominating agents that offer significant advantages in handling, safety, and, in many cases, performance.

This guide provides an in-depth, comparative analysis of the most effective and widely used alternative reagents for the bromination of the pyrimidine ring: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Sodium Monobromoisocyanurate (SMBI). We will delve into the mechanistic nuances of each reagent, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.

Understanding the Battlefield: Reactivity and Regioselectivity of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, making the carbon atoms electron-poor. This electronic landscape dictates the regioselectivity of electrophilic attack. The C-5 position is the least electron-deficient and, therefore, the most susceptible to attack by an electrophile (E⁺).[1] The C-2, C-4, and C-6 positions are significantly more electron-deficient and thus more prone to nucleophilic attack.

The presence of substituents on the ring dramatically influences this reactivity. Electron-donating groups (EDGs) such as amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the ring, activating it towards electrophilic substitution and generally directing the incoming electrophile to the C-5 position.[1][3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups further deactivate the ring, making electrophilic bromination even more challenging.[4][5]

The Contenders: A Comparative Guide to Alternative Brominating Reagents

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide is a crystalline solid that has long been the go-to alternative to liquid bromine.[2] Its ease of handling and generally milder reaction conditions have made it a staple in organic synthesis.

Mechanism of Action: In the context of electrophilic aromatic bromination, NBS serves as a source of an electrophilic bromine species. The reaction is often catalyzed by a protic or Lewis acid. The acid protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and susceptible to attack by the π-system of the pyrimidine ring. For electron-rich pyrimidines, the reaction can often proceed without a strong acid catalyst.[5] Under photochemical conditions, NBS can generate bromine radicals, leading to the in situ formation of Br₂, which then acts as the electrophile.[6]

Performance and Experimental Data: NBS is effective for brominating a wide range of activated pyrimidines. For instance, uracil and its derivatives are readily brominated at the C-5 position in high yields using NBS in polar aprotic solvents like DMF or acetonitrile.[6][7] The reaction can also be applied to pyrimidines with other electron-donating groups. However, for deactivated systems, more forcing conditions, such as the use of concentrated sulfuric acid as a solvent, may be necessary.[5]

Advantages:

  • Ease of Handling: As a crystalline solid, it is significantly safer and easier to measure and dispense than liquid bromine.[2]

  • Versatility: Can be used for both electrophilic and radical brominations.[8]

  • Good Selectivity: Often provides good regioselectivity for the C-5 position, especially with activated pyrimidines.

Disadvantages:

  • Byproduct Removal: The succinimide byproduct is water-soluble, which can sometimes complicate workup, especially in large-scale reactions.

  • Atom Economy: Delivers only one bromine atom per molecule, resulting in lower atom economy compared to other reagents.

  • Stability: Can decompose over time, especially when exposed to light and moisture, releasing bromine. It is often recommended to use freshly recrystallized NBS for best results.

Detailed Experimental Protocol: Bromination of 6-Chloro-3-methyluracil with NBS

This protocol is adapted from a visible-light-induced method, highlighting a greener approach.[6]

Materials:

  • 6-Chloro-3-methyluracil

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Standard glassware and magnetic stirrer

  • Visible light source (e.g., cool white LEDs)

Procedure:

  • In a suitable reaction vessel, dissolve 6-chloro-3-methyluracil (1.0 mmol) in acetonitrile (5 mL).

  • Add N-Bromosuccinimide (NBS) (2.2 mmol) to the solution.

  • Stir the resulting mixture under irradiation with a visible light source at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 5-bromo-6-chloro-3-methyluracil.

Causality Behind Choices:

  • Acetonitrile: A polar aprotic solvent that is effective at dissolving the reactants and is relatively inert under the reaction conditions.

  • Visible Light: Initiates the reaction through a radical pathway, leading to the formation of molecular bromine in situ. This method is often faster and avoids the need for harsh thermal conditions or strong acid catalysts.[6]

  • Excess NBS: An excess of the brominating agent is used to ensure the complete conversion of the starting material.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The High-Efficiency Challenger

DBDMH is another stable, crystalline solid that has emerged as a powerful and often superior alternative to NBS.[9] Its key advantage lies in its molecular structure, which contains two bromine atoms.

Mechanism of Action: Similar to NBS, DBDMH acts as an electrophilic bromine source. The N-Br bonds are polarized, and in the presence of an acid catalyst or a sufficiently activated pyrimidine, one of the bromine atoms is delivered to the C-5 position. The reactivity of DBDMH can be significantly enhanced by the addition of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf), which allows for the bromination of less reactive substrates under mild conditions.[7]

Performance and Experimental Data: DBDMH has shown excellent efficacy in the bromination of pyrimidine nucleosides, often providing quantitative yields in short reaction times, especially when catalyzed by a Lewis acid.[7] It is also effective for other activated pyrimidines. A significant advantage is its atom economy; theoretically, one mole of DBDMH can brominate two moles of substrate, although in practice, slightly more than 0.5 equivalents are often used to drive the reaction to completion.[10]

Advantages:

  • High Atom Economy: Delivers two bromine equivalents per molecule, making it more cost-effective and reducing waste.[10]

  • Ease of Byproduct Removal: The 5,5-dimethylhydantoin byproduct is less soluble in many organic solvents than succinimide, which can simplify purification through filtration.

  • High Reactivity: Often shows comparable or even greater reactivity than NBS.[10]

  • Cost-Effective: Due to its higher bromine content and efficiency, it can lower manufacturing costs compared to NBS.[10]

Disadvantages:

  • Less Common: While gaining popularity, it is not as ubiquitously available as NBS in all chemical catalogues.

Detailed Experimental Protocol: Bromination of a Protected Uridine with DBDMH

This protocol is based on the efficient bromination of nucleosides.[7]

Materials:

  • 2',3',5'-tri-O-acetyluridine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (optional, as a catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Standard inert atmosphere glassware and magnetic stirrer

Procedure:

  • Dissolve 2',3',5'-tri-O-acetyluridine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBDMH (0.55 mmol). For enhanced reactivity and shorter reaction times, add TMSOTf (0.55 mmol) as a catalyst.

  • Stir the mixture at ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS. Without the catalyst, the reaction may take up to 28 hours. With TMSOTf, completion is often achieved within 6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude 5-bromo-2',3',5'-tri-O-acetyluridine, which is often of high purity. Further purification can be done by recrystallization if needed.

Causality Behind Choices:

  • Lewis Acid Catalyst (TMSOTf): The Lewis acid coordinates with the carbonyl oxygen of DBDMH, further polarizing the N-Br bond and increasing the electrophilicity of the bromine atom. This dramatically accelerates the rate of reaction.[7]

  • Aprotic Solvent (CH₂Cl₂): Dichloromethane is a good solvent for the reactants and does not interfere with the reaction mechanism. Bromination in CH₂Cl₂ can sometimes provide a pure product after a simple aqueous workup without the need for chromatography.[7]

Sodium Monobromoisocyanurate (SMBI): A Niche Player for Nucleosides

Sodium monobromoisocyanurate is another solid brominating agent that has shown particular efficacy for the bromination of nucleosides under aqueous conditions.

Mechanism of Action: SMBI is thought to generate hypobromous acid (HOBr) or a related electrophilic bromine species in situ, which then acts as the brominating agent. The reaction is often performed in a mixed aqueous-organic solvent system.

Performance and Experimental Data: Excellent yields (often >90%) have been reported for the C-5 bromination of various uridine and cytidine derivatives using SMBI in an aqueous acetonitrile solution. The addition of sodium azide (NaN₃) has been shown to accelerate the reaction, although the precise role of the azide is not fully elucidated.[11] Without an additive, the reaction can be sluggish.

Advantages:

  • High Yields for Nucleosides: Has been demonstrated to be highly effective for this specific class of pyrimidines.[11]

  • Aqueous Conditions: The ability to perform the reaction in aqueous media is a step towards greener chemistry.

Disadvantages:

  • Limited Substrate Scope: Its utility beyond nucleosides for general pyrimidine bromination is not as well-documented.

  • Additive Required: Often requires an additive like sodium azide for efficient reaction, which adds to the complexity and potential hazards of the procedure.

Comparative Summary of Alternative Brominating Reagents

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Sodium Monobromoisocyanurate (SMBI)
Physical Form White to off-white solidWhite to yellow solidSolid
Active Br/Molecule 121
Atom Economy LowerHigher[10]Lower
Reactivity Good, often requires activationHigh, can be enhanced with Lewis acids[7]Good for nucleosides, often requires additive[11]
Substrate Scope Broad, especially for activated rings[5]Broad, effective for activated rings[12]Primarily demonstrated for nucleosides[11]
Byproduct Succinimide (water-soluble)5,5-Dimethylhydantoin (less soluble)Isocyanuric acid derivatives
Safety Profile Irritant, handle with careOxidizer, corrosive, handle with care[13]Data less common, handle with care
Cost-Effectiveness ModerateGenerally high (fewer equivalents needed)[10]Data not widely available for comparison

Visualization of Key Concepts

General Mechanism of Electrophilic Bromination at C-5

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Py Pyrimidine Ring Intermediate Arenium Ion (Sigma Complex) Py->Intermediate π electrons attack Br⁺ Br_plus Br⁺ (from Reagent) Br_plus->Intermediate Intermediate_2 Arenium Ion Product 5-Bromopyrimidine H_plus H⁺ Intermediate_2->Product Base removes proton Intermediate_2->H_plus

Caption: General two-step mechanism for electrophilic bromination of the pyrimidine ring.

Experimental Workflow for Pyrimidine Bromination

G start Start dissolve Dissolve Pyrimidine in appropriate solvent start->dissolve cool Cool reaction mixture (if required) dissolve->cool add_reagent Add Brominating Agent (NBS, DBDMH, etc.) cool->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor quench Quench reaction (e.g., NaHCO₃/Na₂S₂O₃) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry, Filter, & Concentrate Organic Phase extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Characterize Final Product purify->end

Caption: A typical experimental workflow for the bromination of a pyrimidine substrate.

Conclusion and Recommendations

The selection of a brominating agent for the pyrimidine ring is a critical decision that balances reactivity, safety, cost, and substrate compatibility. While traditional methods using molecular bromine are still practiced, the significant safety and handling advantages of solid reagents make them the preferred choice in modern synthesis, especially in industrial and pharmaceutical settings.

  • N-Bromosuccinimide (NBS) remains a reliable and versatile choice, particularly for small-scale synthesis and for researchers familiar with its handling and reactivity profile. It is effective for a broad range of activated pyrimidines.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling and often superior alternative to NBS. Its key advantages of higher atom economy, excellent reactivity, and potentially simpler byproduct removal make it an economically and environmentally favorable option, especially for process development and scale-up operations.[10] For many applications, DBDMH should be considered the new workhorse reagent for pyrimidine bromination.

  • Sodium Monobromoisocyanurate (SMBI) has carved out a niche for the high-yield bromination of sensitive nucleoside substrates under aqueous conditions, aligning with the principles of green chemistry.

Ultimately, the optimal reagent depends on the specific pyrimidine substrate, the scale of the reaction, and the resources available. For general-purpose bromination of activated pyrimidines, DBDMH offers the most attractive combination of efficiency, cost-effectiveness, and safety. It is highly recommended that researchers evaluate DBDMH as a primary alternative to NBS in their synthetic endeavors. This guide provides the foundational data and protocols to facilitate this transition and to enable safer, more efficient, and more sustainable chemical synthesis.

References

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

  • Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • Majumdar, S., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [Link]

  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). [Link]

  • Masterson, D. S. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

  • Chemia. (2021, June 28). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. [Link]

  • Naskar, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]

  • Hu, X., et al. (2006). Reaction mechanism of uracil bromination by HBrO: a new way to generate the enol-keto form of 5-bromouracil. PubMed. [Link]

  • Moodie, R. B., & Schofield, K. (1976). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Ghorai, P., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health. [Link]

  • Wang, L., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. [Link]

  • Moodie, R. B., et al. (1977). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated.... [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). DBDMH. [Link]

  • ResearchGate. (n.d.). General reaction of pyrimidine ring.... [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-5-chloropyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 4-Bromo-5-chloropyrimidine, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the quality and safety of the final active pharmaceutical ingredient (API). This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and established scientific principles.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in an API can have significant consequences, ranging from altered therapeutic effects to adverse patient reactions. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances. The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities, underscoring the necessity of robust analytical methods for their detection and quantification. For an intermediate like this compound, controlling impurities at the synthesis stage is a proactive approach to ensure the final API meets these rigorous standards.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC (RP-HPLC) stands out as the most suitable and widely adopted analytical technique. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities.

Understanding the Synthesis and Potential Impurities

A robust HPLC method is built upon a foundational understanding of the potential impurities that may arise during synthesis. A common synthetic route to halogenated pyrimidines involves the halogenation of a pyrimidine precursor. For this compound, a plausible synthesis could involve the bromination and chlorination of a suitable pyrimidine starting material.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted pyrimidine precursors.

  • Intermediates: Partially halogenated pyrimidines (e.g., 4-bromopyrimidine or 5-chloropyrimidine).

  • Isomers: Positional isomers formed during the halogenation steps.

  • By-products: Compounds formed from side reactions.

  • Degradants: Products of decomposition of the target molecule.

An effective HPLC method must be able to resolve this compound from all these potential impurities.

Experimental Protocol: A Validated RP-HPLC Method

This section details a self-validating RP-HPLC protocol designed for the routine purity assessment of this compound. The choice of each parameter is explained to provide a clear understanding of the method's development.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound and its potential non-polar impurities. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape. Phosphoric acid is a common and robust buffer for RP-HPLC.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff, making it suitable for UV detection.
Gradient Elution Time (min)% Mobile Phase B
020
2580
3080
3120
3520
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmPyrimidine derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity for the main component and potential aromatic impurities. A DAD can be used to scan a range of wavelengths to ensure no impurities are missed.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution multiple times. Key system suitability parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: Should be not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0% for replicate injections.

Analysis:

Inject the sample solution and record the chromatogram. The purity is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard System_Suitability System Suitability Test (Inject Standard) Prep_Standard->System_Suitability Diluent Prep_Sample Weigh & Dissolve Synthesized Sample Sample_Injection Inject Sample Solution Prep_Sample->Sample_Injection Diluent System_Suitability->Sample_Injection System OK Chromatogram Record Chromatogram Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Report Calculation->Report Method_Selection cluster_stage Stage of Development cluster_method Recommended Method Reaction_Monitoring In-Process Control (Reaction Monitoring) TLC TLC Reaction_Monitoring->TLC Fast, Qualitative HPLC_Screening HPLC (Screening) Reaction_Monitoring->HPLC_Screening More Detailed Info Final_Intermediate Final Intermediate Purity & Release Validated_HPLC Validated HPLC Final_Intermediate->Validated_HPLC Quantitative, Accurate Regulatory_Submission Regulatory Submission (Impurity Profiling) Regulatory_Submission->Validated_HPLC ICH Compliant

Sources

Benchmarking Yields in 4-Bromo-5-chloropyrimidine Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-chloropyrimidine is a crucial heterocyclic building block in the synthesis of a diverse array of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of its halogen substituents allows for selective functionalization, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, with a focus on reaction yields, mechanistic rationale, and practical considerations for laboratory and process scale-up. Detailed experimental protocols are provided to enable researchers to evaluate and select the most suitable method for their specific applications.

Introduction

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs. The targeted introduction of bromo and chloro substituents at the C4 and C5 positions, respectively, of the pyrimidine ring creates a versatile intermediate for further chemical elaboration through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. Consequently, the efficient and high-yielding synthesis of this compound is of significant interest to the scientific community. This guide will explore and compare key synthetic strategies, providing a comprehensive resource for researchers in drug discovery and chemical development.

Methodology 1: Sandmeyer Reaction of 4-Amino-5-chloropyrimidine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[1][2] This approach is a viable pathway to this compound, starting from the corresponding 4-amino precursor.

Mechanistic Rationale

The reaction proceeds in two main stages: diazotization and copper-catalyzed halogenation.

  • Diazotization: The primary amino group of 4-amino-5-chloropyrimidine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HBr), to form a diazonium salt. This intermediate is highly reactive.[3]

  • Halogenation: The diazonium salt is then introduced to a solution of a copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound. The use of a copper catalyst is crucial for achieving high yields in this transformation.[4]

Reaction Pathway Visualization

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_halogenation Halogenation 4-Amino-5-chloropyrimidine 4-Amino-5-chloropyrimidine Diazonium_Salt 4-Diazonium-5-chloropyrimidine salt 4-Amino-5-chloropyrimidine->Diazonium_Salt NaNO₂, HBr 0-5 °C This compound This compound Diazonium_Salt->this compound CuBr

Caption: General workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol
  • Materials: 4-Amino-5-chloropyrimidine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr, 48%), Copper(I) Bromide (CuBr), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 4-amino-5-chloropyrimidine (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Yield and Performance

The Sandmeyer reaction is known for its reliability and generally provides moderate to good yields, typically in the range of 60-75% , depending on the purity of the starting materials and the careful control of reaction conditions, particularly temperature.

Methodology 2: Halogenation of a Pyrimidinone Precursor

An alternative strategy involves the halogenation of a suitable pyrimidinone (or hydroxypyrimidine) precursor. This method leverages the reactivity of the pyrimidine ring and the conversion of a hydroxyl or carbonyl group to a halide.

Mechanistic Rationale

This synthesis is a multi-step process that typically involves:

  • Bromination: The pyrimidine ring is first brominated at the 5-position. This is often achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base.

Reaction Pathway Visualization

Halogenation_Pathway 5-Chloropyrimidin-4-ol 5-Chloropyrimidin-4-ol (or tautomer) Bromo_Intermediate 5-Bromo-5-chloropyrimidin-4-ol (hypothetical intermediate) 5-Chloropyrimidin-4-ol->Bromo_Intermediate Brominating Agent (e.g., NBS) This compound This compound Bromo_Intermediate->this compound Chlorinating Agent (e.g., POCl₃)

Caption: Conceptual pathway for the synthesis of this compound from a pyrimidinone precursor.

Experimental Protocol
  • Materials: 5-Chlorouracil, Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline, Bromine, Acetic Acid, Sodium Hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Synthesis of 5-Bromo-4-hydroxypyrimidine (Intermediate):

      • To a solution of 5-chlorouracil (1.0 eq) in a suitable solvent, add a brominating agent such as bromine in acetic acid.

      • Heat the mixture to facilitate the reaction.

      • After completion, cool the reaction and neutralize to precipitate the intermediate.

      • Filter and dry the intermediate product.

    • Chlorination to this compound:

      • Suspend the dried intermediate (1.0 eq) in an excess of phosphorus oxychloride.

      • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline.

      • Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).

      • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

      • Neutralize the aqueous solution with a base (e.g., NaOH solution).

      • Extract the product with dichloromethane.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography.

Yield and Performance

This two-step approach can provide good overall yields, often in the range of 65-80% . The success of this method relies on the efficient isolation of the intermediate and the careful handling of the highly reactive and corrosive phosphorus oxychloride.

Comparative Analysis

ParameterMethodology 1: Sandmeyer ReactionMethodology 2: Halogenation of Pyrimidinone
Starting Material 4-Amino-5-chloropyrimidine5-Chlorouracil or similar pyrimidinone
Key Reagents NaNO₂, HBr, CuBrBrominating agent (e.g., Br₂), POCl₃
Typical Yield 60-75%65-80%
Number of Steps One-pot conversion from amineTwo distinct steps
Advantages - Direct conversion of an amino group. - Well-established and reliable.- Potentially higher overall yield. - Avoids the generation of diazonium salts.
Disadvantages - Generation of potentially unstable diazonium salts. - Requires careful temperature control.- Use of highly corrosive and hazardous POCl₃. - Two-step process can be more time-consuming.
Scalability Scalable with appropriate safety measures for handling diazonium intermediates.Scalable, but requires robust equipment for handling POCl₃.

Conclusion and Recommendations

Both the Sandmeyer reaction and the halogenation of a pyrimidinone precursor are effective methods for the synthesis of this compound. The choice between these two methodologies will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory.

  • The Sandmeyer reaction is a more direct route if 4-amino-5-chloropyrimidine is readily available. It is a powerful tool for introducing a bromo substituent, but requires stringent temperature control and awareness of the potential hazards associated with diazonium salts.

  • The halogenation of a pyrimidinone precursor may offer a slightly higher overall yield and avoids the in-situ generation of diazonium intermediates. However, it involves a two-step process and necessitates the use of phosphorus oxychloride, which requires careful handling and quenching procedures.

For researchers prioritizing a direct conversion and who are equipped to handle diazonium intermediates, the Sandmeyer reaction is an excellent choice. For those seeking potentially higher yields and who have the facilities to safely manage phosphorus oxychloride, the halogenation of a pyrimidinone precursor presents a compelling alternative. It is recommended that researchers perform small-scale trial reactions to determine the optimal method for their specific laboratory conditions and project requirements.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2000). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 53(1), 119-124.
  • National Center for Biotechnology Information. Sandmeyer Reaction. In: PubChem Compound Summary. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Online]. Available at: [Link]

  • PubChem. 5-Bromo-4-chloropyrimidine. [Online]. Available at: [Link]

  • Google Patents. Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. [Online].
  • ResearchGate. Synthesis of 5-(4-bromophenyl)-4, 6- dichloropyrimidine. [Online]. Available at: [Link]

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine. [Online].
  • Organic Chemistry Portal. Diazotisation. [Online]. Available at: [Link]

  • Bar-Eli, K., & Noyes, R. M. (1961). The Sandmeyer Reaction. I. The Role of the Cuprous Halide-Halide Ion Complex in the Replacement of the Diazonium Group by Halogen. The Journal of Organic Chemistry, 26(7), 2425-2429.
  • National Center for Biotechnology Information. 4-amino-5-bromo-2-chloropyrimidine. In: PubChem Compound Summary. [Online]. Available at: [Link]

  • Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine. [Online].
  • Atlantis Press. Synthesis of 5-(4-bromophenyl)-4, 6- dichloropyrimidine. [Online]. Available at: [Link]

  • Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine. [Online].
  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • MySkinRecipes. 4-Amino-5-bromo-2-chloropyrimidine. [Online]. Available at: [Link]

  • Bar-Eli, K., & Noyes, R. M. (1962). The Sandmeyer Reaction. II. The Role of the Cuprous Halide-Halide Ion Complex in the Replacement of the Diazonium Group by Halogen. The Journal of Organic Chemistry, 27(4), 1478-1482.

Sources

A Comparative Guide to In Vitro Biological Activity Testing of 4-Bromo-5-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro methodologies for assessing the biological activity of novel 4-bromo-5-chloropyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, offers comparative data analysis, and explains the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of synthetic compounds with a wide range of biological activities.[1][2][3] Halogenated pyrimidines, such as this compound derivatives, are of particular interest due to the ability of halogen atoms to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which can enhance target binding affinity and overall efficacy.[4][5] These derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][6][7][8][9][10] This guide will explore the fundamental in vitro assays used to characterize and compare the biological activities of these promising compounds.

In Vitro Evaluation of Anticancer Activity: Cytotoxicity Assessment

A primary focus in the development of novel pyrimidine derivatives is their potential as anticancer agents.[1][6][7][8][9] A crucial first step in this evaluation is to determine the cytotoxicity of the compounds against various cancer cell lines.

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.[13][14]

Comparative Data Analysis:

The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell growth, is calculated from the dose-response curve. A lower IC50 value indicates higher cytotoxic activity.

DerivativeTarget Cell LineIC50 (µM)
Derivative A MCF-7 (Breast Cancer)5.2
Derivative B MCF-7 (Breast Cancer)12.8
Derivative C MCF-7 (Breast Cancer)25.1
Doxorubicin (Control) MCF-7 (Breast Cancer)0.8

This table presents hypothetical data for illustrative purposes.

In Vitro Assessment of Antimicrobial Activity

Halogenated pyrimidines have also been investigated for their potential as antimicrobial agents.[4][5][10][15] Determining the minimum inhibitory concentration (MIC) is a fundamental step in evaluating the antimicrobial efficacy of these compounds.

Featured Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[16][17][18][19][20] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[16][20]

Experimental Protocol for Broth Microdilution:

  • Preparation of Compound Dilutions: Prepare serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.

  • Inoculation: Inoculate each well containing the compound dilutions with the prepared microbial suspension.[17][19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[16][18][20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][19][20]

Comparative Data Analysis:

The MIC values are determined by visual inspection of turbidity in the wells. A lower MIC value indicates greater antimicrobial potency.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A 1664
Derivative B 32>128
Derivative C 832
Ciprofloxacin (Control) 0.50.25

This table presents hypothetical data for illustrative purposes.

In Vitro Enzyme Inhibition Assays

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases, which are crucial regulators of cellular processes.[2][21] Dysregulation of kinase activity is implicated in various diseases, including cancer.[22]

Featured Assay: In Vitro Kinase Inhibition Assay

In vitro kinase assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.[21][22][23] These assays typically involve incubating the kinase, a substrate, and ATP with the test compound and then detecting the product of the kinase reaction.[22]

Signaling Pathway: Simplified Kinase Cascade

Kinase_Cascade cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds & Activates C Downstream Kinase 1 B->C Phosphorylates D Downstream Kinase 2 C->D Phosphorylates E Transcription Factor D->E Phosphorylates F Gene Expression (Proliferation, Survival) E->F Activates Inhibitor Pyrimidine Derivative Inhibitor->C Inhibits Phosphorylation

Caption: A simplified kinase signaling cascade and a potential point of inhibition.

Experimental Protocol for a Generic Kinase Inhibition Assay:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the this compound derivative at various concentrations in a kinase assay buffer.[22]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[23]

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Detection: Stop the reaction and detect the amount of product formed. This can be done through various methods, such as measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[21][22]

Comparative Data Analysis:

The IC50 value for enzyme inhibition is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

DerivativeTarget KinaseIC50 (nM)
Derivative A Kinase X150
Derivative B Kinase X800
Derivative C Kinase X50
Staurosporine (Control) Kinase X10

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial biological characterization of this compound derivatives. By systematically evaluating their cytotoxic, antimicrobial, and enzyme-inhibiting properties, researchers can identify lead compounds for further development. Future studies should focus on elucidating the specific mechanisms of action of the most potent derivatives and evaluating their efficacy and safety in more complex biological systems, such as in vivo models. The versatility of the pyrimidine scaffold, combined with the strategic use of halogenation, continues to offer exciting opportunities for the discovery of novel therapeutic agents.

References

  • Broth microdilution - Grokipedia. (n.d.).
  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 18, 2026, from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 18, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 18, 2026, from [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). Retrieved January 18, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). Retrieved January 18, 2026, from [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12). Retrieved January 18, 2026, from [Link]

  • Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. (n.d.). Retrieved January 18, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 18, 2026, from [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). Retrieved January 18, 2026, from [Link]

  • Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC - NIH. (2025, February 6). Retrieved January 18, 2026, from [Link]

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022, July 22). Retrieved January 18, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 18, 2026, from [Link]

  • The antibiofilm and antibacterial screening of various pyrimidine... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Retrieved January 18, 2026, from [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016, December 16). Retrieved January 18, 2026, from [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). Retrieved January 18, 2026, from [Link]

  • 4-Amino-5-bromo-2-chloropyrimidine - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (n.d.). Retrieved January 18, 2026, from [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines | Bentham Science. (2021, February 19). Retrieved January 18, 2026, from [Link]

  • Synthesis, antimicrobial and in vitro antiproliferative activity of 4'- bromo-(9'-fluorene)-spiro-5-(2,4-dithiohydantoin) against tumor cells. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-Bromo-5-chloropyrimidine, a halogenated heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory management. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in established safety protocols and an understanding of its chemical nature.

Immediate Safety Protocols & Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound and structurally similar compounds are classified as irritants and acute toxins.[1][2][3] Exposure can cause significant irritation to the skin, eyes, and respiratory system.[1][2]

Core Directive: Avoid all personal contact, including inhalation of dust or fumes.[1] Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure.[6][7] The required equipment is detailed below.

Protection TypeSpecific EquipmentRationale & Purpose
Eye & Face Chemical safety goggles and a face shieldProtects against splashes and airborne dust particles from contacting the eyes and face.[4][8]
Hand Chemically resistant gloves (e.g., Nitrile)Prevents direct skin contact, which can cause irritation.[1][9] Contaminated gloves should be disposed of as hazardous waste.
Body Chemical-resistant lab coat or apronProtects the body and personal clothing from contamination by spills or splashes.[4][8]
Respiratory NIOSH-approved respirator (if not in a fume hood)Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][6]
First Aid Measures

In the event of accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Seek prompt medical attention, especially if irritation persists.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3] If irritation develops or persists, seek medical advice.[1]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Immediately contact a poison control center or physician for guidance.[3]

Waste Characterization & Segregation

Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound is classified as hazardous waste.[11][12] The U.S. Environmental Protection Agency (EPA) regulates spent halogenated solvents and other halogenated organic compounds under specific waste codes (e.g., F-listed wastes).[13][14]

Core Directive: Never mix this compound waste with other waste streams unless compatibility has been verified.

  • Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, acids, and bases.[2][15] Incompatible chemicals can react violently, release toxic gases, or generate heat.[16] A detailed incompatibility list should always be consulted.[16][17]

  • Segregation: Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[18][19]

Spill Management Procedures

Accidental spills require a swift, controlled response to mitigate exposure and environmental contamination.

Small Spills
  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: Ensure all required PPE is worn before initiating cleanup.

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to avoid generating dust.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a clean, dry, sealable container specifically designated for hazardous waste.[1] Use spark-proof tools if there is any fire risk.[20]

  • Label Container: Immediately label the container as "Hazardous Waste" and list the contents, including "this compound."[21]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.

Large Spills
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Alert Authorities: Immediately alert your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.[1]

  • Ventilate (If Safe): Increase ventilation in the area by opening sashes in fume hoods.

  • Isolate: Prevent the spill from entering drains or water courses by any means available.[1]

  • Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of trained emergency response personnel.

Core Disposal Protocol: Decision & Execution

The disposal of this compound is not suitable for in-lab treatment or neutralization. The only safe and compliant method is through a licensed hazardous waste management service.[5][18][22]

Caption: Disposal Decision Workflow for this compound.

Experimental Protocol: Preparing Waste for Disposal
  • Select Container: Choose a waste container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.[18]

  • Transfer Waste: Carefully transfer the this compound waste (including any contaminated materials from spills) into the container. Do not overfill; leave adequate headspace (approx. 10%) to allow for expansion.

  • Seal Container: Securely close the container lid.[18]

  • Complete Hazardous Waste Tag: Fill out your institution's hazardous waste tag completely and accurately.[21] This must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any other chemicals present in the container.

    • The accumulation start date.

  • Attach Tag: Firmly attach the completed tag to the container.

  • Store Safely: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA) to await pickup by EHS or a certified waste disposal vendor.[21] This area must be secure and well-ventilated.[18]

The Rationale for Professional Incineration

Disposing of halogenated compounds via a professional service is non-negotiable due to the specific chemical challenges they present. The standard disposal method for such materials is high-temperature incineration.[23][24]

  • Expertise & Experience: Halogenated organic compounds like this compound require specific incineration conditions (e.g., temperature, residence time) to ensure complete destruction.[24]

  • Trustworthiness (Avoiding Greater Hazards): Incomplete or uncontrolled burning can lead to the formation of highly toxic and persistent byproducts, such as polybrominated/polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs).[25][26] These compounds pose significant health and environmental risks.[26] Specialized hazardous waste incinerators are equipped with advanced scrubbers and control systems to neutralize harmful gases like hydrogen chloride and hydrogen bromide and prevent the release of toxic byproducts.[24]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this compound or its solutions down the sink.[5][18] This can contaminate waterways and damage plumbing infrastructure.

  • Trash Disposal: Do not dispose of this chemical in the regular solid waste stream.[5]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method as it releases vapors into the environment.[18]

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.

References

  • CymitQuimica. (2023, July 5).
  • ChemicalBook. (n.d.).
  • Environmental Logistics, Inc. (n.d.). Kansas City Chemical Waste Disposal. Retrieved January 19, 2026.
  • ResearchGate. (2017, June 12).
  • BenchChem. (2025, November). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • ResearchGate. (2025, August 10).
  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved January 19, 2026.
  • PubMed. (2024, August 10).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved January 19, 2026.
  • Australian Journal of Chemistry. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
  • Safety Data Sheet. (2025, December 19). 5-Bromo-2-chloropyrimidine.
  • Fisher Scientific. (2025, December 26).
  • Safety Data Sheet. (2025, December 19). 5-Bromo-2,4-dichloropyrimidine.
  • National Institutes of Health. (n.d.).
  • Safety Data Sheet. (2025, December 19). Pyrimidine.
  • Thermo Fisher Scientific. (2025, September 16).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-amino-5-bromo-2-chloropyrimidine AldrichCPR. Retrieved January 19, 2026.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved January 19, 2026.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved January 19, 2026.
  • 北京欣恒研科技有限公司. (n.d.). This compound. Retrieved January 19, 2026.
  • CymitQuimica. (n.d.). This compound. Retrieved January 19, 2026.
  • Chemistry For Everyone. (2025, May 24).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 19, 2026.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved January 19, 2026.
  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
  • Arizona State University. (2023, March 10). Lab safety: Hazardous waste management. YouTube.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved January 19, 2026.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • PubMed. (n.d.).
  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals. Retrieved January 19, 2026.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved January 19, 2026.
  • ChemicalBook. (n.d.). 4-Amino-5-bromo-2-chloropyrimidine. Retrieved January 19, 2026.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • University of Nevada, Reno. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-chloropyrimidine
Reactant of Route 2
4-Bromo-5-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.